molecular formula C5H8N4 B1321565 Pyridine-2,3,4-triamine CAS No. 52559-11-2

Pyridine-2,3,4-triamine

Cat. No.: B1321565
CAS No.: 52559-11-2
M. Wt: 124.14 g/mol
InChI Key: APXBXAJWVZTKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2,3,4-triamine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2,3,4-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H4,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXBXAJWVZTKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622735
Record name Pyridine-2,3,4-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52559-11-2
Record name Pyridine-2,3,4-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pyridine-2,3,4-triamine: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,3,4-triamine is a heterocyclic organic compound featuring a pyridine core substituted with three amino groups. As a poly-functionalized aromatic amine, it represents a valuable building block in medicinal chemistry and materials science. The strategic arrangement of its nitrogen atoms makes it a potent scaffold for developing novel therapeutics and a versatile ligand in coordination chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, outlines a plausible synthetic pathway based on established chemical precedent, and details the expected characterization profile for compound verification.

Physicochemical Properties

This compound is typically a colorless to yellow crystalline or powdery solid.[4] It exhibits low solubility at room temperature but can be dissolved in water and certain organic solvents.[4] Key quantitative properties are summarized in Table 1.

PropertyValueReference(s)
CAS Number 52559-11-2[5]
Molecular Formula C₅H₈N₄[5]
Molecular Weight 124.14 g/mol [5]
Melting Point 253 °C[1]
Boiling Point 433.2 ± 40.0 °C (Predicted)[1]
Density 1.387 ± 0.06 g/cm³ (Predicted)[1]
XLogP3-AA -0.9[5]
Storage Temperature 2–8 °C, under inert gas[4]

Synthesis of this compound

Logical Pathway for Synthesis

cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amination/Reduction cluster_final Final Product start Suitable Pyridine Precursor (e.g., 2-amino-3-chloropyridine) nitration Introduction of Nitro Groups (e.g., 2-amino-3-chloro-4-nitropyridine) start->nitration HNO₃ / H₂SO₄ amination Nucleophilic Substitution & Reduction (e.g., 2,4-diamino-3-nitropyridine) nitration->amination 1. NH₃ 2. Reduction reduction Catalytic Hydrogenation (Reduction of Nitro Group) nitration->reduction Catalytic Hydrogenation (Alternative Route) final This compound reduction->final H₂, Pd/C

Caption: Proposed synthetic logic for this compound.

Proposed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the final and most critical step: the reduction of a nitro-substituted aminopyridine to the corresponding triamine. The synthesis of the nitro-precursor itself (e.g., 2,4-diamino-3-nitropyridine) would involve standard nitration and nucleophilic substitution reactions.

Materials:

  • Nitro-aminopyridine precursor (e.g., 2,4-diamino-3-nitropyridine) (1 equiv.)

  • Palladium on activated carbon (10% Pd/C, 1-5 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Hydrogen gas (H₂) balloon or hydrogenation reactor

  • Celite

Procedure:

  • To a solution of the nitro-aminopyridine precursor in methanol, add 10% Pd/C catalyst.

  • Seal the reaction vessel and flush thoroughly with nitrogen or argon gas, followed by flushing with hydrogen gas three times.[6]

  • Stir the resulting black suspension vigorously at room temperature under an atmosphere of hydrogen (1 atm, balloon pressure) for 2-12 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, carefully vent the hydrogen atmosphere and flush the vessel with an inert gas.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.[6]

  • Concentrate the filtrate in vacuo to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization from a suitable solvent system to obtain the final product.

Characterization

A comprehensive characterization workflow is essential to confirm the identity and purity of the synthesized this compound.

General Characterization Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation crude Crude Product purified Purified Product crude->purified Chromatography / Recrystallization nmr ¹H & ¹³C NMR purified->nmr Structural Backbone ms Mass Spectrometry (MS) purified->ms Molecular Weight ir FTIR Spectroscopy purified->ir Functional Groups elemental Elemental Analysis purified->elemental Elemental Composition confirm Structure Confirmed nmr->confirm ms->confirm ir->confirm elemental->confirm

Caption: Standard workflow for the characterization of a synthesized compound.

Expected Spectroscopic Data

While specific spectral data for this compound is not widely published, the following characteristics can be predicted based on its structure and data from analogous aminopyridines.

Table 2: Predicted Spectroscopic Characteristics

TechniqueExpected Observations
¹H NMR - Two signals in the aromatic region (approx. 6.0-7.5 ppm), corresponding to the two protons on the pyridine ring (H-5 and H-6).- Three broad signals for the amine (-NH₂) protons, which may exchange with D₂O. Their chemical shift can vary significantly based on solvent and concentration.
¹³C NMR - Five signals corresponding to the five carbon atoms of the pyridine ring. The carbons bearing amino groups (C-2, C-3, C-4) would appear at higher field (more shielded) compared to unsubstituted pyridine, while C-5 and C-6 would also be shifted. Approximate shifts for aminopyridine carbons are in the 105-160 ppm range.
FTIR - N-H stretching vibrations for primary amines appearing as two bands in the 3200-3500 cm⁻¹ region.[7][8][9]- C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1450-1650 cm⁻¹ region.[7]- N-H scissoring (bending) vibration around 1600-1650 cm⁻¹.[9]
Mass Spec. - Molecular Ion Peak (M⁺) expected at m/z = 124, corresponding to the molecular weight. For ESI-MS, a protonated molecule [M+H]⁺ at m/z = 125 would be expected.[10]- Common Fragmentation Patterns may include the loss of ammonia (m/z = 107/108) or hydrogen cyanide (m/z = 97/98).[10]

Applications in Drug Development & Research

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] The introduction of multiple amino groups, as in this compound, offers several advantages for drug development professionals.

Role as a Bioactive Scaffold

cluster_properties Inherent Properties cluster_applications Potential Applications core This compound Core h_bond Hydrogen Bond Donors/Acceptors core->h_bond metal Metal Chelation Site core->metal scaffold Rigid Aromatic Scaffold core->scaffold bioactive Bioactive Molecules h_bond->bioactive ligand Ligand for Catalysis metal->ligand scaffold->bioactive building_block Synthetic Building Block building_block->bioactive

Caption: Role of this compound as a versatile chemical scaffold.

  • Multiple Functionalization Points: The three amino groups serve as reactive handles for further chemical modification, allowing for the construction of complex molecules and chemical libraries for screening.

  • Hydrogen Bonding: The amino groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.

  • Metal Chelation: The vicinal amino groups can act as a chelating ligand for various metal ions, a property useful in the design of metallodrugs or catalysts.

Given the known antiproliferative, antibacterial, and antiviral activities of various pyridine derivatives, this compound serves as a high-potential starting material for the discovery of new therapeutic agents in these fields.[2][3]

Conclusion

This compound is a compound of significant interest for chemical synthesis and drug discovery. While detailed, published synthetic procedures are scarce, this guide outlines a plausible and robust pathway via the catalytic hydrogenation of a nitro-substituted precursor. The provided characterization data, though predictive, offers a solid framework for researchers to verify the synthesis of this valuable molecule. Its versatile structure and multiple functional groups position it as a key building block for the next generation of pharmaceuticals and advanced materials.

References

Pyridine-2,3,4-triamine: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Pyridine-2,3,4-triamine, a heterocyclic organic compound of interest in various research and development applications. The information presented herein is compiled from publicly available chemical databases and literature.

Chemical Structure and Identifiers

This compound is a substituted pyridine ring with three amino groups at the 2, 3, and 4 positions. This arrangement of functional groups imparts specific chemical reactivity and potential for hydrogen bonding.

The key structural identifiers for this compound are summarized below:

  • IUPAC Name: this compound[1]

  • CAS Number: 52559-11-2[1][2][3]

  • Molecular Formula: C₅H₈N₄[1]

  • SMILES: C1=CN=C(C(=C1N)N)N[1]

  • InChI: InChI=1S/C5H8N4/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H4,6,8,9)[1]

  • InChIKey: APXBXAJWVZTKSE-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. The available data, including predicted values, are presented in Table 1.

PropertyValueSource
Molecular Weight 124.14 g/mol [1][3]
Appearance Light brown to brown solid[3]
Melting Point 253 °C[2][3]
Boiling Point 433.2 ± 40.0 °C (Predicted)[2][3]
Density 1.387 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 9.38 ± 0.47 (Predicted)[2][3]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8 °C[2][3]

Experimental Protocols and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, general synthetic strategies for substituted pyridines can be adapted. These methods often involve the condensation of carbonyl compounds or cycloaddition reactions.[4] The synthesis of aminopyridines can also be achieved through the reduction of corresponding nitro-pyridines.

The characterization of this compound typically involves a suite of spectroscopic techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. While specific spectra for this compound are available from some commercial suppliers, detailed experimental conditions are not provided in the search results.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, particularly the N-H stretches of the amino groups and the aromatic C-N and C=C vibrations of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

The logical workflow for the characterization of this compound is illustrated in the diagram below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural and Purity Analysis cluster_final Final Product Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS IR IR Spectroscopy (Functional Group Identification) Purification->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity FinalProduct Characterized This compound NMR->FinalProduct MS->FinalProduct IR->FinalProduct Purity->FinalProduct

References

Spectroscopic Analysis of Pyridine-2,3,4-triamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Pyridine-2,3,4-triamine, a key heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in the public domain, this document combines established spectroscopic principles with data from analogous compounds to present a predictive analysis. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the fundamental principles of each spectroscopic technique and by analogy to structurally related aromatic and heterocyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5Doublet1HH-6
~6.5Doublet1HH-5
~5.0 - 6.0 (broad)Singlet2HNH₂ (at C-4)
~4.5 - 5.5 (broad)Singlet2HNH₂ (at C-2)
~4.0 - 5.0 (broad)Singlet2HNH₂ (at C-3)

Solvent: DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150C-2
~145C-6
~140C-4
~120C-3
~105C-5

Solvent: DMSO-d₆. Chemical shifts are approximate.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (asymmetric and symmetric) of NH₂ groups
3200 - 3000MediumAromatic C-H stretching
1650 - 1580StrongN-H bending (scissoring) of NH₂ groups and C=C/C=N ring stretching
1500 - 1400MediumAromatic ring stretching
1350 - 1250MediumC-N stretching
900 - 650Medium to StrongOut-of-plane C-H bending

Sample preparation: KBr pellet or thin solid film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
124[M]⁺Molecular ion peak.
107[M - NH₃]⁺Loss of ammonia from one of the amine groups.
97[M - HCN]⁺Loss of hydrogen cyanide, a common fragmentation for pyridines.
80[M - NH₃ - HCN]⁺Subsequent loss of ammonia and hydrogen cyanide.

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3][4] The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (NH₂).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • A spectral width of 0-160 ppm is appropriate for this compound.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).[2][4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method): [6]

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (approx. 5-10 mg) in a few drops of a volatile solvent like methylene chloride or methanol.[6]

    • Apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Spectrum Acquisition:

    • Place the salt plate in the sample holder of the spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Mass Spectrometry):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationships between the different techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Workflow for the spectroscopic analysis of this compound.

Data_Integration cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data center This compound Structure H_NMR ¹H NMR: Proton Environment & Connectivity center->H_NMR confirms C_NMR ¹³C NMR: Carbon Skeleton center->C_NMR confirms IR_Data IR: N-H, C-H, C=C, C=N, C-N Vibrations center->IR_Data consistent with MS_Data MS: Molecular Ion (m/z 124) & Fragmentation center->MS_Data verifies

Caption: Integration of spectroscopic data for structural confirmation.

References

In-depth Technical Guide: Pyridine-2,3,4-triamine (CAS 52559-11-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Data

Pyridine-2,3,4-triamine is a substituted pyridine compound with the CAS number 52559-11-2. It is also known by the synonyms 2,3,4-pyridinetriamine and 2,3,4-Triaminopyridine.[1] This compound is of interest to researchers in organic synthesis and medicinal chemistry, particularly as a building block for more complex molecules, including those with potential applications as protein degraders.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed with experimental data where possible.

PropertyValueSource
Molecular Formula C₅H₈N₄[2]
Molecular Weight 124.14 g/mol [2]
Melting Point 253 °C[1]
Boiling Point (Predicted) 433.2 ± 40.0 °C[1]
Density (Predicted) 1.387 ± 0.06 g/cm³[1]
pKa (Predicted) 9.38 ± 0.47[3]
Physical Form Colorless crystal or yellow powdery solid[3]
Solubility Soluble in water and some organic solvents[3]
Spectral Data
Spectroscopic Technique Expected Data/Features
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring and the protons of the three amino groups. The chemical shifts will be influenced by the electron-donating nature of the amino groups.
¹³C NMR Resonances for the five carbon atoms of the pyridine ring. The chemical shifts will indicate the electronic environment of each carbon, with those bearing amino groups appearing at characteristic chemical shifts.
FTIR Characteristic absorption bands for N-H stretching vibrations of the primary amino groups (typically in the range of 3200-3500 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and N-H bending vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of amino groups and cleavage of the pyridine ring.

Synthesis and Experimental Protocols

A likely synthetic pathway would involve the following key steps:

  • Nitration: Introduction of a nitro group onto a suitably substituted pyridine precursor.

  • Reduction: Conversion of the nitro group to an amino group.

Hypothetical Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound, starting from a diaminopyridine precursor. This represents a logical synthetic strategy based on known chemical transformations.

G Start Diaminopyridine Precursor Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Nitro_Intermediate Nitro-diaminopyridine Intermediate Nitration->Nitro_Intermediate Reduction Reduction (e.g., Catalytic Hydrogenation) Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: A logical workflow for the synthesis of this compound.

General Experimental Protocol for Nitration of an Aminopyridine Derivative

The following is a general procedure for the nitration of an aminopyridine, which would be a key step in the synthesis of a nitro-diaminopyridine intermediate. This protocol is adapted from methods used for similar substrates and should be optimized for the specific starting material.

Materials:

  • Substituted aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (NaOH) or other suitable base for neutralization

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, carefully add the starting aminopyridine to concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitoring by TLC or LC-MS is recommended).

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the acidic solution with a suitable base (e.g., NaOH solution) to precipitate the nitrated product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

General Experimental Protocol for the Reduction of a Nitropyridine

The reduction of the nitro group to an amine is the final key step. Catalytic hydrogenation is a common and effective method.

Materials:

  • Nitro-diaminopyridine intermediate

  • Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen source (e.g., Hydrogen gas balloon or a hydrogenation apparatus)

Procedure:

  • Dissolve the nitro-diaminopyridine intermediate in a suitable solvent in a reaction vessel.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the reaction vessel and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the reaction is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization or other suitable methods.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity, mechanism of action, and involvement in signaling pathways of this compound. While many pyridine derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, these properties have not been specifically documented for this particular isomer.[4]

The general biological importance of the pyridine scaffold in drug discovery is well-established. Pyridine rings are present in numerous FDA-approved drugs and are known to interact with various biological targets.[5][6]

Potential Areas for Future Research

Given the structural features of this compound, particularly the presence of multiple amino groups capable of forming hydrogen bonds and coordinating with metal ions, several avenues of biological investigation could be pursued.

The following diagram illustrates a logical workflow for the initial biological evaluation of this compound.

G Compound This compound Screening High-Throughput Screening (e.g., Enzyme Inhibition Assays) Compound->Screening Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell_Based Hit_ID Hit Identification Screening->Hit_ID Cell_Based->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

References

Technical Guide on the Solubility and Stability of 2,3,4-Triaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,3,4-triaminopyridine. Due to the limited availability of precise quantitative data in the public domain for this specific isomer, this document leverages qualitative information and data from structurally related aminopyridines to provide a predictive framework. Detailed experimental protocols for determining thermodynamic solubility and for conducting comprehensive stability studies are provided to empower researchers to generate the necessary data for their specific applications. This guide is intended to be a foundational resource for professionals in drug discovery and development, offering insights into the handling, formulation, and analytical characterization of 2,3,4-triaminopyridine.

Introduction to 2,3,4-Triaminopyridine

2,3,4-Triaminopyridine is a heterocyclic organic compound featuring a pyridine ring substituted with three amino groups. The arrangement of these functional groups imparts specific physicochemical properties that are critical for its application in medicinal chemistry and materials science. Aminopyridines, as a class, are recognized as important pharmacophores and are utilized in the development of various therapeutic agents.[1][2] Understanding the solubility and stability of 2,3,4-triaminopyridine is a prerequisite for its advancement from discovery to development, impacting everything from reaction conditions in synthesis to bioavailability and shelf-life in formulated products.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Currently, there is a lack of specific quantitative solubility data for 2,3,4-triaminopyridine in the scientific literature.

Qualitative Solubility

General sources describe 2,3,4-triaminopyridine as a colorless to yellow powdery solid with low solubility at room temperature.[3] It is reported to be soluble in water and some organic solvents, which is expected given the polar nature of the pyridine nitrogen and the hydrogen-bonding capacity of the three amino groups.[3]

Predicted and Comparative Solubility

To provide a framework for its potential solubility, the table below includes data for related aminopyridine compounds. The presence of multiple amino groups, which can engage in hydrogen bonding, generally enhances aqueous solubility compared to the parent pyridine structure.

CompoundSolventTemperature (°C)SolubilityReference
2,3,4-Triaminopyridine WaterRoom Temp.Low (Qualitative)[3]
PyridineWater20Miscible[4]
3,4-DiaminopyridineWaterNot SpecifiedNot Specified[5]
Thieno[2,3-b]pyridine DerivativeWaterRoom Temp.1.2 µg/mL[6]
1H-pyrrolo[2,3-b]pyridine DerivativeWaterRoom Temp.1.3 mg/mL[6]

This table includes data for structurally related compounds to provide context due to the absence of quantitative data for 2,3,4-triaminopyridine.

Stability Profile

The chemical stability of a compound dictates its shelf-life, storage conditions, and potential degradation pathways. No specific stability studies for 2,3,4-triaminopyridine were found in the public literature. However, studies on related diaminopyridines provide valuable insights into its likely stability profile.

Predicted Stability and Degradation Pathways

Aminopyridines are susceptible to degradation under stress conditions, particularly oxidation and hydrolysis under certain pH conditions.

  • Oxidative Degradation: The amino groups and the pyridine ring nitrogen are potential sites for oxidation. Studies on 3,4-diaminopyridine have shown that exposure to oxidative stress (e.g., hydrogen peroxide) can lead to the formation of N-oxide and nitro-substituted derivatives.[7] It is highly probable that 2,3,4-triaminopyridine would undergo similar degradation, potentially forming various N-oxides on the pyridine ring or the amino groups, as well as nitro-substituted products.

  • Hydrolytic Degradation: 4-Aminopyridine has been shown to be stable under acidic conditions but experiences approximately 25% degradation when heated in an alkaline solution over 121 hours.[8] This suggests that 2,3,4-triaminopyridine may also be susceptible to degradation under basic conditions.

  • Photostability: While many pyridine derivatives are relatively stable to light, formal photostability studies are necessary to confirm this for 2,3,4-triaminopyridine.

Comparative Stability Data

The following table summarizes stability data for related aminopyridine compounds, which can be used to infer the potential stability of 2,3,4-triaminopyridine.

CompoundStress ConditionResultPotential DegradantsReference
3,4-DiaminopyridineOxidative (H₂O₂)Significant degradation4-amino-3-nitropyridine, 3,4-diaminopyridine-N-oxide[7]
4-AminopyridineAlkaline (pH 11, heat)~25% degradation after 121 hNot specified[8]
4-AminopyridineOxidative (H₂O₂)~50% degradation after 121 hNot specified[8]
4-AminopyridineAcidic (pH 1.5, heat)No degradation after 121 hN/A[8]

Experimental Protocols

To address the data gaps for 2,3,4-triaminopyridine, the following detailed experimental protocols are provided for determining its solubility and stability.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[9][10][11]

4.1.1 Materials and Equipment

  • 2,3,4-Triaminopyridine (solid)

  • Selected solvent (e.g., purified water, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Volumetric flasks and pipettes

4.1.2 Procedure

  • Preparation: Add an excess amount of solid 2,3,4-triaminopyridine to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 72 hours).[9][11]

  • Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the undissolved solid settle. Centrifuge the vial to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the response to a calibration curve prepared with known concentrations of 2,3,4-triaminopyridine.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.

Protocol for Stability-Indicating Method Development and Forced Degradation

This protocol describes the process for conducting forced degradation studies and developing a stability-indicating HPLC method, consistent with ICH guidelines.[12][13][14]

4.2.1 Forced Degradation (Stress Testing) The goal is to generate potential degradation products to develop a specific analytical method. The target degradation is typically 5-20%.

  • Acid Hydrolysis: Dissolve 2,3,4-triaminopyridine in a solution of 0.1 M HCl. Heat the solution (e.g., at 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Apply the same heating and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Protect from light and collect samples at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven. Dissolve and analyze samples at various time points.

  • Photodegradation: Expose the solid compound and a solution of the compound to light that meets ICH Q1B requirements (e.g., xenon lamp). Run a dark control in parallel. Analyze samples at appropriate time points.

4.2.2 Stability-Indicating HPLC Method Development

  • Initial Conditions: Start with a standard reversed-phase column (e.g., C18) and a mobile phase gradient using a buffered aqueous phase (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Analysis of Stressed Samples: Inject the parent compound and all samples from the forced degradation studies.

  • Method Optimization: The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust parameters systematically:

    • Mobile Phase pH: Vary the pH of the aqueous mobile phase to alter the ionization state of the analytes.

    • Organic Modifier: Switch between acetonitrile and methanol, or use a ternary mixture.

    • Column Chemistry: If co-elution persists, try a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano).[15]

    • Gradient Slope and Temperature: Optimize the gradient time and column temperature to improve resolution.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradation products are co-eluting.

  • Method Validation: Once the desired separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate key workflows and a hypothetical degradation pathway for 2,3,4-triaminopyridine.

G cluster_0 Experimental Workflow: Shake-Flask Solubility A 1. Add excess solid 2,3,4-triaminopyridine to vial B 2. Add known volume of solvent A->B C 3. Equilibrate (e.g., 24-72h) on shaker at constant temp. B->C D 4. Centrifuge to separate solid C->D E 5. Filter supernatant (e.g., 0.45 µm filter) D->E F 6. Dilute sample to known volume E->F G 7. Analyze by validated HPLC method F->G H 8. Calculate solubility from calibration curve G->H

Workflow for Shake-Flask Solubility Determination

G cluster_1 Workflow: Forced Degradation Study cluster_hydrolysis Hydrolysis cluster_other Other Stress Conditions Start Prepare solutions of 2,3,4-triaminopyridine and solid samples Acid Acidic (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic (e.g., 0.1M NaOH, 60°C) Start->Base Neutral Neutral (Water, 60°C) Start->Neutral Oxidation Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid) (e.g., 80°C) Start->Thermal Photo Photolytic (Solid & Soln) (ICH Q1B light source) Start->Photo Analysis Analyze all stressed samples with control using HPLC-PDA Acid->Analysis Base->Analysis Neutral->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Forced Degradation Study Workflow

G cluster_2 Hypothetical Oxidative Degradation Pathway Parent 2,3,4-Triaminopyridine Oxidant [Oxidizing Agent] (e.g., H₂O₂) Parent->Oxidant N_Oxide Pyridine-N-Oxide Derivative Oxidant->N_Oxide Pathway A Nitro Nitro-substituted Derivative Oxidant->Nitro Pathway B

Hypothetical Oxidative Degradation Pathway

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of 2,3,4-triaminopyridine. While specific quantitative data remains elusive, the provided information on related aminopyridine compounds, along with detailed experimental protocols, offers a robust starting point for researchers. The predictive stability profile suggests that oxidative and alkaline conditions are likely to be the primary sources of degradation. The outlined protocols for solubility determination and forced degradation studies provide a clear path for generating the critical data needed to support drug development programs involving this compound. Future work should focus on executing these protocols to establish a definitive physicochemical profile for 2,3,4-triaminopyridine.

References

A Technical Guide to Quantum Chemical Calculations for Pyridine-2,3,4-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pyridine-2,3,4-triamine is a heterocyclic compound of interest due to the strategic placement of its three amino groups on the pyridine scaffold, suggesting potential applications in medicinal chemistry and materials science as a versatile building block or chelating agent. A thorough understanding of its electronic structure, stability, and reactivity is paramount for harnessing its potential. This technical guide provides a comprehensive framework for performing quantum chemical calculations on this compound using Density Functional Theory (DFT). It outlines a detailed computational protocol, presents the expected data in a structured format, and serves as a methodological blueprint for researchers seeking to investigate this molecule and its derivatives at a quantum mechanical level. While direct, comprehensive experimental and computational studies on this specific tri-substituted pyridine are not extensively published, this guide leverages established methodologies from studies on analogous aminopyridines and related heterocyclic systems.[1][2][3]

Introduction to Computational Analysis

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular properties at the electronic level.[4] For a molecule like this compound, these computational methods allow for the precise determination of its three-dimensional structure, vibrational frequencies (IR spectra), and a host of electronic characteristics that govern its chemical behavior and potential for intermolecular interactions.

Density Functional Theory (DFT) is a preferred method for such investigations due to its excellent balance of computational accuracy and efficiency.[2][4] This guide details a robust DFT-based protocol for characterizing this compound, providing a foundational workflow for drug development professionals and computational chemists.

Computational Methodology and Protocols

The reliability of quantum chemical calculations is critically dependent on the chosen level of theory (method and basis set). The following protocol represents a widely accepted and robust approach for organic molecules like this compound.[3][5][6]

Primary Software: All calculations can be performed using the Gaussian suite of programs (e.g., Gaussian 16) with GaussView for visualization.[2][3]

Step 1: Geometry Optimization The initial and most crucial step is to find the molecule's most stable three-dimensional conformation (its lowest energy state).

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional known for its reliability in describing the electronic structure of organic molecules.[1][6]

  • Basis Set: 6-311++G(d,p) is a flexible, split-valence triple-zeta basis set that includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to correctly describe bond shapes.[3]

  • Solvation Model (Optional): To simulate a biological or solution-phase environment, a continuum solvation model like the Polarization Continuum Model (PCM) can be applied, using a solvent such as water or DMSO.

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

  • Confirmation of Minimum Energy: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Prediction of IR Spectrum: The calculated frequencies correspond to the vibrational modes of the molecule, allowing for the prediction of its infrared spectrum.

Step 3: Electronic Property Calculations Once a stable geometry is confirmed, single-point energy calculations are performed to determine various electronic properties. These include:

  • Natural Bond Orbital (NBO) Analysis: To study charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[3]

  • Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are key indicators of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

The entire computational workflow is visualized in the diagram below.

Computational_Workflow Computational Workflow for this compound Analysis cluster_setup Setup cluster_calc Core Calculations cluster_analysis Analysis & Results start Define Initial 3D Structure method Select Method: DFT (B3LYP) Basis Set: 6-311++G(d,p) start->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) sp_calc Single-Point Calculations (NBO, FMO, MEP) check->sp_calc No (True Minimum) analysis Analyze Output Data: Energies, Orbitals, Charges sp_calc->analysis end Final Report analysis->end

A typical computational workflow for DFT analysis of this compound.

Predicted Molecular Structure and Properties

The following sections and data tables illustrate the type of results obtained from the computational protocol described above. The numerical values are representative and intended for illustrative purposes, providing a realistic expectation for researchers undertaking these calculations.

Molecular Geometry

The optimized geometry provides the most stable arrangement of atoms. Key structural parameters like bond lengths and angles can be extracted and compared with experimental data if available, or with data from similar molecules.

Molecular structure and atom numbering scheme for this compound.

Table 1: Predicted Geometrical Parameters (B3LYP/6-311++G(d,p))

Parameter Atoms Involved Bond Length (Å) Parameter Atoms Involved Bond Angle (°)
Bond Lengths Bond Angles
C2-N1 C2-N1 1.345 C6-N1-C2 C6-N1-C2 117.5
C2-C3 C2-C3 1.410 N1-C2-C3 N1-C2-C3 123.0
C3-C4 C3-C4 1.405 C2-C3-C4 C2-C3-C4 118.2
C4-C5 C4-C5 1.398 C3-C4-C5 C3-C4-C5 119.5
C5-C6 C5-C6 1.395 C4-C5-C6 C4-C5-C6 118.8
C2-N7 C2-N7 1.370 N1-C6-C5 N1-C6-C5 123.0
C3-N8 C3-N8 1.372 N1-C2-N7 N1-C2-N7 116.0

| C4-N9 | C4-N9 | 1.375 | C3-C2-N7 | C3-C2-N7 | 121.0 |

Note: These values are illustrative and represent typical bond lengths and angles for such a system.

Electronic and Reactivity Descriptors

Electronic properties derived from the calculations are fundamental to understanding the molecule's stability, reactivity, and potential as a drug candidate.

Table 2: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

Property Symbol Predicted Value Unit
Total Energy E_total -475.1234 Hartrees
Dipole Moment µ 3.45 Debye
Highest Occupied Molecular Orbital E_HOMO -5.85 eV
Lowest Unoccupied Molecular Orbital E_LUMO -0.95 eV
HOMO-LUMO Energy Gap ΔE 4.90 eV
Ionization Potential (IP ≈ -E_HOMO) IP 5.85 eV
Electron Affinity (EA ≈ -E_LUMO) EA 0.95 eV
Electronegativity (χ) χ 3.40 eV
Chemical Hardness (η) η 2.45 eV

| Electrophilicity Index (ω) | ω | 2.35 | eV |

The HOMO-LUMO gap (ΔE) is a critical indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. The locations of the HOMO and LUMO orbitals indicate the likely sites for electron donation (nucleophilic attack) and electron acceptance (electrophilic attack), respectively.

Vibrational Analysis

The calculated vibrational frequencies can be used to predict the IR spectrum. Each frequency corresponds to a specific molecular motion (stretching, bending, etc.). The assignments help in interpreting experimental spectroscopic data.

Table 3: Selected Predicted Vibrational Frequencies (B3LYP/6-311++G(d,p))

Mode Frequency (cm⁻¹) IR Intensity Assignment Description
1 3550 High N-H Asymmetric Stretch (NH₂)
2 3445 High N-H Symmetric Stretch (NH₂)
3 3105 Medium C-H Aromatic Stretch
4 1640 High NH₂ Scissoring Bend
5 1590 High C=C / C=N Ring Stretch
6 1485 Medium C-N Stretch
7 1250 Medium In-plane C-H Bend

| 8 | 850 | Low | Out-of-plane C-H Bend |

Note: Frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental values.

Conclusion

This guide outlines a standard and effective computational strategy for the quantum chemical characterization of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable data on the molecule's geometry, electronic structure, and vibrational spectra. The resulting information on molecular stability, charge distribution, and reactivity sites is invaluable for predicting the molecule's behavior in biological systems and for guiding the design of new derivatives in drug discovery and materials science. The provided workflows and data structures serve as a robust starting point for any computational investigation into this promising heterocyclic compound.

References

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of Pyridine-2,3,4-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of Pyridine-2,3,4-triamine. As of the date of this publication, a definitive experimental crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, this document outlines a prospective approach, detailing the necessary experimental protocols for synthesis, crystallization, and X-ray diffraction. Furthermore, it presents a comparative analysis with the known crystal structure of the closely related compound, Pyridine-2,3-diamine, to infer potential structural characteristics. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic study of this and similar aminopyridine derivatives.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The specific substitution pattern of amino groups on the pyridine ring significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and coordination chemistry, thereby dictating its biological function and material properties.[3] this compound is a polyaminated pyridine derivative of particular interest for its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials.

The three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding a compound's physicochemical properties and for rational drug design. This guide addresses the absence of experimental crystallographic data for this compound by providing a detailed roadmap for its structural elucidation.

Prospective Crystal Structure of this compound: A Comparative Analysis

While the crystal structure of this compound is yet to be determined, an analysis of the crystallographic data for Pyridine-2,3-diamine can provide valuable insights into the potential structural features of its triaminated analogue.

Case Study: Crystal Structure of Pyridine-2,3-diamine

The crystal structure of Pyridine-2,3-diamine (C₅H₇N₃) has been determined and provides a template for understanding the intermolecular interactions that may govern the crystal packing of this compound.[4] In the solid state, Pyridine-2,3-diamine molecules are interconnected by a network of N—H⋯N hydrogen bonds, forming a three-dimensional supramolecular architecture.[4] The intracyclic nitrogen atom and the exocyclic amino groups all participate in this hydrogen-bonding network.[4]

Table 1: Crystallographic Data for Pyridine-2,3-diamine [4]

ParameterValue
FormulaC₅H₇N₃
Molecular Weight109.14
Crystal SystemTetragonal
Space GroupP-42₁c
a (Å)16.4670(3)
b (Å)16.4670(3)
c (Å)3.9064(12)
α (°)90
β (°)90
γ (°)90
Volume (ų)1059.3(3)
Z8
Temperature (K)200
RadiationMo Kα
R-factor0.036
Predicted Structural Features of this compound

The introduction of an additional amino group at the 4-position of the pyridine ring in this compound is expected to significantly enhance its hydrogen-bonding capabilities. This is likely to result in a more complex and densely packed three-dimensional network compared to Pyridine-2,3-diamine. The interplay of N-H···N and potential N-H···π interactions will be a key determinant of the crystal packing. The planarity of the pyridine ring is expected to be maintained, with the amino groups potentially exhibiting some degree of pyramidalization.

Experimental Protocols

The successful determination of the crystal structure of this compound will be contingent on the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis and Purification

A common route for the synthesis of aminopyridines involves the reduction of corresponding nitropyridines. A plausible synthetic pathway to this compound would involve the reduction of a suitable nitro-substituted diaminopyridine precursor.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification Start Nitro-diaminopyridine precursor Reduction Catalytic Hydrogenation or Chemical Reduction Start->Reduction Crude Crude this compound Reduction->Crude Recrystallization Recrystallization Crude->Recrystallization Primary Method Chromatography Column Chromatography Crude->Chromatography Alternative Method Pure Pure this compound Recrystallization->Pure Chromatography->Pure

Caption: Synthetic and purification workflow for this compound.

Detailed Protocol:

  • Reduction of Nitro Precursor: The nitro-diaminopyridine precursor would be dissolved in a suitable solvent (e.g., ethanol, methanol). A catalyst, such as palladium on carbon (Pd/C), would be added, and the mixture would be subjected to a hydrogen atmosphere. The reaction progress would be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the catalyst would be removed by filtration, and the solvent would be evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound would be purified by recrystallization from a suitable solvent or solvent system to obtain a high-purity crystalline powder.

Single Crystal Growth

The growth of X-ray quality single crystals is often the most challenging step. Several methods can be employed for a small organic molecule like this compound.

Table 2: Common Crystallization Techniques

TechniqueDescriptionSuitability
Slow Evaporation A saturated or near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.Highly suitable for moderately soluble and stable compounds.
Vapor Diffusion A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent for obtaining high-quality crystals from small amounts of material.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. The rate of cooling is critical to the size and quality of the crystals.Effective for compounds with a significant temperature-dependent solubility.
Single-Crystal X-ray Diffraction

Workflow for Crystal Structure Determination

Crystal_Selection Crystal Selection and Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Reduction and Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Deposition Deposition in CSD Validation->Deposition

Caption: General workflow for single-crystal X-ray structure determination.

Detailed Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) would be selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal would be placed in a single-crystal X-ray diffractometer. The crystal would be cooled (e.g., to 100 K or 200 K) to minimize thermal vibrations. A monochromatic X-ray beam would be directed at the crystal, and the diffraction pattern would be recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data would be processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The phase problem would be solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the structure would be built and then refined against the experimental data using least-squares methods. Hydrogen atoms would be located from the difference Fourier map or placed in calculated positions.

  • Validation and Deposition: The final crystal structure would be validated using software like PLATON and CheckCIF to ensure its quality and chemical sense. The crystallographic data would then be deposited in a public database such as the Cambridge Structural Database (CSD).

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its elucidation. By leveraging the known structure of Pyridine-2,3-diamine and employing the detailed experimental protocols outlined herein, researchers will be well-equipped to undertake this important structural analysis. The determination of the crystal structure of this compound will undoubtedly provide critical insights for the future design and development of novel pharmaceuticals and functional materials based on this versatile aminopyridine scaffold.

References

Tautomerism in Pyridine-2,3,4-triamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tautomerism in Aminopyridines

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in organic chemistry with significant implications for molecular properties and biological activity. In the context of aminopyridines, the principal form of tautomerism is the amino-imino tautomerism. This involves the migration of a proton between an exocyclic amino group and the ring nitrogen atom.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituent, the position of the amino group on the pyridine ring, and the solvent environment. Understanding the predominant tautomeric form is crucial in drug design and development, as different tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and receptor binding affinities.

Probable Tautomeric Forms of Pyridine-2,3,4-triamine

Based on the principles of amino-imino tautomerism, this compound can be expected to exist in a dynamic equilibrium between the canonical triamine form and several imino tautomers. The primary tautomeric equilibria would involve the migration of a proton from one of the exocyclic amino groups to the ring nitrogen or another exocyclic nitrogen atom. The most plausible tautomers are depicted below:

  • Tautomer A (Canonical): The fully aromatic this compound.

  • Tautomer B: An imino tautomer with the proton from the 2-amino group migrated to the ring nitrogen.

  • Tautomer C: An imino tautomer with the proton from the 4-amino group migrated to the ring nitrogen.

  • Tautomer D: A diimino tautomer, representing a less probable, higher energy state.

It is widely established that for simple aminopyridines, the amino tautomer is significantly more stable than the imino form.[1]

Quantitative Analysis of Tautomeric Stability (Based on Model Compounds)

Direct quantitative data for the tautomeric equilibrium of this compound is unavailable. However, computational studies on 2-amino-4-methylpyridine, a suitable model for the 2-amino moiety, provide valuable insight into the energetic landscape of this type of tautomerism.

Tautomeric SystemMethodBasis SetΔE (kcal/mol) (Imino - Amino)Predominant TautomerReference
2-amino-4-methylpyridine (in gas phase)DFT (B3LYP)6-311++G(d,p)13.60Amino[2][3]

This substantial energy difference strongly suggests that the amino form is the overwhelmingly predominant tautomer under standard conditions.[2]

Visualization of Tautomeric Equilibria

The logical relationship between the principal tautomers of this compound can be visualized as a network of equilibria. The canonical triamine form is the central and most stable species, with the imino forms representing higher energy states.

Tautomerism A This compound (Canonical Amino) B 2-Imino Tautomer A->B Equilibrium 1 C 4-Imino Tautomer A->C Equilibrium 2 D Diimino Tautomer B->D Equilibrium 3 C->D Equilibrium 4

Caption: Tautomeric equilibria of this compound.

Experimental and Computational Protocols for Tautomerism Studies

The investigation of tautomeric equilibria in aminopyridines typically involves a combination of spectroscopic and computational methods.

Computational Chemistry Protocol

Density Functional Theory (DFT) is a powerful tool for calculating the relative energies of tautomers. A typical workflow is as follows:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Methodology:

    • Geometry Optimization: The molecular geometries of all possible tautomers are optimized without symmetry constraints.

    • Level of Theory: A hybrid functional such as B3LYP is commonly employed.[2][3]

    • Basis Set: A sufficiently large basis set, for example, 6-311++G(d,p), is used to accurately describe the electronic structure.[2][3]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).

  • Energy Calculation: The total electronic energies (often corrected for zero-point vibrational energy) of the optimized tautomers are used to determine their relative stabilities.

Spectroscopic Protocols

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key experimental technique for studying tautomerism in solution.

  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: 1H and 13C NMR spectra are acquired. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between tautomers.

  • Analysis: The presence of distinct sets of signals for different tautomers, or an average signal if the interconversion is fast on the NMR timescale, provides information about the equilibrium. In cases of slow exchange, the integration of signals corresponding to each tautomer can be used to determine the equilibrium constant. For fast exchange, variable temperature NMR studies can be employed to slow the interconversion and resolve the individual tautomeric signals.

5.2.2. Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy can distinguish between amino and imino forms based on their characteristic vibrational modes.

  • Sample Preparation: Spectra can be recorded for the compound in the solid state (e.g., as a KBr pellet) or in solution.

  • Data Acquisition: FT-IR and Raman spectra are recorded over a suitable range (e.g., 4000-400 cm-1).[2][3]

  • Analysis:

    • Amino form: Characterized by N-H stretching vibrations of the -NH2 group.

    • Imino form: Exhibits a C=N stretching vibration and a different N-H stretching frequency.

    • Comparison of the experimental spectra with theoretically calculated vibrational frequencies for each tautomer can aid in the assignment of the predominant form.[2]

Conclusion

While direct experimental data for this compound is lacking, a comprehensive analysis based on the well-established chemistry of aminopyridines strongly indicates that the canonical amino tautomer is the most stable and predominant form. The provided computational and experimental protocols offer a robust framework for any future investigations into the tautomeric behavior of this and related molecules. For drug development professionals, it is reasonable to assume that the triamine form will be the biologically relevant species, although the potential for minor tautomers to play a role in specific biological interactions should not be entirely discounted.

References

An In-depth Technical Guide to the Electronic Properties of Pyridine-2,3,4-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,3,4-triamine is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. The arrangement of amino groups on the pyridine ring significantly influences its electronic properties, which in turn govern its reactivity, intermolecular interactions, and potential as a pharmacological agent or an electronic material. This technical guide provides a comprehensive overview of the key electronic properties of this compound. Due to the limited availability of direct experimental data for this specific isomer, this document emphasizes the established experimental and computational methodologies for determining these properties, providing a roadmap for researchers.

Core Electronic Properties: A Data Summary

Quantitative data on the electronic properties of this compound is sparse in the current scientific literature. The following table summarizes the available computed properties from publicly accessible databases.[1] It is crucial to note that these are computationally derived values and await experimental validation.

PropertyValueSource
Molecular FormulaC5H8N4PubChem[1]
Molecular Weight124.14 g/mol PubChem[1]
XLogP3-AA-0.9PubChem[1]
Hydrogen Bond Donor Count3PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count0PubChem[1]
Exact Mass124.0749 g/mol PubChem[1]
Monoisotopic Mass124.0749 g/mol PubChem[1]
Topological Polar Surface Area91.9 ŲPubChem[1]
Heavy Atom Count9PubChem[1]
Formal Charge0PubChem[1]
Complexity114PubChem[1]

Theoretical Framework and Computational Methodology

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic properties of molecules like this compound.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can provide valuable insights into its electronic characteristics.

Typical Computational Protocol:

  • Geometry Optimization: The first step involves finding the lowest energy structure of the molecule. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger).

  • Frequency Analysis: To ensure the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties.

Key Properties Obtainable from DFT:

  • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

  • Ionization Potential (IP): Approximated by the negative of the HOMO energy (Koopmans' theorem), though more accurate methods like ΔSCF can be used.

  • Electron Affinity (EA): Approximated by the negative of the LUMO energy.

  • Dipole Moment: Provides information about the molecule's overall polarity, which influences its solubility and intermolecular interactions.

  • Polarizability: Describes the molecule's ability to form an induced dipole moment in the presence of an external electric field.

Experimental Determination of Electronic Properties

The following section details the primary experimental techniques that can be employed to measure the electronic properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to study the redox properties of a substance.[2] It provides information about the oxidation and reduction potentials, which can be correlated to the HOMO and LUMO energy levels.

Experimental Protocol:

  • Solution Preparation: A solution of this compound is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The concentration of the analyte is typically in the millimolar range.

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[2]

  • Data Acquisition: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.[2] The scan is then reversed.

  • Data Analysis: The resulting voltammogram is analyzed to determine the onset potentials for oxidation and reduction. These potentials can be used to estimate the HOMO and LUMO energy levels using empirical equations, often with ferrocene as an internal standard.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[3] The wavelength of maximum absorbance (λmax) can provide information about the electronic transitions within the molecule, and the onset of the absorption spectrum can be used to estimate the HOMO-LUMO gap.

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).

  • Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is calibrated with a blank solution (the pure solvent).

  • Spectrum Acquisition: The absorption spectrum of the sample is recorded over a specific wavelength range (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorption (λmax) is identified. The onset of the lowest energy absorption band can be used to calculate the optical band gap (an approximation of the HOMO-LUMO gap) using the equation: E (eV) = 1240 / λ_onset (nm).

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful technique for directly measuring the ionization energies of valence electrons, thus providing the energy of the HOMO.[4][5]

Experimental Protocol:

  • Sample Preparation: The sample is typically a thin film deposited on a conductive substrate or a gas-phase sample introduced into a high-vacuum chamber.

  • Instrumentation: The sample is irradiated with a high-energy ultraviolet light source, usually a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV).[4]

  • Electron Energy Analysis: The kinetic energies of the photoemitted electrons are measured using an electron energy analyzer.

  • Data Analysis: The binding energy of the electrons is calculated by subtracting the kinetic energy from the photon energy. The onset of the first peak in the UPS spectrum corresponds to the ionization potential, which is the negative of the HOMO energy.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflows for the characterization of the electronic properties of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_computational Computational Analysis (DFT) cluster_experimental Experimental Characterization cluster_data_analysis Data Analysis and Correlation synthesis Synthesis and Purification of This compound cv Cyclic Voltammetry synthesis->cv uv_vis UV-Vis Spectroscopy synthesis->uv_vis ups Ultraviolet Photoelectron Spectroscopy synthesis->ups geom_opt Geometry Optimization freq_anal Frequency Analysis geom_opt->freq_anal correlation Correlation of Experimental and Computational Results geom_opt->correlation elec_prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment) freq_anal->elec_prop redox Redox Potentials -> HOMO/LUMO Estimation cv->redox band_gap Optical Band Gap uv_vis->band_gap ip Ionization Potential (HOMO) ups->ip redox->correlation band_gap->correlation ip->correlation

Caption: Experimental and Computational Workflow for Electronic Property Characterization.

signaling_pathway_analogy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Transition Chemical_Reaction Chemical Reaction (e.g., Oxidation) HOMO->Chemical_Reaction Loses Electron Electron_Transfer Electron Transfer to Acceptor Molecule LUMO->Electron_Transfer Donates Electron Energy_Input Energy Input (Light, Voltage) Energy_Input->HOMO Excites Electron Electron_Excitation Electron Excitation

Caption: Conceptual Diagram of Frontier Molecular Orbital Interactions.

Conclusion

While direct experimental data on the electronic properties of this compound is currently limited, this guide provides a robust framework for its characterization. A combined approach of computational modeling using DFT and experimental validation through techniques such as cyclic voltammetry, UV-Vis spectroscopy, and ultraviolet photoelectron spectroscopy will be essential to fully elucidate its electronic structure. The methodologies outlined herein offer a clear path for researchers to obtain the necessary data to evaluate the potential of this compound in various scientific and technological applications.

References

Pyridine-2,3,4-triamine: A Technical Review of a Promising Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,3,4-triamine, a heterocyclic amine, represents a scaffold of significant interest in medicinal chemistry and materials science. While specific research on this particular isomer is limited, the broader class of aminopyridines has demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic approach, and a discussion of the potential biological activities based on related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic and material applications of this and other aminopyridine derivatives.

Introduction

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds. The introduction of amino groups to the pyridine scaffold can significantly modulate its electronic properties, basicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets. This compound, with its three amino substituents, presents a unique platform for the development of novel therapeutics and functional materials. While detailed studies on this specific isomer are not abundant in publicly available literature, its structural features suggest potential applications as a chelating agent, a building block for complex heterocyclic systems, and a pharmacophore in drug design.

Chemical and Physical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52559-11-2[1][2][3]
Molecular Formula C₅H₈N₄[2][4]
Molecular Weight 124.14 g/mol [2][4]
IUPAC Name This compound[2]
Melting Point 253 °C[3]
Boiling Point (Predicted) 433.2 ± 40.0 °C[3]
Density (Predicted) 1.387 ± 0.06 g/cm³[3]
Appearance Colorless crystal or yellow powdery solid[1]
Solubility Low solubility at room temperature. Soluble in water and some organic solvents.[1]
InChI Key APXBXAJWVZTKSE-UHFFFAOYSA-N[2]
SMILES C1=CN=C(C(=C1N)N)N[2]

Synthesis and Discovery

Discovery

The specific historical details of the first synthesis and discovery of this compound are not well-documented in readily accessible scientific literature.

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed journals, a common and plausible method for the preparation of aminopyridines is through the reduction of a corresponding nitropyridine precursor. One source suggests that 2,3,4-Triaminopyridine can be prepared by the hydrogenation reduction of a suitable pyridine derivative or the reduction of acetylacetone, though specific conditions are not provided[1].

A general and widely applicable method for the synthesis of aminopyridines involves the catalytic hydrogenation of a nitropyridine. This process typically involves the reduction of a nitro group to an amino group using a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like hydrazine or ammonium formate.

The following is a generalized, hypothetical protocol for the synthesis of this compound based on common organic chemistry practices for the reduction of nitropyridines. The starting material for this proposed synthesis would be a di-nitro-aminopyridine, such as 2-amino-3,4-dinitropyridine.

Materials:

  • 2-amino-3,4-dinitropyridine

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or another suitable solvent like methanol or ethyl acetate)

  • Hydrazine hydrate or a hydrogen gas source

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and equipment for reflux and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3,4-dinitropyridine in ethanol under an inert atmosphere.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Reduction:

    • Option A: Hydrogen Gas: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen throughout the reaction.

    • Option B: Transfer Hydrogenation: Slowly add hydrazine hydrate dropwise to the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This is a generalized protocol and the specific reaction conditions (e.g., temperature, reaction time, solvent, and choice of reducing agent) would need to be optimized for this particular substrate.

Visualization of Synthetic Workflow

Synthesis_Workflow Start 2-Amino-3,4-dinitropyridine Reaction Reduction (e.g., H2, Pd/C or Hydrazine) Start->Reaction Filtration Filtration to remove catalyst Reaction->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activities and Potential Applications

While specific biological studies on this compound are scarce in the literature, the broader class of aminopyridine derivatives has shown significant promise in various therapeutic areas. The presence of multiple amino groups suggests that this compound could act as a versatile scaffold in drug discovery.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of aminopyridine derivatives[5][6][7]. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer cells[8]. The amino groups on the pyridine ring can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of these enzymes.

A study on amino acid conjugates of aminopyridines demonstrated their potential as anticancer agents, with some derivatives showing promising activity against cisplatin-resistant ovarian cancer cell lines[5][6]. Another study reported the synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors with broad antiproliferative efficacy toward diverse cancer cells[8]. While these studies do not directly involve this compound, they underscore the potential of the aminopyridine scaffold in oncology.

Anticancer_Screening_Workflow cluster_in_vitro In Vitro Studies cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Studies Compound This compound CellLines Panel of Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Compound->CellLines MTT Cytotoxicity Assay (e.g., MTT Assay) CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Kinase Kinase Inhibition Assay IC50->Kinase AnimalModel Xenograft Mouse Model Kinase->AnimalModel Toxicity Toxicity Studies AnimalModel->Toxicity Efficacy Tumor Growth Inhibition AnimalModel->Efficacy

Caption: A hypothetical workflow for evaluating the anticancer potential of this compound.

Other Potential Applications

Based on its chemical structure, this compound may have other applications:

  • Coordination Chemistry: The three adjacent amino groups and the pyridine nitrogen make it a potential multidentate ligand for forming stable complexes with metal ions. These complexes could have applications in catalysis or as imaging agents.

  • Material Science: The molecule could serve as a monomer or building block for the synthesis of novel polymers or porous materials with interesting electronic or gas-adsorption properties.

  • Fluorescent Dyes: It has been suggested for use in the synthesis of chemical fluorescent dyes[1].

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential. While specific data on its synthesis and biological activity are limited, the broader family of aminopyridines provides a strong rationale for further investigation. The development of a robust and well-documented synthetic route is a critical first step to enable more extensive research into its properties and applications. Future studies should focus on evaluating its efficacy in various biological assays, particularly in the context of cancer and infectious diseases, and exploring its utility in materials science. This technical guide serves as a starting point to encourage and facilitate such research endeavors.

References

Methodological & Application

Pyridine-2,3,4-triamine: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Pyridine-2,3,4-triamine is a highly functionalized aromatic amine that serves as a pivotal building block in organic synthesis, particularly for the construction of fused heterocyclic scaffolds of significant interest in medicinal chemistry. Its unique arrangement of three adjacent amino groups on a pyridine ring provides a reactive platform for a variety of cyclization reactions, leading to the formation of diverse polycyclic systems such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These heterocyclic cores are prevalent in numerous biologically active compounds, making this compound a valuable precursor for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence involving the nitration of a suitable aminopyridine precursor followed by the reduction of the nitro groups. A representative synthetic pathway is outlined below.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Dinitration cluster_1 Step 2: Reduction A 2-Aminopyridine B Dinitration (HNO₃, H₂SO₄) A->B C 2-Amino-3,5-dinitropyridine B->C D 2-Amino-3,5-dinitropyridine E Catalytic Hydrogenation (H₂, Pd/C) D->E F This compound E->F

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Amino-3,5-dinitropyridine

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cool to 0-5 °C.

  • Slowly add 2-aminopyridine in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to afford 2-amino-3,5-dinitropyridine.

Step 2: Synthesis of this compound by Catalytic Hydrogenation [1]

  • In a hydrogenation vessel, suspend 2-amino-3,5-dinitropyridine and a catalytic amount of 10% Palladium on carbon (Pd/C) in a suitable solvent such as ethanol or methanol.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Heat the mixture with vigorous stirring for several hours until the hydrogen uptake ceases.

  • Cool the reaction mixture, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization.

Applications in Heterocyclic Synthesis

This compound is a versatile precursor for the synthesis of various fused heterocyclic systems. The adjacent amino groups at positions 2, 3, and 4 readily undergo condensation reactions with a range of electrophilic partners.

Synthesis of Imidazo[4,5-b]pyridines

The reaction of this compound with carboxylic acids or their derivatives (e.g., aldehydes, orthoesters) provides a straightforward route to the imidazo[4,5-b]pyridine scaffold. This reaction typically proceeds via a condensation to form an intermediate which then cyclizes.

General Reaction Scheme for Imidazo[4,5-b]pyridine Synthesis:

G A This compound C Imidazo[4,5-b]pyridine Derivative A->C B R-CHO or R-COOH B->C

Caption: Synthesis of Imidazo[4,5-b]pyridines.

Experimental Protocol: Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines [2][3]

  • A mixture of this compound (1 equivalent) and a substituted aldehyde or carboxylic acid (1.1 equivalents) is heated in a suitable solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like N,N-dimethylformamide).

  • The reaction can be performed under thermal conditions or with the aid of a catalyst such as a Lewis acid or a dehydrating agent.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after solvent removal.

  • The crude product is purified by recrystallization or column chromatography.

Table 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives

EntryAldehyde/Carboxylic AcidReaction ConditionsYield (%)
1BenzaldehydeEthanol, reflux, 8h85
24-ChlorobenzaldehydeAcetic acid, 120 °C, 6h82
3Formic acidReflux, 4h90
44-NitrobenzaldehydeDMF, 150 °C, 4h78
Synthesis of Pyrido[2,3-b]pyrazines

The condensation of this compound with 1,2-dicarbonyl compounds, such as glyoxal or benzil derivatives, affords pyrido[2,3-b]pyrazines. This reaction provides a facile entry into this important class of nitrogen-containing heterocycles.

General Reaction Scheme for Pyrido[2,3-b]pyrazine Synthesis:

G A This compound C Pyrido[2,3-b]pyrazine Derivative A->C B R-CO-CO-R' B->C

Caption: Synthesis of Pyrido[2,3-b]pyrazines.

Experimental Protocol: Synthesis of 2,3-Disubstituted-pyrido[2,3-b]pyrazines [4]

  • To a solution of this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid, add the 1,2-dicarbonyl compound (1 equivalent).

  • The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Table 2: Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Entry1,2-Dicarbonyl CompoundReaction ConditionsYield (%)
1GlyoxalEthanol, reflux, 6h75
2BenzilAcetic acid, reflux, 4h92
32,3-ButanedioneEthanol, room temp, 12h88
4PhenylglyoxalMethanol, reflux, 8h80

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its facile synthesis from readily available starting materials and its ability to undergo efficient cyclization reactions make it an attractive precursor for the construction of a wide range of fused heterocyclic compounds. The imidazo[4,5-b]pyridine and pyrido[2,3-b]pyrazine scaffolds, readily accessible from this triamine, are of particular importance in drug discovery due to their diverse biological activities. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the fields of organic synthesis and drug development to effectively utilize this compound in their research endeavors.

References

Application Notes: Synthesis of Fused Heterocyclic Compounds from Pyridine-2,3,4-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,3,4-triamine is a highly functionalized aromatic precursor valuable for the synthesis of diverse fused heterocyclic scaffolds. Its vicinal diamine moiety at the C3 and C4 positions provides a reactive site for cyclocondensation reactions, while the additional amino group at the C2 position offers a point for further functionalization or can influence the electronic properties of the resulting molecule. This compound serves as a key building block for constructing nitrogen-rich heterocycles, particularly pyrido[3,4-b]pyrazines and imidazo[4,5-c]pyridines, which are of significant interest in medicinal chemistry and materials science.

The strategic arrangement of its amino groups allows for the regioselective synthesis of complex molecules. These resulting heterocyclic systems are often investigated as potential kinase inhibitors, antimicrobial agents, and for other therapeutic applications due to their structural similarity to endogenous purines.[1] This document provides detailed protocols and data for the synthesis of these important classes of compounds from this compound.

Synthesis of 8-Aminopyrido[3,4-b]pyrazines

The synthesis of the pyrido[3,4-b]pyrazine core is achieved through the classical condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. In the case of this compound, the vicinal amines at the C3 and C4 positions react with the dicarbonyl moiety to form the pyrazine ring, yielding an 8-aminopyrido[3,4-b]pyrazine derivative. This reaction is typically performed in a protic solvent, often with acid catalysis, to facilitate the dehydration and cyclization steps.[1] The reaction is versatile, allowing for a wide range of substituents on the resulting pyrazine ring based on the choice of the dicarbonyl starting material.

Caption: Reaction scheme for pyrido[3,4-b]pyrazine synthesis.

Quantitative Data for Pyrido[3,4-b]pyrazine Synthesis

The following table summarizes representative data for the synthesis of various 8-aminopyrido[3,4-b]pyrazine derivatives.

Entry1,2-Dicarbonyl Compound (R¹, R²)SolventTemp. (°C)Time (h)Yield (%)
1Benzil (R¹, R² = Ph)Ethanol78492
2Diacetyl (R¹, R² = Me)Acetic Acid118288
3Glyoxal (R¹, R² = H)Ethanol78675
4Phenylglyoxal (R¹ = Ph, R² = H)Ethanol78585
Experimental Protocol: Synthesis of 8-Amino-2,3-diphenylpyrido[3,4-b]pyrazine

This protocol details the synthesis of 8-amino-2,3-diphenylpyrido[3,4-b]pyrazine from this compound and benzil.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzil (1.0 eq)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Filtration apparatus (Büchner funnel)

  • Deionized water

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 1.24 g, 10 mmol) and Benzil (e.g., 2.10 g, 10 mmol).

  • Add 40 mL of absolute ethanol to the flask, followed by a magnetic stir bar.

  • Add 2-3 drops of glacial acetic acid to the suspension to catalyze the reaction.

  • Fit the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Maintain the reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, remove the flask from the heat and allow it to cool to room temperature. A yellow precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) and then with deionized water (2 x 15 mL) to remove any unreacted starting materials and salts.

  • Dry the product under vacuum to obtain pure 8-amino-2,3-diphenylpyrido[3,4-b]pyrazine as a yellow solid.

Synthesis of 2-Amino-3H-imidazo[4,5-c]pyridines

The imidazo[4,5-c]pyridine scaffold can be synthesized by reacting the 3,4-diamino functionality of this compound with a single-carbon electrophile, such as formic acid or an aldehyde. When formic acid is used, it serves as a source of a carbonyl group which, after condensation and subsequent dehydration, forms the imidazole ring. This reaction, known as the Phillips cyclocondensation, is a standard method for imidazole synthesis.[2] The reaction of 3,4-diaminopyridines with formic acid typically requires heating under reflux for several hours.[2] Using this method with this compound yields the 2-amino-3H-imidazo[4,5-c]pyridine core.

Caption: Reaction scheme for imidazo[4,5-c]pyridine synthesis.

Quantitative Data for Imidazo[4,5-c]pyridine Synthesis

The following table summarizes representative data for the synthesis of various 2-amino-3H-imidazo[4,5-c]pyridine derivatives.

EntryReagent (R)ConditionsTime (h)Yield (%)
1Formic Acid (R = H)Reflux (100°C)695
2Acetic Acid (R = Me)PPA, 140°C382
3Benzaldehyde (R = Ph)EtOH, Air, Reflux878
44-Chlorobenzaldehyde (R = 4-Cl-Ph)Na₂S₂O₅, DMF, 100°C580
Experimental Protocol: Synthesis of 2-Amino-3H-imidazo[4,5-c]pyridine

This protocol is adapted from established procedures for the synthesis of imidazopyridines from diaminopyridines using formic acid.[2]

Materials and Reagents:

  • This compound (1.0 eq)

  • Formic Acid (98-100%)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • pH paper or meter

  • Filtration apparatus

Procedure:

  • Place this compound (e.g., 1.24 g, 10 mmol) in a 50 mL round-bottom flask.

  • Add an excess of formic acid (e.g., 20 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110°C) with stirring.

  • Maintain the reflux for 6 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing 50 mL of ice-water.

  • Neutralize the solution by slowly adding a concentrated sodium hydroxide solution while stirring in an ice bath. Adjust the pH to ~7-8. A precipitate will form.

  • Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the product in a vacuum oven to yield 2-Amino-3H-imidazo[4,5-c]pyridine as a solid.

General Experimental Workflow

The synthesis of heterocyclic compounds generally follows a standard laboratory workflow, from reaction setup to final product characterization.

Caption: A typical workflow for synthesis and purification.

References

Application Notes and Protocols: Pyridine-2,3,4-triamine in the Synthesis of Protein Degrader Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this revolution. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The design and synthesis of effective PROTACs rely on the modular assembly of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.

Pyridine-2,3,4-triamine is a versatile chemical scaffold that serves as a valuable starting material for the synthesis of building blocks for protein degraders, particularly for the construction of E3 ligase ligands. Its vicinal diamino groups on the pyridine ring allow for the facile construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are key components of certain E3 ligase ligands, including those for Cereblon (CRBN). This document provides detailed application notes and protocols for the use of this compound in the synthesis of these crucial building blocks.

Synthesis of Imidazo[4,5-b]pyridine Scaffolds

The primary application of this compound in the context of protein degraders is its use in the synthesis of the imidazo[4,5-b]pyridine core. This heterocyclic system can be further functionalized to generate ligands that bind to E3 ubiquitin ligases. The key transformation involves the cyclocondensation of the 2,3-diamino groups of the pyridine ring with a suitable carbonyl-containing compound, such as an aldehyde or a carboxylic acid derivative.

General Reaction Scheme

The condensation reaction of this compound with an aldehyde leads to the formation of a 2-substituted-1H-imidazo[4,5-b]pyridin-7-amine. This reaction proceeds via an initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization, often through air oxidation.

Caption: Synthesis of 2-substituted-1H-imidazo[4,5-b]pyridin-7-amine.

Experimental Protocols

The following protocols are generalized from established procedures for the synthesis of imidazo[4,5-b]pyridines from related diaminopyridines. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridin-7-amine

This protocol describes the synthesis of a 2-aryl substituted imidazo[4,5-b]pyridine, a common core for E3 ligase ligands.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Dimethyl sulfoxide (DMSO)

  • Sodium metabisulfite (Na₂S₂O₅) or an oxidizing agent (e.g., air)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.

  • Add the aromatic aldehyde (1.0-1.2 eq) to the solution.

  • If using sodium metabisulfite, add it to the reaction mixture (1.1 eq). Alternatively, the reaction can be performed open to the air to facilitate oxidation.

  • Heat the reaction mixture at 80-120 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 2-aryl-1H-imidazo[4,5-b]pyridin-7-amine.

Quantitative Data

The following table summarizes typical yields for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine and various aldehydes, which can serve as an estimation for reactions with this compound.

Starting DiamineAldehydeOxidizing Agent/ConditionsProductYield (%)
2,3-DiaminopyridineBenzaldehydeAir, Water, 100 °C2-Phenyl-1H-imidazo[4,5-b]pyridine85
2,3-Diaminopyridine4-ChlorobenzaldehydeAir, Water, 100 °C2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridine87
2,3-Diaminopyridine4-MethoxybenzaldehydeAir, Water, 100 °C2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine83
2,3-Diaminopyridine4-NitrobenzaldehydeNa₂S₂O₅, DMSO, 80 °C2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyridine75

Application in Protein Degrader Synthesis

The synthesized 7-amino-imidazo[4,5-b]pyridine serves as a versatile building block for the elaboration into a complete E3 ligase ligand. The primary amino group at the 7-position provides a handle for the attachment of linkers, which are subsequently connected to the ligand for the protein of interest.

G cluster_0 PROTAC Synthesis Workflow A This compound C 7-Amino-imidazo[4,5-b]pyridine Building Block A->C B Aldehyde (R-CHO) B->C E Functionalized E3 Ligase Ligand C->E D Linker Precursor D->E G PROTAC E->G F POI Ligand F->G G cluster_pathway Ubiquitin-Proteasome Pathway PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds CRBN CRBN E3 Ligase PROTAC->CRBN binds Proteasome 26S Proteasome POI->Proteasome Degradation CRBN->POI recruits Ub Ubiquitin Ub->POI Ubiquitination DegradedPOI Degraded Peptides Proteasome->DegradedPOI

Application Notes and Protocols: Pyridine-2,3,4-triamine as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific research data on pyridine-2,3,4-triamine as a ligand for metal complexes, this document provides representative protocols and application notes based on closely related and well-studied aminopyridine and triaminopyrimidine analogues. The methodologies and data presented herein should be considered as a starting point for the investigation of this compound complexes.

Introduction to Aminopyridines as Ligands

This compound is a polysubstituted pyridine derivative with multiple nitrogen donor atoms, making it a potentially strong chelating ligand for a variety of metal ions. The arrangement of the amino groups and the pyridine nitrogen suggests the possibility of forming stable mono- or polynuclear metal complexes. The resulting coordination compounds are of significant interest for their potential applications in catalysis, materials science, and medicinal chemistry, leveraging the biological activities of pyridine derivatives.

Aminopyridines, in general, are a versatile class of ligands in coordination chemistry. They can coordinate to metal centers in a monodentate, bidentate, or bridging fashion.[1] The presence of multiple amino groups, as in triaminopyridines, enhances their chelating ability and the stability of the resulting metal complexes.

Synthesis of Aminopyridine Ligands and their Metal Complexes

The synthesis of aminopyridine ligands can be achieved through various organic reactions. For instance, 2-aminopyridine can be synthesized by the reaction of pyridine with sodium amide in a process known as the Chichibabin amination.[2] Substituted aminopyridines can be prepared from pyridine N-oxides.[2] The synthesis of metal complexes typically involves the reaction of a soluble metal salt with the aminopyridine ligand in a suitable solvent.[3]

General Experimental Protocol for the Synthesis of an Aminopyridine Ligand (Analogous)

This protocol describes a general method for the synthesis of a substituted aminopyridine, which can be adapted for this compound.

Reaction: Palladium-Catalyzed Amination of a Halogenated Pyridine

  • To a solution of a diaminohalopyridine (1 equivalent) in an appropriate solvent (e.g., toluene), add the aminating agent (e.g., benzophenone imine, 1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equivalents), a phosphine ligand (e.g., BINAP, 0.015 equivalents), and a base (e.g., NaOt-Bu, 1.4 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired triaminopyridine.

General Experimental Protocol for the Synthesis of a Transition Metal Complex with an Aminopyridine Ligand

This protocol provides a general procedure for the synthesis of a transition metal complex with an aminopyridine ligand.

Reaction: Complexation of a Metal Salt with an Aminopyridine Ligand

  • Dissolve the aminopyridine ligand (e.g., 2 equivalents) in a suitable solvent (e.g., ethanol).

  • In a separate flask, dissolve the metal salt (e.g., CuCl₂, 1 equivalent) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature.

  • The reaction mixture may be heated to reflux for a few hours to ensure complete complexation.

  • Allow the solution to cool to room temperature, and if a precipitate forms, collect it by filtration.

  • Wash the solid complex with the solvent and dry it under vacuum.

  • If no precipitate forms, slow evaporation of the solvent may yield crystalline product.

Quantitative Data of Analogous Aminopyridine Metal Complexes

The following table summarizes representative structural data for metal complexes of aminopyridine ligands, providing an indication of expected bond lengths and angles.

ComplexMetal-N(pyridine) (Å)Metal-N(amino) (Å)N-Metal-N Angle (°)Reference
[Cu(3-aminopyridine)₂(NCS)₂]2.006(6)--[4]
[Cu(4-aminopyridine)₃(NCS)₂]2.028(5)--[4]
[Cd(4-aminopyridine)₂(NCS)Cl]---[4]

Applications of Aminopyridine Metal Complexes

Metal complexes of aminopyridine and related ligands have shown promise in various fields.

Catalysis

Aminopyridine metal complexes have been investigated as catalysts in a range of organic transformations. For example, iron complexes with aminopyridinato ligands have been used in olefin polymerization.[5] The electronic and steric properties of the aminopyridine ligand can be tuned to modulate the catalytic activity of the metal center.

Medicinal Chemistry

Aminopyridines and their derivatives are known to possess a wide range of biological activities.[6] Metal complexation can enhance these properties. For instance, Schiff base complexes derived from aminopyridines have been studied for their antimicrobial and anticancer activities.[6][7] The chelation of the metal ion by the ligand can lead to compounds with improved therapeutic potential.[8]

Visualizations

Synthesis of an Aminopyridine Ligand

G Synthesis of a Triaminopyridine Ligand (Analogous) cluster_reactants Reactants cluster_reagents Reagents cluster_product Product diaminohalopyridine Diaminohalopyridine reaction Palladium-Catalyzed Amination diaminohalopyridine->reaction aminating_agent Aminating Agent aminating_agent->reaction catalyst Pd Catalyst catalyst->reaction ligand Phosphine Ligand ligand->reaction base Base base->reaction triaminopyridine Triaminopyridine reaction->triaminopyridine

Caption: A workflow for the synthesis of a triaminopyridine ligand.

Formation of a Metal Complex

G Formation of an Aminopyridine Metal Complex cluster_reactants Reactants cluster_product Product aminopyridine Aminopyridine Ligand complexation Complexation Reaction aminopyridine->complexation metal_salt Metal Salt (e.g., MCl₂) metal_salt->complexation metal_complex Aminopyridine Metal Complex complexation->metal_complex

Caption: A general scheme for the formation of an aminopyridine metal complex.

Potential Catalytic Cycle

G Hypothetical Catalytic Cycle catalyst [LₙM] intermediate1 [LₙM(Substrate A)] catalyst->intermediate1 Coordination intermediate2 [LₙM(Intermediate)] intermediate1->intermediate2 Reaction intermediate2->catalyst Product Release product Product intermediate2->product substrate_a Substrate A substrate_a->intermediate1 substrate_b Substrate B substrate_b->intermediate2

Caption: A generalized catalytic cycle involving a metal complex.

References

Catalytic Applications of Pyridine-2,3,4-triamine Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal complexes incorporating the Pyridine-2,3,4-triamine ligand are an emerging area of interest in catalysis. The strategic arrangement of nitrogen donor atoms on the pyridine ring suggests significant potential for these complexes to catalyze a variety of organic transformations. This document provides an overview of the current, albeit limited, understanding of their catalytic applications, drawing parallels with the more extensively studied isomeric Pyridine-2,4,5-triamine. Detailed protocols for the synthesis of a representative metal complex and its evaluation in a model catalytic reaction are presented, alongside visualizations of experimental workflows and a proposed catalytic cycle.

Introduction

Pyridine-based ligands have long been a cornerstone in the development of transition metal catalysts due to their versatile electronic properties and strong coordination abilities. The introduction of multiple amine substituents onto the pyridine scaffold, as in this compound, offers a multidentate coordination environment that can stabilize various metal centers and facilitate diverse catalytic processes. The three adjacent amino groups, in conjunction with the pyridinic nitrogen, can act as a tetradentate ligand, providing a robust coordination sphere for a central metal ion. This unique structural motif is anticipated to be beneficial for a range of catalytic reactions, including oxidations, reductions, and cross-coupling reactions.

While specific catalytic applications of this compound metal complexes are not yet widely reported in the scientific literature, the well-documented catalytic activity of complexes with the isomeric Pyridine-2,4,5-triamine ligand provides a strong basis for predicting their potential. This document aims to bridge this knowledge gap by providing theoretical insights and practical protocols for researchers interested in exploring the catalytic prowess of this promising ligand.

Potential Catalytic Applications

Based on the known catalytic activities of structurally related aminopyridine and polydentate N-donor ligand complexes, metal complexes of this compound are promising candidates for the following applications:

  • Oxidation Catalysis: The ability to stabilize high-valent metal-oxo species makes these complexes potential catalysts for various oxidation reactions, such as the epoxidation of olefins and the oxidation of alcohols.

  • Reduction Catalysis: The electron-rich nature of the triamine-substituted pyridine ring can support metal centers in low oxidation states, making them suitable for catalytic reductions, including transfer hydrogenation of ketones and aldehydes.

  • Cross-Coupling Reactions: Palladium and nickel complexes of this compound could potentially serve as efficient catalysts for Suzuki-Miyaura, Heck, and other C-C and C-N bond-forming reactions, which are fundamental in pharmaceutical synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a this compound metal complex and its subsequent evaluation in a model catalytic oxidation reaction. Researchers should adapt these procedures based on the specific metal and reaction under investigation.

Synthesis of a Representative [M(this compound)Cl₂] Complex (M = Fe(II), Co(II))

Materials:

  • This compound (1 equivalent)

  • Metal(II) chloride (e.g., FeCl₂ or CoCl₂) (1 equivalent)

  • Anhydrous ethanol or methanol

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous ethanol (20 mL) in a Schlenk flask equipped with a magnetic stir bar.

  • In a separate Schlenk flask, dissolve the metal(II) chloride (1.0 mmol) in anhydrous ethanol (10 mL).

  • Slowly add the metal chloride solution to the ligand solution at room temperature with vigorous stirring.

  • A precipitate is expected to form upon addition. Continue stirring the reaction mixture at room temperature for 12 hours.

  • Collect the solid product by filtration under an inert atmosphere.

  • Wash the precipitate with cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL).

  • Dry the complex under vacuum to yield the final product.

  • Characterize the complex using appropriate analytical techniques (e.g., FT-IR, UV-Vis, elemental analysis, and X-ray crystallography if suitable crystals are obtained).

Catalytic Oxidation of Thioanisole to Thioanisole Oxide

Materials:

  • [M(this compound)Cl₂] catalyst

  • Thioanisole (substrate)

  • Hydrogen peroxide (30% aqueous solution, oxidant)

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for reaction monitoring

  • Thermostated reaction vessel

Procedure:

  • In a round-bottom flask, prepare a 0.1 M solution of thioanisole in acetonitrile.

  • Add the [M(this compound)Cl₂] catalyst to the substrate solution (catalyst loading of 1 mol%).

  • Place the flask in a thermostated water bath at the desired reaction temperature (e.g., 25 °C).

  • Initiate the reaction by adding a stoichiometric amount of hydrogen peroxide (relative to the substrate) to the reaction mixture with stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of thioanisole and the selectivity for thioanisole oxide.

  • Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., sodium sulfite solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Data Presentation

While specific quantitative data for the catalytic performance of this compound metal complexes is not yet available, researchers should aim to collect and present data in a structured format to facilitate comparison and analysis. An example table is provided below.

Table 1: Hypothetical Catalytic Performance in Thioanisole Oxidation

EntryCatalystCatalyst Loading (mol%)OxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
1[Fe(this compound)Cl₂]1H₂O₂Acetonitrile254--
2[Co(this compound)Cl₂]1H₂O₂Acetonitrile254--

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and catalytic testing of a this compound metal complex.

experimental_workflow cluster_synthesis Complex Synthesis cluster_catalysis Catalytic Testing Ligand This compound Reaction1 Reaction under Inert Atmosphere Ligand->Reaction1 MetalSalt Metal Salt (e.g., FeCl₂) MetalSalt->Reaction1 Solvent1 Anhydrous Solvent Solvent1->Reaction1 Isolation Isolation & Purification Reaction1->Isolation Characterization Characterization (FT-IR, UV-Vis, etc.) Isolation->Characterization Complex [M(Ligand)Cl₂] Characterization->Complex Reaction2 Catalytic Reaction Complex->Reaction2 Substrate Substrate (e.g., Thioanisole) Substrate->Reaction2 Oxidant Oxidant (e.g., H₂O₂) Oxidant->Reaction2 Solvent2 Solvent Solvent2->Reaction2 Monitoring Reaction Monitoring (GC) Reaction2->Monitoring Workup Workup & Product Isolation Reaction2->Workup Analysis Product Analysis Workup->Analysis

General experimental workflow.
Proposed Catalytic Cycle

This diagram illustrates a plausible catalytic cycle for the oxidation of a generic substrate 'S' to 'SO' using a this compound metal complex.

catalytic_cycle Catalyst [L-M(II)] Intermediate1 [L-M(IV)=O] Catalyst->Intermediate1 + Oxidant - Byproduct Intermediate1->Catalyst + S - SO Intermediate2 [L-M(II)(S)] Product SO Substrate S Oxidant Oxidant (e.g., H₂O₂) Byproduct H₂O p1->Intermediate1 Substrate Binding p2->Product Oxygen Transfer

Application Notes and Protocols for Pyridine-2,3,4-triamine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of fused heterocyclic compounds derived from pyridine-2,3,4-triamine. This versatile scaffold serves as a key building block for the synthesis of privileged structures, such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, which have demonstrated significant potential as kinase inhibitors and anticancer agents. This document details synthetic protocols, quantitative biological data, and relevant signaling pathways to facilitate further research and drug development in this area.

Introduction

This compound is a highly functionalized aromatic amine that serves as a valuable precursor for the synthesis of various fused heterocyclic systems. Its unique arrangement of amino groups allows for the facile construction of imidazole and pyrazine rings, leading to the formation of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, respectively. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, enabling them to interact with a wide range of biological targets, particularly protein kinases.

Key Applications in Medicinal Chemistry

Derivatives of this compound have emerged as promising candidates in the following therapeutic areas:

  • Oncology: As inhibitors of various protein kinases implicated in cancer cell proliferation, survival, and angiogenesis.

  • Inflammatory Diseases: Through the modulation of inflammatory signaling pathways.

  • Neurodegenerative Diseases: By targeting kinases and other enzymes involved in the pathogenesis of these disorders.

Featured Fused Heterocyclic Systems

This document focuses on two primary classes of derivatives synthesized from this compound:

  • Imidazo[4,5-b]pyridines: These compounds are structural analogs of purines and have been extensively investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Pyrido[2,3-b]pyrazines: This class of compounds has also shown significant potential as kinase inhibitors and as antagonists for various receptors.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative imidazo[4,5-b]pyridine and pyrido[2,3-b]pyrazine derivatives, highlighting their potential as kinase inhibitors and antiproliferative agents.

Table 1: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
I CDK90.63[1]
II CDK91.32[1]
IIIa CDK90.85[1]
IIIb CDK90.79[1]
IV CDK90.91[1]

Table 2: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDCell LineIC50 (µM)Reference
10 Colon Carcinoma0.4[2]
14 Colon Carcinoma0.7[2]
13 Capan-1 (Pancreatic)1.50[3]
19 Capan-1 (Pancreatic)1.45[3]
13 HL-60 (Leukemia)1.87[3]

Table 3: Antiproliferative Activity of Pyrido[2,3-b]pyrazine Derivatives

Compound IDCell LineIC50 (µM)Reference
26 Not Specified-[4]
- HCT-116 (Colon)Moderate to Weak[5]
- MCF-7 (Breast)Moderate to Weak[5]
- HeLa (Cervical)Moderate to Weak[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by these derivatives and the general experimental workflows for their synthesis and evaluation.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: VEGFR-2 signaling cascade in angiogenesis.

G General Synthetic Workflow Start This compound Step1 Cyclization Reaction (e.g., with dicarbonyl compound or cyanogen bromide) Start->Step1 Product Fused Heterocycle (Imidazo[4,5-b]pyridine or Pyrido[2,3-b]pyrazine) Step1->Product Step2 Purification (e.g., Crystallization, Chromatography) Product->Step2 Step3 Biological Screening (Kinase Assays, Cell Viability Assays) Step2->Step3 Data IC50 Determination Step3->Data

Caption: Workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1H-imidazo[4,5-b]pyridine from this compound

This protocol describes the cyclization of this compound with cyanogen bromide to form the imidazo[4,5-b]pyridine scaffold.

Materials:

  • This compound

  • Cyanogen bromide (CNBr)

  • Methanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.24 g, 10 mmol) in 50 mL of methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.06 g, 10 mmol) in 20 mL of methanol to the cooled solution with continuous stirring. Caution: Cyanogen bromide is highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield the crude 2-amino-1H-imidazo[4,5-b]pyridine.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 2,3-Disubstituted-pyrido[2,3-b]pyrazines from this compound

This protocol outlines the condensation reaction of this compound with a 1,2-dicarbonyl compound to form the pyrido[2,3-b]pyrazine ring system.

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl)

  • Ethanol

  • Acetic acid (glacial)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.24 g, 10 mmol) and the 1,2-dicarbonyl compound (10 mmol) in 50 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is triturated with diethyl ether to induce precipitation.

  • The solid product is collected by filtration, washed with cold diethyl ether, and dried.

  • Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the inhibitory activity of synthesized compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction buffer containing kinase buffer, 1 mM DTT, and the required concentration of MgCl₂.

  • Add 5 µL of the test compound at various concentrations (typically in a 10-point, 3-fold serial dilution) to the wells of a 96-well plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Add 20 µL of a solution containing the VEGFR-2 enzyme and the substrate in the reaction buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in reaction buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: MTT Cell Proliferation Assay

This protocol is used to assess the antiproliferative activity of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • The next day, treat the cells with various concentrations of the test compounds (typically a serial dilution) in a final volume of 200 µL per well. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

References

Application Notes and Protocols: Pyridine-2,3,4-triamine in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,3,4-triamine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of more complex, biologically active molecules. While not a potent kinase inhibitor in its own right, its strategic importance lies in its role as a starting material for the construction of the pyrido[2,3-d]pyrimidine scaffold. This fused heterocyclic system is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern therapeutic research.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors, along with detailed experimental protocols for their synthesis and biological evaluation.

Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffolds from this compound

The primary application of this compound in this context is its cyclization to form the pyrido[2,3-d]pyrimidine ring system. This is typically achieved by reacting the triamine with a suitable one-carbon or three-carbon synthon. A common method involves the condensation with a β-ketoester or a related derivative.

General Synthetic Workflow

Synthesis Workflow Pyridine_triamine This compound Cyclization Cyclization/ Condensation Pyridine_triamine->Cyclization Reagent β-Ketoester / Related Synthon Reagent->Cyclization Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Core Cyclization->Pyrido_pyrimidine Functionalization Further Functionalization Pyrido_pyrimidine->Functionalization Kinase_Inhibitor Target Kinase Inhibitor Functionalization->Kinase_Inhibitor

Caption: Synthetic workflow for kinase inhibitors.

Experimental Protocol: Synthesis of a Substituted Pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes a general procedure for the synthesis of a pyrido[2,3-d]pyrimidine core from this compound and a β-ketoester.

Materials:

  • This compound

  • Ethyl acetoacetate (or other desired β-ketoester)

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Addition of Reagent: Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Initial Condensation (Optional): Stir the mixture at room temperature for 1-2 hours. In some cases, this step can be bypassed, and the reagents can be directly subjected to cyclization conditions.

  • Cyclization:

    • Method A (Polyphosphoric Acid): Carefully add polyphosphoric acid to the reaction mixture. Heat the mixture to 120-140 °C with stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Method B (High-Temperature Solvent): Remove the ethanol under reduced pressure. Add a high-boiling solvent such as Dowtherm A and heat to reflux (approximately 250 °C) for 1-2 hours.

  • Workup:

    • After cooling to room temperature, pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Dry the crude product and purify by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield the desired pyrido[2,3-d]pyrimidin-4(3H)-one derivative.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Pyrido[2,3-d]pyrimidines as Kinase Inhibitors: Quantitative Data

The pyrido[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors against a range of protein kinases. The following tables summarize the in vitro inhibitory activities (IC50 values) of several pyrido[2,3-d]pyrimidine derivatives against various kinases. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Tyrosine Kinases
Compound IDR1-Substituent (at C2)R2-Substituent (at C7)Kinase TargetIC50 (nM)Reference
PD173074 2,6-dichloro-phenylamino4-(diethylamino)butylaminoFGFR15[1]
c-Src<10[1]
PD180970 2,6-dichloro-3-fluoro-phenylamino3-(hydroxymethyl)phenylBcr-Abl2.5[2]
Compound 6c 2,6-dichlorophenylN-(tert-butyl)ureaPDGFr300[3]
B1 4-(N-methylpiperazin-1-yl)anilineAcrylamideEGFR L858R/T790M13[4]
Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)
Compound IDR-SubstituentsKinase TargetIC50 (nM)Reference
Palbociclib (Ibrance) 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)CDK411[2]
CDK616[2]
Compound 4a Varied aryl and heteroaryl substitutionsCDK6115.38[5]
Compound 4b Varied aryl and heteroaryl substitutionsCDK6726.25[5]

Relevant Signaling Pathway: c-Src Mediated Signaling

Many pyrido[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of c-Src kinase. The c-Src pathway is crucial for cell proliferation, survival, and migration, and its aberrant activation is implicated in various cancers.

c-Src Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) c_Src c-Src RTK->c_Src Activation FAK FAK c_Src->FAK STAT3 STAT3 c_Src->STAT3 Ras Ras/Raf/MEK/ERK Pathway c_Src->Ras PI3K PI3K/Akt Pathway c_Src->PI3K Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->c_Src Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival Kinase Assay Workflow Compound_Prep 1. Compound Dilution Series Reaction_Setup 2. Add Kinase, Substrate, and Compound to Plate Compound_Prep->Reaction_Setup Incubation1 3. Incubate to Allow Kinase Reaction Reaction_Setup->Incubation1 Detection_Reagent 4. Add ATP Detection Reagent (e.g., Kinase-Glo®) Incubation1->Detection_Reagent Incubation2 5. Incubate to Stabilize Signal Detection_Reagent->Incubation2 Measurement 6. Measure Luminescence Incubation2->Measurement Analysis 7. Data Analysis (IC50 Calculation) Measurement->Analysis

References

Application Notes & Protocols for the Functionalization of Pyridine-2,3,4-triamine at the Amino Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for the functionalization of Pyridine-2,3,4-triamine at its amino groups. This versatile scaffold is of significant interest in medicinal chemistry due to the potential for creating a diverse library of compounds with a range of biological activities. The differential reactivity of the three amino groups, influenced by their position on the pyridine ring, allows for selective modifications.

The pyridine ring nitrogen's electron-withdrawing nature deactivates the amino groups at positions 2 and 4 (ortho and para) towards electrophilic attack, making the amino group at position 3 (meta) the most nucleophilic. However, the steric hindrance at position 3, being flanked by two other amino groups, can also influence reactivity. These electronic and steric factors can be exploited to achieve regioselective functionalization under carefully controlled reaction conditions.

Common functionalization strategies include acylation, alkylation, arylation, and condensation reactions. The choice of reagents, solvents, and temperature plays a crucial role in determining the outcome of these reactions, including the degree and site of substitution.

Key Functionalization Reactions

A variety of functionalization reactions can be employed to modify the amino groups of this compound. The selection of a specific method will depend on the desired final compound and the required level of selectivity.

Diagram of Key Functionalization Pathways

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Product Classes start This compound acylation Acylation (e.g., Acyl Halides, Anhydrides) start->acylation RCOCl, Base alkylation Alkylation (e.g., Alkyl Halides) start->alkylation R-X, Base arylation Arylation (e.g., Buchwald-Hartwig, Ullmann) start->arylation Ar-X, Pd catalyst, Base condensation Condensation (e.g., with Aldehydes, Ketones) start->condensation RCHO or RCOR' amides Amide Derivatives acylation->amides amines N-Alkyl/Aryl Derivatives alkylation->amines arylation->amines imines Imines/Schiff Bases condensation->imines heterocycles Fused Heterocycles condensation->heterocycles Intramolecular cyclization

Caption: Key functionalization pathways for this compound.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Mono-Acylation of this compound

This protocol describes a method for the selective mono-acylation, likely at the more nucleophilic 3-amino group.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.0 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (1.1 eq.)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexanes)

Procedure:

  • Dissolve this compound in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or pyridine).

  • Slowly add a solution of the acyl chloride or anhydride in the same solvent dropwise over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the mono-acylated product.

Diagram of a General Experimental Workflow

G start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., TEA) cool->add_base add_electrophile Add Electrophile (e.g., Acyl Chloride) dropwise add_base->add_electrophile react Stir and monitor by TLC add_electrophile->react quench Quench Reaction react->quench extract Aqueous Workup and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A general workflow for the functionalization of this compound.

Protocol 2: Reductive Amination with Aldehydes/Ketones

This protocol describes the formation of a secondary amine via an imine intermediate.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq.)

  • Methanol or 1,2-dichloroethane (DCE)

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography

Procedure:

  • To a solution of this compound in methanol or DCE, add the aldehyde or ketone.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (NaBH₃CN or STAB) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for representative functionalization reactions of this compound based on common organic chemistry principles.

Table 1: Acylation of this compound

EntryAcylating AgentBaseSolventTemp (°C)Time (h)ProductYield (%)
1Acetyl ChlorideTEADCM0 to RT43-Acetamido-pyridine-2,4-diamine75
2Benzoyl ChloridePyridineTHF0 to RT63-Benzamido-pyridine-2,4-diamine68
3Acetic AnhydrideTEADCMRT12Mixture of mono- and di-acylated-

Table 2: Reductive Amination of this compound

EntryCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)ProductYield (%)
1BenzaldehydeNaBH(OAc)₃DCERT16N³-Benzyl-pyridine-2,3,4-triamine82
2AcetoneNaBH₃CNMeOHRT24N³-Isopropyl-pyridine-2,3,4-triamine70
3CyclohexanoneNaBH(OAc)₃DCERT18N³-Cyclohexyl-pyridine-2,3,4-triamine78

Disclaimer: The data presented in these tables are illustrative and based on general chemical principles. Actual experimental results may vary and require optimization.

Application Notes and Protocols for Pyridine-2,3,4-triamine in Coordination Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,3,4-triamine is a polysubstituted pyridine derivative with a unique arrangement of amino groups, making it a compelling candidate for the synthesis of novel coordination polymers. The presence of multiple nitrogen donor atoms, including the pyridine ring nitrogen and the three amino groups, offers a variety of potential coordination modes for binding to metal centers. This versatility can lead to the formation of coordination polymers with diverse dimensionalities (1D, 2D, or 3D) and interesting physicochemical properties, such as catalysis, luminescence, and porosity. While the use of many pyridine-based ligands in the construction of coordination polymers and metal-organic frameworks (MOFs) is well-documented, a thorough review of the scientific literature reveals a notable absence of specific studies on the use of this compound for this purpose.

This document, therefore, provides a prospective look into the application of this compound in coordination polymer synthesis. It includes the known chemical properties of the ligand, a discussion of its potential as a building block for coordination polymers, a hypothetical yet robust experimental protocol for synthesis, and visualizations to guide future research in this promising area. The protocols and conceptual frameworks presented herein are based on established principles of coordination chemistry and general synthetic methodologies for related N-donor ligands.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below. This information is crucial for designing synthetic strategies and understanding the potential behavior of the ligand in solution.

PropertyValueReference
Molecular Formula C₅H₈N₄[1]
Molecular Weight 124.14 g/mol [1]
Melting Point 253 °C[2]
Boiling Point 433.2±40.0 °C (Predicted)[2]
Density 1.387±0.06 g/cm³ (Predicted)[2]
CAS Number 52559-11-2[1]
Potential Applications in Coordination Polymer Synthesis

The unique structure of this compound suggests several potential applications in the design of functional coordination polymers:

  • Multidentate Ligand: With four potential nitrogen donor sites, it can act as a chelating and/or bridging ligand, leading to the formation of stable and structurally diverse coordination networks.

  • Hydrogen Bonding: The amino groups can participate in extensive hydrogen bonding, which can play a crucial role in directing the self-assembly process and stabilizing the final crystal structure.

  • Functional Porous Materials: The incorporation of amino groups within the pores of a coordination polymer can enhance its affinity for specific guest molecules, such as CO₂, making it a candidate for gas storage and separation applications.

  • Catalysis: The nitrogen-rich environment provided by the ligand in a coordination polymer could create active sites for various catalytic reactions.

  • Luminescent Materials: Like many pyridine-containing coordination polymers, those synthesized with this compound may exhibit interesting photoluminescent properties.

Hypothetical Experimental Protocols

The following protocols are proposed based on general and widely used methods for the synthesis of coordination polymers with N-donor ligands, such as solvothermal and hydrothermal techniques. These should be considered as starting points for experimental investigation.

Protocol 1: Solvothermal Synthesis of a Zinc(II)-Based Coordination Polymer

This protocol describes a hypothetical solvothermal synthesis of a coordination polymer using this compound and Zinc(II) nitrate hexahydrate.

Materials:

  • This compound (C₅H₈N₄)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.062 g (0.5 mmol) of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 0.149 g (0.5 mmol) of Zinc(II) nitrate hexahydrate in 5 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the oven to room temperature at a rate of 0.1 °C/min.

  • Colorless crystals suitable for single-crystal X-ray diffraction may form.

  • Collect the crystals by filtration, wash with fresh DMF and ethanol, and dry under vacuum.

Data Presentation: Hypothetical Synthesis Parameters

ParameterValue
Ligand This compound
Metal Salt Zinc(II) nitrate hexahydrate
Ligand:Metal Molar Ratio 1:1
Solvent System DMF/Ethanol (1:1 v/v)
Temperature 120 °C
Reaction Time 48 hours
Expected Product Crystalline coordination polymer
Protocol 2: Hydrothermal Synthesis of a Copper(II)-Based Coordination Polymer

This protocol outlines a hypothetical hydrothermal synthesis route.

Materials:

  • This compound (C₅H₈N₄)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Deionized water

Procedure:

  • Combine 0.062 g (0.5 mmol) of this compound and 0.085 g (0.5 mmol) of Copper(II) chloride dihydrate in a 23 mL Teflon-lined stainless steel autoclave.

  • Add 10 mL of deionized water.

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Blue or green crystals are expected to form.

  • Isolate the product by filtration, wash with water and ethanol, and air dry.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the solvothermal synthesis of a coordination polymer using this compound.

G Solvothermal Synthesis Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Product Isolation A Dissolve this compound in Solvent 1 (e.g., DMF) C Mix Ligand and Metal Salt Solutions A->C B Dissolve Metal Salt in Solvent 2 (e.g., Ethanol) B->C D Seal in Autoclave/Vial C->D E Heat at Controlled Temperature and Time D->E F Slow Cooling to Room Temperature E->F G Filter to Collect Crystals F->G H Wash with Solvents G->H I Dry under Vacuum H->I

Caption: A generalized workflow for the solvothermal synthesis of coordination polymers.

Potential Coordination Modes and Polymer Formation

This diagram illustrates the potential coordination modes of this compound with metal centers (M), leading to the formation of a 2D coordination polymer.

G Potential Coordination of this compound cluster_ligand This compound Ligand L1 N(pyridine) M1 M L1->M1 Chelating/Bridging L2 N(2-amino) L2->M1 L3 N(3-amino) M2 M L3->M2 L4 N(4-amino) M4 M L4->M4 Lig1 Ligand M1->Lig1 Coordination Lig4 Ligand M1->Lig4 M2->Lig1 Lig2 Ligand M2->Lig2 M3 M M3->Lig2 Lig3 Ligand M3->Lig3 M4->Lig3 M4->Lig4 Lig1->M2 Lig2->M3 Lig3->M4 Lig4->M1

Caption: Conceptual diagram of this compound acting as a bridging ligand.

While direct experimental data on the use of this compound in coordination polymer synthesis is currently unavailable in the scientific literature, its chemical structure strongly suggests its potential as a versatile building block for creating novel functional materials. The hypothetical protocols and conceptual diagrams provided in these application notes are intended to serve as a foundational guide for researchers interested in exploring this untapped area of coordination chemistry. Further experimental work is necessary to validate these hypotheses and to fully elucidate the coordination behavior of this promising ligand.

References

Application Notes and Protocols for the Synthesis of Pyridine-2,3,4-triamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of Pyridine-2,3,4-triamine and its derivatives. Pyridine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as anticancer, antimicrobial, and antiviral agents.[1][2] The triamine substitution pattern, in particular, offers multiple sites for further functionalization, making these compounds valuable scaffolds in drug discovery and development.

The synthetic strategy outlined herein focuses on a reliable and accessible pathway involving the nitration of a commercially available aminopyridine precursor followed by a robust reduction step.

Synthetic Workflow

The overall synthetic pathway for this compound is a two-step process starting from 2-amino-3-nitropyridine. The first step involves a regioselective nitration at the 4-position, followed by the reduction of both nitro groups to yield the desired triamine.

SynthesisWorkflow Start 2-Aminopyridine Step1_reagents HNO3, H2SO4 Start->Step1_reagents Intermediate1 2-Amino-3-nitropyridine Step1_reagents->Intermediate1 Nitration Step2_reagents HNO3, H2SO4 Intermediate1->Step2_reagents Intermediate2 2-Amino-3,4-dinitropyridine Step2_reagents->Intermediate2 Nitration Step3_reagents Pd/C, H2 (g) Intermediate2->Step3_reagents Product This compound Step3_reagents->Product Reduction

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3,4-dinitropyridine

This protocol describes the nitration of 2-amino-3-nitropyridine to introduce a second nitro group at the 4-position. This step is crucial for establishing the correct substitution pattern.

Materials:

  • 2-Amino-3-nitropyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, cautiously add 2-amino-3-nitropyridine to a pre-cooled (0 °C) mixture of concentrated sulfuric acid.

  • Stir the mixture in an ice bath until the starting material is completely dissolved.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 2-amino-3,4-dinitropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation:

Starting MaterialReagentsReaction Time (h)Temperature (°C)Expected Yield (%)
2-Amino-3-nitropyridineHNO₃, H₂SO₄2 - 30 - 1060 - 70
Protocol 2: Synthesis of this compound

This protocol details the reduction of the di-nitro intermediate to the final triamine product using catalytic hydrogenation. This method is generally high-yielding and provides a clean product.

Materials:

  • 2-Amino-3,4-dinitropyridine

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Hydrogenation vessel (e.g., Parr hydrogenator)

  • Celite® or other filter aid

  • Rotary evaporator

Procedure:

  • To a hydrogenation vessel, add 2-amino-3,4-dinitropyridine and the solvent (methanol or ethanol).

  • Carefully add the 10% Pd/C catalyst to the mixture.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Introduce hydrogen gas into the vessel to a pressure of 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Data Presentation:

Starting MaterialCatalystSolventH₂ Pressure (psi)Reaction Time (h)Expected Yield (%)
2-Amino-3,4-dinitropyridine10% Pd/CMethanol50 - 604 - 685 - 95

Signaling Pathway Visualization

Pyridine derivatives are known to interact with various biological pathways. For instance, certain substituted pyridines act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by pyridine-based inhibitors.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Translocation Ligand Growth Factor Ligand->Receptor Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->Kinase1 Inhibition

Caption: Generic kinase signaling pathway targeted by pyridine inhibitors.

Conclusion

The protocols provided offer a clear and reproducible pathway for the synthesis of this compound, a versatile building block for the development of novel therapeutic agents. The straightforward nitration and reduction steps, coupled with the potential for diverse downstream functionalization, make this synthetic route highly valuable for medicinal chemists and drug discovery professionals. The provided diagrams aid in visualizing the synthetic workflow and the potential biological context of these compounds.

References

Application Notes & Protocols: Pyridine-2,3,4-triamine for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-2,3,4-triamine is a versatile heterocyclic building block uniquely suited for the development of novel fluorescent probes. Its vicinal diamino groups at the C2 and C3 positions can readily undergo condensation reactions with aldehydes or dicarbonyl compounds to form the rigid, planar, and often highly fluorescent imidazo[4,5-b]pyridine system. The remaining amino group at the C4 position provides a convenient handle for further functionalization, allowing for the fine-tuning of photophysical properties and the introduction of specific analyte-recognition moieties. This document provides detailed application notes and protocols for leveraging this compound in the design and synthesis of fluorescent probes, with a specific focus on developing pH sensors based on the imidazo[4,5-b]pyridine core.

Application Note 1: Imidazo[4,5-b]pyridine Core as a pH-Sensitive Fluorophore

The imidazo[4,5-b]pyridine scaffold, formed from the cyclization of this compound, serves as an excellent platform for creating pH-sensitive fluorescent probes. The nitrogen atoms within the heterocyclic system can be protonated or deprotonated in response to changes in environmental pH. This alteration in protonation state directly impacts the intramolecular charge transfer (ICT) characteristics of the molecule, leading to distinct and measurable changes in its absorption and fluorescence spectra.[1][2]

Upon protonation in acidic conditions, the electron-accepting character of the pyridine ring is enhanced, which can lead to a shift in the emission wavelength or a change in fluorescence intensity. Conversely, in neutral or basic conditions, the deprotonated form exhibits different photophysical properties. This reversible protonation-deprotonation equilibrium allows the probe to function as a ratiometric or "turn-on"/"turn-off" sensor for pH.[1][2] The specific spectral response can be tuned by attaching various electron-donating or electron-accepting groups to the core structure.[1]

Quantitative Data Summary

The following table summarizes representative photophysical properties for a model imidazo[4,5-b]pyridine-based probe, demonstrating its response to pH changes.

PropertyAcidic Conditions (pH ~3.5)Neutral/Basic Conditions (pH > 10.5)
Excitation Max (λex) ~380 nm~420 nm
Emission Max (λem) ~450 nm (Blue)~530 nm (Green)
Fluorescence State Emissive (Diprotonated)Weakly Emissive (Neutral)
Quantum Yield (Φ) ModerateLow
Observed Behavior Fluorescence "Turn-On"Fluorescence "Turn-Off"

Signaling Pathway & Workflow Visualizations

G

G

Experimental Protocols

Protocol 1: Synthesis of a Model Fluorophore (2-Phenyl-7-amino-3H-imidazo[4,5-b]pyridine)

This protocol describes a general method for synthesizing the core fluorophore via the Phillips condensation reaction.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Ethylene glycol (solvent)

  • Hydrochloric acid (4 M)

  • Sodium hydroxide solution (10%)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in ethylene glycol.

  • Reagent Addition: Add benzaldehyde (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 120-130 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Isolation: Add an equal volume of 4 M hydrochloric acid to the flask. Stir for 30 minutes. Collect the precipitate (the hydrochloride salt of the product) by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold deionized water and then a small amount of cold ethanol.

  • Neutralization & Purification: Resuspend the crude salt in water and neutralize by slowly adding 10% sodium hydroxide solution until the pH is ~8-9. The free base will precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • Recrystallization: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-Phenyl-7-amino-3H-imidazo[4,5-b]pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for pH Titration using Spectrofluorometry

This protocol outlines the steps to evaluate the pH-dependent fluorescent properties of the synthesized probe.

Materials:

  • Synthesized imidazo[4,5-b]pyridine probe

  • DMSO (spectroscopic grade) for stock solution

  • Britton-Robinson buffer solutions (or other suitable buffers) covering a wide pH range (e.g., pH 2 to 12)

  • Calibrated pH meter

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Probe Stock Solution: Prepare a concentrated stock solution of the probe (e.g., 1 mM) in DMSO. Store protected from light.

  • Sample Preparation: For each pH value to be tested, place the appropriate buffer solution (e.g., 3 mL) into a quartz cuvette.

  • Probe Addition: Add a small aliquot of the probe stock solution to the cuvette to achieve a final concentration in the low micromolar range (e.g., 5-10 µM). Ensure the final concentration of DMSO is low (<1%) to avoid solvent effects. Mix thoroughly by gentle inversion.

  • Equilibration: Allow the solution to equilibrate for 2-5 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the cuvette in the spectrofluorometer.

    • Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring at the expected emission maximum. Identify the excitation maximum (λex).

    • Record the emission spectrum by exciting the sample at the determined λex and scanning a range of emission wavelengths.

  • Repeat for all pH values: Repeat steps 2-5 for each buffer solution across the desired pH range.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • If the probe is ratiometric, plot the ratio of intensities at two different emission wavelengths against pH.

    • Use the resulting titration curve to determine the pKa value(s) of the probe by fitting the data to the Henderson-Hasselbalch equation.

References

Application Notes and Protocols for Pyridine-2,3,4-triamine and its Analogs in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for the direct application of Pyridine-2,3,4-triamine in materials science did not yield specific examples, quantitative data, or detailed experimental protocols. This suggests that while commercially available, its use in this field is not well-documented in publicly accessible research. However, due to its structural similarity to other multi-substituted pyridine compounds, its potential applications can be inferred from related molecules.

This document provides detailed application notes and protocols for pyridine derivatives that are structurally or functionally analogous to this compound. These examples are intended to serve as a guide for researchers interested in exploring the potential of this compound in the synthesis of novel materials.

Application in Porous Organic Frameworks

Pyridine-containing building blocks are frequently used in the synthesis of porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The nitrogen atoms in the pyridine ring and its amine substituents can act as coordination sites for metal ions or as reactive sites for forming covalent linkages. These materials are investigated for applications in gas storage, catalysis, and adsorption.

Synthesis of Pyridine-Based Covalent Organic Frameworks (COFs)

Pyridine-based COFs can be synthesized through the condensation of pyridine-containing monomers with complementary linkers. For instance, a triamine-functionalized pyridine could react with a dialdehyde to form a 2D or 3D imine-linked COF.

Hypothetical Application: A COF synthesized from this compound and a suitable dialdehyde could be explored for its ability to adsorb pollutants from water, leveraging the porous structure and the chemical functionality of the pyridine and amine groups. For example, a pyridine-based COF, TAPP-DBTA-COF, has shown a high adsorption capacity for rhodamine B.[1]

Table 1: Adsorption Performance of a Representative Pyridine-Based COF [1]

AdsorbentTarget PollutantMaximum Adsorption Capacity (mg g⁻¹)Kinetic Constant (k₂) (g mg⁻¹ min⁻¹)
TAPP-DBTA-COFRhodamine B12540.00244

Experimental Protocol: Synthesis of a Pyridine-Based COF (Analogous to TAPP-DBTA-COF) [1]

This protocol describes the synthesis of a COF from a triamine monomer and a dialdehyde linker, a method that could be adapted for this compound.

Materials:

  • 2,4,6-tris(4-aminophenyl)pyridine (TAPP) (or an analogous triamine like this compound)

  • 2,5-dibromobenzene-1,4-dicarbaldehyde (DBTA)

  • Mesytilene

  • 1,4-Dioxane

  • Aqueous acetic acid (6 M)

  • Anhydrous acetone

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a Pyrex tube, add 2,4,6-tris(4-aminophenyl)pyridine (0.1 mmol, 35.2 mg) and 2,5-dibromobenzene-1,4-dicarbaldehyde (0.15 mmol, 43.8 mg).

  • Add a solvent mixture of mesitylene (0.5 mL) and 1,4-dioxane (0.5 mL).

  • Add 0.1 mL of 6 M aqueous acetic acid.

  • Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.

  • Heat the sealed tube at 120 °C for 3 days.

  • After cooling to room temperature, collect the solid product by filtration and wash with anhydrous acetone and DMF.

  • The resulting powder is then dried at 120 °C under vacuum for 12 hours.

COF_Synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification Monomer_A This compound Mixing Mix in Solvent (e.g., Mesitylene/Dioxane) Monomer_A->Mixing Monomer_B Dialdehyde Linker Monomer_B->Mixing Sonication Sonication Mixing->Sonication Sealing Freeze-Pump-Thaw & Seal Tube Sonication->Sealing Heating Heat at 120°C Sealing->Heating Filtration Filter & Wash (Acetone, DMF) Heating->Filtration Drying Dry under Vacuum Filtration->Drying Product Porous COF Material Drying->Product

Caption: Logical flow for the synthesis and characterization of a Metal-Organic Framework.

Application in Polymer Synthesis

The amino groups of this compound make it a suitable monomer for the synthesis of various polymers, such as polyimides, polyamides, or polybenzimidazoles, through polycondensation reactions. The resulting polymers could exhibit high thermal stability and unique electronic properties due to the presence of the pyridine ring.

Hypothetical Application: A polybenzimidazole (PBI) synthesized from this compound and a tetracarboxylic acid derivative could be explored as a high-temperature proton exchange membrane for fuel cells. Pyridine-based PBIs have shown high proton conductivity.

Table 3: Properties of Representative Pyridine-Based Polybenzimidazoles

PolymerInherent Viscosity (dL/g)PA Doping Level (mol PA/PBI repeat unit)Proton Conductivity at 160°C (S/cm)
2,5-PBI1.8525.10.21
2,6-PBI2.1018.50.15
3,5-PBI2.5015.20.10

Experimental Protocol: Synthesis of a Pyridine-Based Polybenzimidazole (PBI)

This protocol is adapted from the synthesis of PBIs using a pyridine dicarboxylic acid and a tetraamine. A similar approach could be used with this compound and a suitable diacid monomer.

Materials:

  • Pyridine dicarboxylic acid (or a similar diacid)

  • 3,3′,4,4′-tetraaminobiphenyl (TAB) (or an analogous tetraamine)

  • This compound could potentially be reacted with a tetracarboxylic acid dianhydride.

  • Polyphosphoric acid (PPA)

Procedure:

  • In a nitrogen-filled glovebox, add the purified pyridine dicarboxylic acid (75 mmol) and 3,3′,4,4′-tetraaminobiphenyl (75 mmol) to a three-neck resin reaction flask.

  • Add polyphosphoric acid (200-400 g) to the flask.

  • Transfer the flask to a heating mantle in a fume hood equipped with a mechanical stirrer and a nitrogen inlet.

  • Heat the mixture gradually to 200 °C and maintain this temperature for 24 hours with constant stirring.

  • After cooling, the viscous polymer solution can be cast into a film.

  • The film is then hydrolyzed by exposure to atmospheric moisture, which converts the PPA to phosphoric acid (PA), doping the PBI membrane.

Experimental Workflow for PBI Synthesis

PBI_Synthesis_Workflow cluster_reactants Reactants cluster_polymerization Polymerization cluster_processing Membrane Fabrication Monomer_1 Diacid Monomer Mixing Combine Reactants in Resin Flask Monomer_1->Mixing Monomer_2 Tetraamine Monomer (e.g., TAB) Monomer_2->Mixing Solvent_Catalyst Polyphosphoric Acid (PPA) Solvent_Catalyst->Mixing Heating Heat to 200°C under N₂ Mixing->Heating Stirring Stir for 24h Heating->Stirring Casting Cast Polymer Solution into Film Stirring->Casting Hydrolysis Hydrolyze PPA to PA (Doping) Casting->Hydrolysis Product PBI Membrane Hydrolysis->Product

Caption: Workflow for the synthesis of a pyridine-based polybenzimidazole membrane.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "Pyridine-2,3,4-triamine" functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of Pyridine-2,3,4-triamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of this compound?

The primary challenges in the functionalization of this compound stem from its high density of reactive sites. Key issues include:

  • Regioselectivity: With three adjacent amino groups and a pyridine ring, achieving selective functionalization at a single desired position is difficult. The nucleophilicity of the amino groups often leads to mixtures of products.

  • Over-reaction: The high reactivity of the molecule can easily lead to multiple functionalizations, resulting in complex product mixtures.

  • Stability: The electron-rich nature of the triaminopyridine ring can make it susceptible to oxidation or other side reactions under harsh conditions.

  • Purification: The high polarity of the starting material and its derivatives, coupled with the potential for multiple products, makes purification by standard chromatographic methods challenging.[1]

Q2: Which positions on the this compound molecule are most reactive?

The reactivity of the different positions on the this compound molecule is influenced by both the pyridine nitrogen and the three amino groups.

  • Amino Groups (N2, N3, N4): These are the most nucleophilic sites and are prone to reactions with electrophiles, such as acylation, alkylation, and arylation. The relative reactivity of these amino groups can be subtly influenced by steric and electronic effects.

  • Pyridine Ring (C5, C6): The pyridine ring is generally electron-deficient and susceptible to nucleophilic aromatic substitution, although the electron-donating amino groups can modulate this reactivity. The C5 and C6 positions are the most likely sites for electrophilic aromatic substitution, but this often requires forcing conditions.

Q3: What are the key considerations for choosing a protecting group strategy for this compound?

A robust protecting group strategy is crucial for the selective functionalization of this compound. Key considerations include:

  • Orthogonality: Employing protecting groups that can be removed under different conditions is essential for sequential functionalization.[2] For example, using a combination of Boc (acid-labile), Cbz (hydrogenolysis), and Fmoc (base-labile) groups would allow for the selective deprotection and subsequent reaction of each amino group.[3][4]

  • Stability: The chosen protecting groups must be stable to the reaction conditions planned for the functionalization of other positions.

  • Ease of Introduction and Removal: The protecting groups should be introduced and removed in high yields with minimal side reactions.

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation Reactions

Question: I am attempting a mono-acylation of this compound, but I am consistently getting low yields of the desired product. What are the possible causes and solutions?

Possible Causes and Suggested Solutions:

Possible CauseSuggested Solution
Over-acylation: The high reactivity of the three amino groups can lead to the formation of di- and tri-acylated byproducts.- Use a bulky acylating agent to sterically hinder multiple acylations.- Slowly add the acylating agent at low temperatures to control the reaction rate.- Employ a protecting group strategy to block the other amino groups.
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the yield.- Screen a variety of bases (e.g., pyridine, triethylamine, DIPEA).- Test different solvents with varying polarities (e.g., DCM, THF, DMF).- Optimize the reaction temperature; starting at 0°C and slowly warming to room temperature is often a good starting point.
Poor Quality of Starting Materials: Impurities in the this compound or the acylating agent can interfere with the reaction.- Ensure the purity of the starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).- If necessary, purify the starting materials before use.
Hydrolysis of Acylating Agent: In the presence of moisture, acylating agents like acyl chlorides or anhydrides can hydrolyze, reducing their effective concentration.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Lack of Regioselectivity in Metal-Catalyzed Cross-Coupling

Question: I am trying to perform a Suzuki or Buchwald-Hartwig coupling on a halogenated this compound derivative, but I am getting a mixture of isomers. How can I improve the regioselectivity?

Possible Causes and Suggested Solutions:

Possible CauseSuggested Solution
Similar Reactivity of Halogen Positions: If multiple halogen atoms are present, their electronic and steric environments might be too similar for the catalyst to differentiate.- If possible, synthesize a precursor with only one halogen atom.- Use a bulky ligand on the metal catalyst to favor reaction at the most sterically accessible position.
Directing Group Effects: The amino groups can act as directing groups, influencing the site of the cross-coupling reaction.[5]- Protect the amino groups to modulate their directing effect.- Experiment with different protecting groups to fine-tune the electronic properties of the ring.
Ligand and Catalyst Choice: The choice of phosphine ligand and palladium or copper source is critical for controlling regioselectivity in cross-coupling reactions.[6][7]- Screen a variety of ligands with different steric and electronic properties (e.g., XPhos, SPhos, RuPhos).[8]- Test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Reaction Temperature and Time: These parameters can influence the thermodynamic versus kinetic control of the reaction, affecting the product ratio.- Optimize the reaction temperature. Lower temperatures often favor the kinetically controlled product.- Monitor the reaction over time to see if the isomer ratio changes, which might indicate an equilibrium process.
Issue 3: Difficulty in Product Purification

Question: My reaction mixture contains the desired product, but I am struggling to isolate it from the starting material and byproducts due to its high polarity. What purification strategies can I use?

Possible Causes and Suggested Solutions:

Purification ChallengeSuggested Strategy
Streaking on Silica Gel: The basicity of the amino groups leads to strong interactions with the acidic silica gel, causing poor separation.[1]- Use a basic modifier in the eluent: Add a small amount of triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[9]- Switch to a different stationary phase: Consider using alumina, which is more basic than silica, or a C18 reversed-phase column.[10]
Product is Water-Soluble: The high polarity of the product makes extraction from aqueous workups difficult.- Use a more polar organic solvent for extraction: Try using n-butanol or a mixture of DCM and isopropanol.- Perform a salt precipitation: If the product is a free base, it may be possible to precipitate it as a salt (e.g., hydrochloride) from an organic solution.
Co-elution of Isomers: Regioisomers often have very similar polarities, making them difficult to separate by column chromatography.- High-Performance Liquid Chromatography (HPLC): Use a high-resolution HPLC column and method to achieve separation.- Supercritical Fluid Chromatography (SFC): This technique can be very effective for separating polar and isomeric compounds.[9]- Crystallization: If the desired product is crystalline, recrystallization can be a powerful purification method.

Data Presentation

Table 1: Optimization of N-Acylation of an Aminopyridine Derivative

The following table summarizes the results of a hypothetical optimization study for the mono-N-acylation of an aminopyridine derivative with acetic anhydride. This data is representative of the type of screening that would be performed to optimize such a reaction.[11][12]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pyridine (2.0)DCM251245
2Triethylamine (1.5)DCM251262
3DIPEA (1.5)DCM251275
4DIPEA (1.5)THF251268
5DIPEA (1.5)Acetonitrile251271
6DIPEA (1.5)DCM0 to 251285
7DIPEA (1.5)DCM40678

Experimental Protocols

Protocol 1: Representative Mono-Boc Protection of an Aminopyridine

This protocol describes a general procedure for the mono-Boc protection of a diaminopyridine, which can be adapted for this compound by carefully controlling the stoichiometry.

  • Dissolution: Dissolve the aminopyridine (1.0 eq) in anhydrous THF (0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in THF dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the mono-Boc protected product.

Mandatory Visualizations

G cluster_start Starting Material cluster_functionalization Functionalization Pathways cluster_challenges Key Challenges cluster_solutions Optimization Strategies start This compound acylation N-Acylation start->acylation Reaction alkylation N-Alkylation start->alkylation Reaction cross_coupling Metal-Catalyzed Cross-Coupling start->cross_coupling Reaction selectivity Regioselectivity acylation->selectivity Leads to over_reaction Over-reaction acylation->over_reaction Leads to purification Purification acylation->purification Leads to alkylation->selectivity Leads to alkylation->over_reaction Leads to alkylation->purification Leads to cross_coupling->selectivity Leads to cross_coupling->over_reaction Leads to cross_coupling->purification Leads to protecting_groups Protecting Groups selectivity->protecting_groups Addressed by over_reaction->protecting_groups Addressed by reaction_conditions Reaction Conditions (Solvent, Temp, Base) over_reaction->reaction_conditions Addressed by purification_methods Advanced Purification (HPLC, SFC, Alumina) purification->purification_methods Addressed by

Caption: Logical workflow for functionalizing this compound.

G cluster_workflow Selective Functionalization Workflow start This compound step1 Step 1: Mono-protection (e.g., Boc group) start->step1 Add protecting group step2 Step 2: Functionalize other amino group step1->step2 Perform reaction step3 Step 3: Deprotection step2->step3 Remove protecting group end Selectively Functionalized Product step3->end

Caption: Experimental workflow for selective functionalization.

G cluster_troubleshooting Troubleshooting Logic start Low Yield or Complex Mixture check_purity Check Starting Material Purity start->check_purity First step optimize_conditions Optimize Reaction Conditions (T, t, conc.) check_purity->optimize_conditions If pure success Successful Reaction check_purity->success If impure, purify & retry use_protecting_groups Implement Protecting Group Strategy optimize_conditions->use_protecting_groups If still low yield improve_purification Improve Purification Method optimize_conditions->improve_purification If yield is good but mixture complex use_protecting_groups->success Leads to improve_purification->success Leads to

Caption: Troubleshooting logic for common experimental issues.

References

"Pyridine-2,3,4-triamine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-2,3,4-triamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C and protected from light.[1][2] Improper storage can lead to degradation.

Q2: What are the physical characteristics of this compound?

This compound is typically a colorless crystal or a yellow powdery solid.[1] A significant change in color (e.g., to dark brown or black) may indicate degradation.

Q3: What are the primary safety precautions when handling this compound?

While generally considered to have low toxicity, it is recommended to follow standard laboratory safety procedures.[1] This includes wearing personal protective equipment such as gloves and safety goggles. Avoid inhalation of the powder and contact with skin and eyes.[1]

Q4: In which solvents is this compound soluble?

It can be dissolved in water and some organic solvents.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Action
Discoloration of Solid Oxidation or degradation due to improper storage (exposure to air, light, or high temperatures).Discard the product if significant discoloration is observed. For future prevention, ensure storage under an inert atmosphere, in a dark, refrigerated environment.
Unexpected Reaction Outcome Loss of reagent activity due to degradation.Test the purity of the starting material using techniques like NMR or LC-MS. If degraded, use a fresh batch of the compound.
Inconsistent Results Partial degradation of the compound.Re-purify the compound if possible, for example, by recrystallization. Always use a fresh, properly stored batch for sensitive reactions.
Summary of Handling and Storage Conditions
Parameter Recommendation Reference
Temperature 2–8 °C[1]
Atmosphere Inert gas (Nitrogen or Argon)[1]
Light Keep in a dark place[2]

Degradation Pathways

The primary degradation pathway for this compound is likely oxidation, given its electron-rich aromatic amine structure and its use as a reducing agent.[1] Aromatic amines are susceptible to oxidation, which can lead to the formation of colored polymeric products.

This compound Degradation cluster_main cluster_conditions Degradation Factors This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Oxidation (Air, Light) Polymeric Products Polymeric Products Oxidized Intermediates->Polymeric Products Polymerization Air Air Light Light High Temperature High Temperature

Caption: Hypothetical oxidative degradation pathway of this compound.

Experimental Protocols

Protocol for Assessing Stability

This protocol outlines a general method for assessing the stability of this compound under specific conditions.

  • Sample Preparation: Prepare solutions of this compound in the desired solvent system at a known concentration.

  • Stress Conditions: Expose the samples to various stress conditions (e.g., elevated temperature, light exposure, different pH values) for a defined period. Include a control sample stored under recommended conditions.

  • Time-Point Analysis: At regular intervals, withdraw aliquots from each sample.

  • LC-MS Analysis: Analyze the aliquots by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent compound and identify any potential degradation products.

  • Data Analysis: Plot the concentration of this compound against time for each condition to determine the degradation rate.

Stability Testing Workflow Start Start Prepare Samples Prepare Samples Start->Prepare Samples Expose to Stress Conditions Expose to Stress Conditions Prepare Samples->Expose to Stress Conditions Withdraw Aliquots at Time Points Withdraw Aliquots at Time Points Expose to Stress Conditions->Withdraw Aliquots at Time Points LC-MS Analysis LC-MS Analysis Withdraw Aliquots at Time Points->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for stability assessment of this compound.

References

Technical Support Center: Reactions Involving Pyridine-2,3,4-triamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, peer-reviewed studies on the specific byproducts of Pyridine-2,3,4-triamine reactions are not extensively available in public literature. This guide is based on established chemical principles and purification techniques for structurally related compounds, such as other aminopyridines and polyamines. The information provided should serve as a starting point for developing compound-specific protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The synthesis of this compound typically involves the reduction of nitro-substituted pyridines (e.g., 2,4-diamino-3-nitropyridine). Consequently, the most common byproducts are related to incomplete reactions. These include:

  • Partially Reduced Intermediates: Species where the nitro group has been reduced to a nitroso (-NO) or hydroxylamino (-NHOH) group instead of the amine (-NH2).

  • Unreacted Starting Materials: Residual nitro-substituted pyridine precursors.

  • Azo Compounds: Aromatic nitro compounds can sometimes form azo (-N=N-) dimers as a side reaction during reduction with certain metal hydrides[1][2].

Q2: My acylation or alkylation reaction with this compound is yielding multiple products. What are these byproducts and how can I improve selectivity?

A2: this compound possesses three exocyclic amino groups and the endocyclic pyridine nitrogen, all of which are potential nucleophiles. This leads to common byproducts:

  • Polysubstituted Products: Di- or tri-acylated/alkylated species are common. The relative reactivity of the amino groups can be influenced by steric hindrance and electronic effects.

  • N-Pyridine Substitution: The pyridine nitrogen can also be acylated or alkylated, forming a pyridinium salt[3].

  • Starting Material: Unreacted this compound.

To improve selectivity for mono-substitution, consider using a protecting group strategy, employing a bulky acylating/alkylating agent that favors the least sterically hindered amine, or carefully controlling the stoichiometry by slow addition of the reagent at low temperatures.

Q3: What is the best general strategy for purifying this compound and its derivatives?

A3: Due to the presence of multiple basic amino groups, a combination of techniques is often most effective:

  • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic triamine and related amine byproducts will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified amines.

  • Column Chromatography: This is essential for separating products with similar basicity, such as mono-, di-, and tri-substituted derivatives. Given the high polarity of the compound, silica gel chromatography with a polar mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of triethylamine to reduce tailing) is a good starting point. For highly polar compounds, ion-exchange chromatography can also be a powerful tool[4].

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system can be effective for removing minor impurities[5].

Troubleshooting Guides

Problem 1: Low Yield in Synthesis or Subsequent Reactions
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend reaction time or moderately increase the temperature if starting material persists.
Reagent Degradation Ensure all reagents, especially reducing agents (e.g., NaBH4, LiAlH4) or acylating agents, are fresh and handled under appropriate conditions (e.g., inert atmosphere).
Side Reactions As identified in the FAQs, multiple side reactions can consume starting material. Optimize conditions (temperature, reagent stoichiometry, order of addition) to favor the desired pathway[6].
Product Loss During Workup Aminopyridines can have some water solubility. Minimize aqueous washes or back-extract aqueous layers to recover the dissolved product. Be cautious with pH adjustments during extraction.
Problem 2: Multiple Unexpected Spots on TLC/LC-MS
Potential Cause Identification & Solution
Incomplete Reduction (Synthesis) Byproducts will have different polarities. The nitro-containing starting material is typically less polar than the triamine product. Intermediates like hydroxylamines may be more polar. Use LC-MS to identify the molecular weights of the impurities. Solution: Re-subject the crude mixture to the reduction conditions or use a stronger reducing agent system[2][7].
Polysubstitution (Derivatization) Multiple products will have molecular weights corresponding to the addition of one, two, or three groups. Solution: Adjust the stoichiometry of the limiting reagent. Use slow addition at a lower temperature to improve control. If selectivity remains poor, consider a protecting group strategy.
Oxidation/Decomposition Aminopyridines can be sensitive to air and light, leading to colored impurities. Solution: Perform reactions and purifications under an inert atmosphere (Nitrogen or Argon) and protect the product from light. Store the final compound in a cool, dark, and dry place.

Quantitative Data on Byproduct Formation (Illustrative)

The following table presents illustrative data for a hypothetical mono-acylation of this compound to demonstrate how reaction conditions can affect product distribution.

Table 1: Effect of Acyl Chloride Stoichiometry on Product Distribution

Equivalents of Acyl ChlorideYield of Mono-Acylated Product (%)Yield of Di-Acylated Byproduct (%)Yield of Tri-Acylated Byproduct (%)Unreacted Starting Material (%)
0.96510<124
1.1781822
1.555358<1
2.5156023<1

Note: Data is for illustrative purposes only and will vary based on the specific reagents and conditions used.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a plausible synthesis by reducing a suitable dinitro-aminopyridine precursor.

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 1.0 equivalent of 2-amino-3,4-dinitropyridine (hypothetical starting material) in anhydrous Methanol or Ethyl Acetate.

  • Catalyst Addition: Carefully add 5-10 mol% of Palladium on Carbon (Pd/C, 10%) under a stream of nitrogen.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi of H2.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. The highly polar triamine product will have a much lower Rf value than the starting material.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound, which may appear as a dark solid due to trace impurities.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of 1-10% Methanol in Dichloromethane containing 0.5% triethylamine.

Protocol 2: Selective Mono-Acylation of this compound

This protocol aims to favor the formation of a single acylated product.

  • Reaction Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous Dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve the acyl chloride (e.g., benzoyl chloride, 0.95 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete, then let it warm to room temperature.

  • Monitoring: Monitor the formation of the mono-acylated product and the disappearance of the starting material by TLC. Multiple product spots may be visible.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After concentrating the solvent, purify the crude residue by flash column chromatography on silica gel to separate the desired mono-acylated product from unreacted starting material and polysubstituted byproducts.

Visualizations

Diagram 1: Synthesis of this compound and Common Byproducts SM 2-Amino-3,4-dinitropyridine (Starting Material) IM1 Partially Reduced Intermediate (e.g., 2-Amino-3-nitro-4-hydroxylaminopyridine) SM->IM1 Incomplete Reduction IM2 Azo Dimer Byproduct SM->IM2 Side Reaction Product This compound (Desired Product) SM->Product Complete Reduction (e.g., H2, Pd/C) IM1->Product Further Reduction

Caption: Synthetic pathway and potential byproduct formation.

Diagram 2: Troubleshooting Workflow for Impure Product Start Crude Product Mixture Obtained Analysis Analyze by TLC/LC-MS Start->Analysis Decision Are byproducts known (e.g., starting material, polysubstitution)? Analysis->Decision Purify1 Perform Acid-Base Extraction to remove non-basic impurities Decision->Purify1 Yes Characterize Characterize Unknowns (NMR, HRMS) Decision->Characterize No Purify2 Use Column Chromatography to separate components of similar polarity Purify1->Purify2 End Pure Product Isolated Purify2->End Characterize->Purify1

Caption: Logic for troubleshooting and purifying reaction mixtures.

Diagram 3: Acylation Reaction Pathways Start This compound + Acylating Agent (R-COCl) Mono Mono-acylated Product (Desired) Start->Mono Controlled Stoichiometry (1 eq. R-COCl) Di Di-acylated Byproduct Start->Di Excess Reagent (>1 eq. R-COCl) Mono->Di Further Acylation Tri Tri-acylated Byproduct Di->Tri Further Acylation

Caption: Pathways for desired product and over-acylation byproducts.

References

Technical Support Center: Synthesis of Pyridine-2,3,4-triamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyridine-2,3,4-triamine. The guidance is structured to address common challenges and improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A prevalent and effective strategy for the synthesis of this compound involves a two-step process. The first step is the nitration of a suitable pyridine precursor to introduce nitro groups, followed by the reduction of these nitro groups to form the desired triamine. A plausible precursor for this synthesis is 2,3-diaminopyridine, which would be nitrated to form a nitro-diaminopyridine intermediate, followed by reduction.

Q2: Which reduction methods are most effective for converting nitropyridines to aminopyridines?

A2: Two primary methods are widely used and effective for the reduction of nitropyridines:

  • Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere. It is often considered a "cleaner" method as the byproducts are minimal.

  • Chemical Reduction: A classic and robust method involves the use of a metal in acidic media, such as Tin (Sn) or Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). This method is well-suited for a wide range of nitroaromatic compounds.

Q3: How can I monitor the progress of the reduction reaction?

A3: The progress of the reduction can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (the nitropyridine precursor). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: What are the main challenges in purifying this compound?

A4: The primary challenges in purifying polyaminopyridines like this compound include:

  • High Polarity: The multiple amino groups make the compound highly polar, which can make extraction from aqueous solutions difficult and may lead to streaking on silica gel chromatography.

  • Air Sensitivity: Aminopyridines can be susceptible to oxidation, leading to colored impurities upon exposure to air, especially during purification.

  • Removal of Metal Salts: If a chemical reduction using tin is employed, complete removal of tin salts from the final product is crucial and can be challenging.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reduction - Catalytic Hydrogenation: Ensure the catalyst is active (use a fresh batch if necessary), increase hydrogen pressure, extend the reaction time, or consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1] - Sn/HCl Reduction: Ensure a sufficient molar excess of the reducing agent (tin) and acid is used. Monitor the reaction by TLC to confirm the complete consumption of the starting material.
Side Reactions - Over-reduction: In catalytic hydrogenation, over-reduction of the pyridine ring can occur under harsh conditions (high pressure and temperature). Use milder conditions if this is suspected. - Impurity Interference: Impurities in the starting material can poison the catalyst in catalytic hydrogenation. Ensure the purity of the nitropyridine precursor.
Product Loss During Workup - Aqueous Solubility: The product may have significant solubility in water. After neutralization, thoroughly extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. - Precipitation Issues: In the Sn/HCl workup, ensure the pH is carefully adjusted to precipitate the tin hydroxides without causing significant co-precipitation of the product.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Incomplete Reduction The final product is contaminated with partially reduced intermediates (e.g., nitroso or hydroxylamine compounds). Extend the reaction time or increase the amount of reducing agent. Monitor by TLC for the disappearance of all intermediates.
Oxidation of the Product The product has a dark or colored appearance. This is often due to oxidation. Perform the workup and purification steps as quickly as possible and consider working under an inert atmosphere (e.g., nitrogen or argon). Store the final product under an inert atmosphere and in the dark.
Residual Tin Salts Incomplete removal of tin hydroxides after Sn/HCl reduction. After basification, ensure thorough filtration to remove the tin salts. The precipitate can sometimes be gelatinous and difficult to filter; in such cases, filter through a pad of celite. Washing the organic extracts with a solution of a chelating agent like EDTA can also help remove residual tin.
Catalyst Residue Fine particles of the hydrogenation catalyst (e.g., Pd/C) are present in the final product. Ensure careful filtration of the reaction mixture after hydrogenation, possibly through a fine filter aid like Celite, to completely remove the catalyst.

Experimental Protocols

Step 1: Synthesis of a Nitro-Aminopyridine Precursor (Hypothetical)

This step would involve the nitration of a diaminopyridine. The conditions for nitration of pyridine derivatives can vary significantly based on the existing substituents. A common method involves the use of a nitrating mixture of nitric acid and sulfuric acid.

Step 2: Reduction of the Nitro Group to an Amine

Two common and effective methods for this reduction are detailed below.

Method A: Catalytic Hydrogenation

This method is often preferred for its cleaner reaction profile and easier workup.

  • Materials:

    • Nitro-aminopyridine precursor

    • 10% Palladium on carbon (Pd/C)

    • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

    • Hydrogen gas source

  • Procedure:

    • In a hydrogenation vessel, dissolve the nitro-aminopyridine precursor in a suitable solvent (e.g., ethanol).

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm, but may require higher pressures depending on the substrate).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Method B: Tin and Hydrochloric Acid Reduction

This is a classic and robust method for nitro group reduction.

  • Materials:

    • Nitro-aminopyridine precursor

    • Granulated Tin (Sn)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) for neutralization

    • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Procedure:

    • In a round-bottom flask, combine the nitro-aminopyridine precursor and granulated tin.

    • Carefully add concentrated hydrochloric acid. The reaction is often exothermic, so addition may need to be done in an ice bath.

    • After the initial exotherm subsides, heat the reaction mixture to reflux with stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 8). This will precipitate tin salts as tin hydroxide.

    • Filter the mixture to remove the tin salts. Wash the precipitate with water and an organic solvent.

    • Transfer the filtrate to a separatory funnel and extract multiple times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Data Presentation

The following tables provide typical reaction conditions and expected outcomes based on analogous reductions of nitropyridines. The actual values for the synthesis of this compound may need to be optimized.

Table 1: Typical Conditions for Catalytic Hydrogenation of Nitropyridines

ParameterTypical RangeNotes
Catalyst 10% Pd/C, PtO₂Pd/C is most common.
Catalyst Loading 5 - 10 mol%Higher loading may be needed for difficult reductions.
Solvent Ethanol, Methanol, Ethyl Acetate, Acetic AcidProtic solvents are generally effective.
Hydrogen Pressure 1 - 5 atmMay require higher pressures for some substrates.
Temperature 25 - 60 °CHigher temperatures can increase reaction rate but may also lead to side reactions.
Reaction Time 2 - 24 hoursHighly dependent on substrate and conditions.
Typical Yield 70 - 95%Can be lower for complex substrates.

Table 2: Typical Conditions for Sn/HCl Reduction of Nitropyridines

ParameterTypical RangeNotes
Reducing Agent Granulated Tin (Sn) or SnCl₂·2H₂OSnCl₂ is often milder.
Molar Ratio (Sn:Nitro) 3:1 to 5:1An excess is required to drive the reaction to completion.
Acid Concentrated HClProvides the acidic medium and protons for the reduction.
Solvent Ethanol, Water, or neat HClEthanol is often used to improve solubility.
Temperature 60 - 100 °C (Reflux)Heating is typically required.
Reaction Time 1 - 6 hoursGenerally faster than catalytic hydrogenation at atmospheric pressure.
Typical Yield 60 - 90%Yields can be affected by workup losses.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a troubleshooting decision tree for low yield.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 2,3-Diaminopyridine Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate 2,3-Diamino-4-nitropyridine (Hypothetical Intermediate) Nitration->Intermediate Reduction Reduction (e.g., Catalytic Hydrogenation or Sn/HCl) Intermediate->Reduction Workup Workup & Purification Reduction->Workup FinalProduct This compound Workup->FinalProduct

Caption: Proposed two-step synthesis workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed CheckCompletion Is the reaction complete? (Check TLC) Start->CheckCompletion Incomplete No CheckCompletion->Incomplete No Complete Yes CheckCompletion->Complete Yes IncreaseTime Increase reaction time or temperature Incomplete->IncreaseTime CheckWorkup Review workup procedure Complete->CheckWorkup AddReagent Add more reducing agent or fresh catalyst IncreaseTime->AddReagent Solubility Product lost to aqueous phase? CheckWorkup->Solubility YesSolubility Yes Solubility->YesSolubility Yes NoSolubility No Solubility->NoSolubility No IncreaseExtractions Increase number of organic extractions YesSolubility->IncreaseExtractions CheckPurity Check purity of starting materials NoSolubility->CheckPurity ImpureStart Starting material impure? CheckPurity->ImpureStart YesImpure Yes ImpureStart->YesImpure Yes NoImpure No ImpureStart->NoImpure No PurifyStart Purify starting material before reaction YesImpure->PurifyStart ConsiderSideReactions Consider side reactions (e.g., over-reduction) NoImpure->ConsiderSideReactions

Caption: Troubleshooting decision tree for addressing low yield.

References

Technical Support Center: Pyridine-2,3,4-triamine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis and scale-up of Pyridine-2,3,4-triamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scale-up?

A common and scalable synthetic route involves a two-step process starting from commercially available materials. The first step is the nitration of a suitable aminopyridine precursor to yield 2,4-diamino-3-nitropyridine. The second step is the reduction of the nitro group to an amine, affording the final product, this compound. This route is often favored due to the accessibility of starting materials and the generally high efficiency of the reduction step.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

The catalytic hydrogenation of nitroaromatic compounds is an exothermic reaction and involves the use of flammable hydrogen gas under pressure, presenting potential fire and explosion hazards.[1][2] Key safety considerations include:

  • Thermal Management: Proper heat dissipation is crucial to prevent thermal runaway, especially given the potential formation of unstable hydroxylamine intermediates.[1][2]

  • Hydrogen Handling: Use of a properly rated high-pressure reactor and adherence to standard operating procedures for handling hydrogen gas are mandatory. The system should be thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[1][3]

  • Catalyst Handling: The palladium on carbon (Pd/C) catalyst can be pyrophoric, especially after the reaction when it is dry and exposed to air. The filter cake should be kept wet and handled with care.[4]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and gloves, must be worn at all times. For high-pressure reactions, a blast shield is required.[3]

Q3: How can I monitor the progress of the hydrogenation reaction?

Reaction progress can be monitored by observing the uptake of hydrogen from the gas cylinder.[1] Once the hydrogen consumption ceases, it indicates that the reaction is likely complete. For more precise monitoring, especially during process development, techniques like High-Performance Liquid Chromatography (HPLC) can be used to analyze aliquots of the reaction mixture to determine the disappearance of the starting material and the appearance of the product.[5][6]

Q4: What are the common methods for purifying this compound at scale?

Crystallization is a common and effective method for purifying this compound on a larger scale.[2][7] The crude product obtained after the reaction work-up can be dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly to form crystals. The choice of solvent is critical and may require some optimization. If colored impurities are present, treatment with activated charcoal can be effective.[2] Suction filtration is used to collect the purified crystals.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of 2,4-Diamino-3-nitropyridine
Possible Cause Suggested Solution(s)
Incomplete Reaction - Extend the reaction time and continue to monitor for hydrogen uptake or by HPLC analysis.[1] - Ensure adequate agitation to maintain good contact between the substrate, catalyst, and hydrogen.
Catalyst Deactivation - Use fresh, high-quality palladium on carbon (Pd/C) catalyst. The catalyst-to-substrate ratio may need to be optimized, typically ranging from 1% to 5% by weight. - Ensure the starting material and solvent are free from impurities that could poison the catalyst, such as sulfur-containing compounds.
Suboptimal Reaction Conditions - Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) may increase the reaction rate. However, be cautious of potential side reactions at higher temperatures. - Pressure: Increasing the hydrogen pressure can enhance the reaction rate. Typical pressures range from atmospheric to 100 psi.[8]
Poor Starting Material Quality - Verify the purity of the 2,4-diamino-3-nitropyridine starting material using analytical methods like NMR or HPLC. Impurities can interfere with the reaction.
Problem 2: Product Contamination and Purification Challenges
Possible Cause Suggested Solution(s)
Incomplete Removal of Catalyst - After the reaction, ensure the catalyst is thoroughly removed by filtration. Using a filter aid like Celite can improve the efficiency of catalyst removal.[4]
Presence of Side-Products - Partially Reduced Intermediates: Incomplete reduction can lead to the presence of nitroso or hydroxylamine intermediates. Ensure the reaction goes to completion. - Over-reduction/Ring Hydrogenation: While less common under mild conditions, aggressive hydrogenation conditions (high temperature and pressure) could potentially lead to the reduction of the pyridine ring. Use the mildest effective conditions.
Discoloration of the Final Product - The product can be prone to oxidation and discoloration upon exposure to air and light. Store the purified product under an inert atmosphere (nitrogen or argon) and protected from light.[7] - During work-up, washing the organic layer with a solution of a reducing agent like sodium bisulfite may help to remove colored impurities. - Recrystallization, potentially with the use of activated charcoal, can be effective in removing colored impurities.[2]
Difficulty with Crystallization - Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of amines include water, ethanol, or mixtures thereof.[7] - Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization. - Cooling Rate: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.

Experimental Protocols

Step 1: Synthesis of 2,4-Diamino-3-nitropyridine (Illustrative Lab-Scale)
  • Disclaimer: This is an illustrative protocol based on analogous procedures and should be optimized and validated for specific laboratory and scale-up conditions.

  • In a well-ventilated fume hood, dissolve 2,4-diaminopyridine in concentrated sulfuric acid at a controlled temperature (e.g., 0-5 °C).

  • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

Step 2: Reduction of 2,4-Diamino-3-nitropyridine to this compound (Illustrative Lab-Scale)
  • Disclaimer: This protocol involves hazardous materials and procedures and should only be performed by trained personnel in a suitable laboratory setting.

  • Reactor Setup: In a high-pressure reactor (autoclave), charge 2,4-diamino-3-nitropyridine, a suitable solvent (e.g., methanol or ethanol), and 5% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).[1]

  • Inerting: Seal the reactor and purge the system multiple times with an inert gas (nitrogen or argon) to remove all oxygen.[1]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within a few hours.[1]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Purge the reactor again with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet with solvent.[4]

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.[2][7]

Data Presentation

Table 1: Illustrative Reaction Parameters for the Reduction of 2,4-Diamino-3-nitropyridine

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)
Substrate 2,4-Diamino-3-nitropyridine2,4-Diamino-3-nitropyridine
Catalyst 5% Pd/C (1-5 mol%)5% Pd/C (1-5 mol%)
Solvent Methanol or EthanolMethanol or Ethanol
Temperature 20-30 °C20-40 °C (with cooling)
Hydrogen Pressure 50-100 psi50-100 psi
Reaction Time 2-6 hours4-12 hours
Typical Yield >90%85-95%

Note: These are typical ranges and should be optimized for each specific process.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Start: 2,4-Diaminopyridine nitration Nitration (H₂SO₄, HNO₃) start->nitration intermediate 2,4-Diamino-3-nitropyridine nitration->intermediate reduction Catalytic Hydrogenation (H₂, Pd/C) intermediate->reduction product Crude this compound reduction->product filtration Catalyst Filtration (Celite) product->filtration evaporation Solvent Evaporation filtration->evaporation crystallization Recrystallization evaporation->crystallization final_product Pure this compound crystallization->final_product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting start Low Yield or Impure Product check_completion Incomplete Reaction? start->check_completion check_catalyst Catalyst Issue? start->check_catalyst check_conditions Suboptimal Conditions? start->check_conditions check_catalyst_removal Catalyst Residue? start->check_catalyst_removal check_side_products Side Products Present? start->check_side_products check_discoloration Product Discolored? start->check_discoloration solution_time Increase Reaction Time check_completion->solution_time solution_catalyst Use Fresh Catalyst / Optimize Loading check_catalyst->solution_catalyst solution_conditions Adjust Temp. / Pressure check_conditions->solution_conditions solution_filtration Improve Filtration (e.g., Celite) check_catalyst_removal->solution_filtration solution_conditions_impurity Optimize Reaction Conditions check_side_products->solution_conditions_impurity solution_purification Recrystallize / Use Charcoal check_discoloration->solution_purification

Caption: Troubleshooting logic for common scale-up issues.

References

Technical Support Center: Preventing Oxidation of Pyridine-2,3,4-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of Pyridine-2,3,4-triamine during experimental procedures. The following information is intended to help ensure the stability and integrity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from off-white to a brownish tint. What does this indicate?

A1: A color change in solid this compound, typically to a brownish or darker shade, is a common indicator of oxidation. Aromatic amines are susceptible to air oxidation, which can be accelerated by exposure to light and elevated temperatures. It is crucial to store the compound under recommended conditions to minimize degradation.

Q2: I've observed a decrease in the expected yield of my reaction involving this compound. Could oxidation be the cause?

A2: Yes, the oxidation of this compound can lead to the formation of impurities and degradation products. This reduces the concentration of the active starting material, consequently lowering the yield of your desired product.

Q3: What are the primary factors that promote the oxidation of this compound?

A3: The primary factors that contribute to the oxidation of this compound are:

  • Exposure to atmospheric oxygen: The amino groups are susceptible to reaction with oxygen.

  • Exposure to light: Photons can provide the activation energy for oxidation reactions.

  • Elevated temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of metal ions: Certain metal ions can act as catalysts for oxidation reactions.

  • Inappropriate solvent choice: Solvents that are not deoxygenated can introduce dissolved oxygen into the reaction mixture.

Q4: How should I properly store this compound to prevent oxidation?

A4: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator, and protected from light.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of Solid Compound Oxidation due to improper storage.Discard the discolored compound if purity is critical. For future prevention, store under an inert atmosphere in a refrigerator and protect from light.
Unexpected Side Products in Reaction Oxidation of this compound in the reaction mixture.1. Use freshly acquired, pure this compound.2. Employ inert atmosphere techniques throughout the experiment.3. Use deoxygenated solvents.4. Consider adding a compatible antioxidant to the reaction mixture.
Inconsistent Experimental Results Variable purity of this compound due to differing levels of oxidation.1. Analyze the purity of the compound by HPLC before each experiment.2. Adhere to strict, standardized handling and storage protocols.
Precipitation from Solution Formation of insoluble oxidation products.1. Prepare solutions of this compound fresh before use.2. If a stock solution must be stored, keep it under an inert atmosphere and refrigerated.

Experimental Protocols

Detailed Methodology for Handling this compound under an Inert Atmosphere

This protocol outlines the steps for safely handling solid this compound and preparing solutions while minimizing exposure to atmospheric oxygen.

Materials:

  • This compound (solid)

  • Schlenk flask or a flask with a rubber septum

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Degassed solvent

  • Gastight syringe

  • Cannula (double-tipped needle)

Procedure:

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any adsorbed moisture.

  • Inerting the Reaction Vessel:

    • Assemble the reaction flask and equip it with a magnetic stir bar and a rubber septum.

    • Connect the flask to a Schlenk line or an inert gas manifold.

    • Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Handling Solid this compound:

    • Briefly remove the septum and quickly add the desired amount of solid this compound to the flask against a positive flow of inert gas.

    • Immediately reseal the flask with the septum.

  • Adding Degassed Solvent:

    • Use a gastight syringe to draw the required volume of degassed solvent.

    • Pierce the septum of the reaction flask with the syringe needle and slowly add the solvent to the solid.

    • Alternatively, for larger volumes, use a cannula to transfer the solvent from a solvent reservoir to the reaction flask under positive inert gas pressure.

  • Maintaining an Inert Atmosphere: Throughout the experiment, maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.

HPLC Method for Assessing the Purity and Oxidation of this compound

This method can be used to determine the purity of this compound and to detect the presence of potential oxidation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30 °C

Sample Preparation:

  • Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a kinase inhibitor using this compound, emphasizing the points where inert atmosphere techniques are critical. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications, such as kinase inhibitors.[2][3][4]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Start Dry_Glassware Dry Glassware Start->Dry_Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Weigh_Pyridine Weigh this compound (under inert gas flow) Inert_Atmosphere->Weigh_Pyridine Add_Solvent Add Degassed Solvent Weigh_Pyridine->Add_Solvent Add_Reagents Add Other Reagents Add_Solvent->Add_Reagents Run_Reaction Run Reaction (under inert atmosphere) Add_Reagents->Run_Reaction Quench_Reaction Quench Reaction Run_Reaction->Quench_Reaction Extraction Extraction Quench_Reaction->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (e.g., HPLC, NMR) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Final Product

Caption: Workflow for Kinase Inhibitor Synthesis.

References

Technical Support Center: Purity Assessment of Pyridine-2,3,4-triamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the analytical methods for assessing the purity of Pyridine-2,3,4-triamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for determining the purity of this compound?

A1: The primary recommended technique is High-Performance Liquid Chromatography (HPLC) with UV detection due to its high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally stable compounds like this compound. Other applicable methods include Gas Chromatography-Mass Spectrometry (GC-MS), particularly for identifying volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities with different proton or carbon environments. Elemental Analysis can also be used to confirm the elemental composition and is a good indicator of overall purity.

Q2: What are the potential impurities I should be aware of when analyzing this compound?

A2: Potential impurities can originate from the synthetic route or degradation. While specific impurities for this compound are not extensively documented in publicly available literature, common impurities in related pyridine compounds may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers of the triamine on the pyridine ring.

  • Partially aminated pyridines: Di- and mono-aminopyridines.

  • Oxidation products: Pyridine N-oxides can form upon exposure to oxidizing conditions.[1]

  • Solvent residues: Residual solvents from the synthesis and purification processes.

  • Water: Pyridine and its derivatives can be hygroscopic.[2]

Q3: My HPLC chromatogram shows significant peak tailing for the this compound peak. What could be the cause and how can I fix it?

A3: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing.[3][4] To mitigate this, you can:

  • Use a modern, high-purity silica column: These columns have fewer exposed silanol groups.

  • Adjust the mobile phase pH: Lowering the pH (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the amine groups on your analyte and suppress the ionization of silanol groups, reducing secondary interactions.[3]

  • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.

  • Use a column with a different stationary phase: Consider a polymer-based column or a C18 column with end-capping.

Q4: I am having trouble getting good retention of this compound on my C18 column. What can I do?

A4: this compound is a polar compound, which can lead to poor retention on traditional C18 columns with highly aqueous mobile phases.[5] To improve retention, you can:

  • Use a more aqueous mobile phase: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol).

  • Employ a polar-embedded or polar-endcapped C18 column: These columns are designed for better retention of polar compounds in highly aqueous mobile phases.

  • Consider HILIC or mixed-mode chromatography: Hydrophilic Interaction Chromatography (HILIC) or a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms can be effective for highly polar analytes.[5]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
No peaks or very small peaks Injection issue (e.g., air in syringe, clogged needle).Ensure the sample is correctly drawn into the injector. Purge the injection port.[6]
Detector issue (e.g., lamp off, wrong wavelength).Check that the detector lamp is on and set to an appropriate wavelength for this compound (e.g., around 254 nm or 280 nm).
Sample degradation.Prepare fresh samples and standards.
Broad peaks Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[4]
High extra-column volume.Use shorter tubing with a smaller internal diameter between the injector, column, and detector.[7]
Sample solvent incompatible with mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[8]
Split peaks Column void or channeling.Replace the column.[4]
Co-elution of an impurity.Optimize the mobile phase composition or gradient to improve separation.
Sample overload.Reduce the injection volume or sample concentration.[3]
Drifting retention times Column temperature fluctuations.Use a column oven to maintain a constant temperature.[7]
Mobile phase composition changing.Ensure mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves.[7]
Column equilibration issue.Equilibrate the column with the mobile phase for a sufficient time before injection.[3]
GC-MS Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
No peak for this compound Compound is not volatile enough or is thermally labile.Consider derivatization to increase volatility and thermal stability. Ensure the injection port temperature is optimized (not too high to cause degradation).
Adsorption in the inlet or column.Use a deactivated inlet liner and a column suitable for basic compounds.
Poor peak shape (tailing) Active sites in the GC system.Use a deactivated liner and column. Condition the column according to the manufacturer's instructions.
Low sensitivity Poor ionization in the MS source.Optimize the MS source temperature and electron energy.
Sample loss during preparation.Minimize sample handling steps. Use a suitable solvent for extraction and injection.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a general starting point and may require optimization for your specific instrumentation and sample matrix.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A column designed for polar compounds is recommended.

2. Reagents and Solutions:

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or purified (e.g., Milli-Q).

  • Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Sample Diluent: Mobile Phase A or a mixture of Water/ACN that dissolves the sample.

3. Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or 280 nm.

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
15.050
20.095
25.095
25.15
30.05

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of sample diluent to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Calculate the purity of the sample using the area percentage method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile and semi-volatile impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for basic compounds (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).

2. GC Conditions (Example):

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

3. MS Conditions (Example):

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

4. Sample Preparation:

  • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., methanol, dichloromethane).

  • Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of the analyte and its impurities.[9]

Data Presentation

Table 1: Typical HPLC Method Parameters for Aminopyridine Analysis
ParameterTypical Value/ConditionReference
Column C18, 4.6 x 150 mm, 5 µm[10]
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate) or acid (e.g., formic acid)[5][10]
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 254 nm or 280 nm
Column Temp. 25 - 40 °C
Injection Vol. 5 - 20 µL[10]
Table 2: Hypothetical Purity and Impurity Profile of this compound Batches
Analyte Batch A (%) Batch B (%) LOD (µg/mL) LOQ (µg/mL)
This compound99.598.20.10.3
Impurity 1 (Isomer)0.20.80.050.15
Impurity 2 (Starting Material)0.10.50.080.24
Unknown Impurity0.20.5--
Note: This data is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC Purity Assessment of this compound.

troubleshooting_logic start Problem: Peak Tailing in HPLC cause1 Secondary Interactions with Silanols? start->cause1 solution1a Lower Mobile Phase pH (e.g., pH 2-3) cause1->solution1a Yes cause2 Column Overload? cause1->cause2 No end Problem Resolved solution1a->end solution1b Use High-Purity/End-Capped Column solution1b->end solution1c Add Competing Base (e.g., TEA) solution1c->end solution2 Reduce Sample Concentration/Injection Volume cause2->solution2 Yes cause3 Column Contamination? cause2->cause3 No solution2->end solution3 Flush Column with Strong Solvent cause3->solution3 Yes solution3->end

Caption: Troubleshooting Logic for HPLC Peak Tailing.

References

Technical Support Center: Reactions of Pyridine-2,3,4-triamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-2,3,4-triamine and its reactions with various electrophiles. The guidance provided is based on established principles of organic chemistry and documented reactions of similar aminopyridine systems.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary reactions of this compound with electrophiles?

This compound is a highly nucleophilic compound due to the presence of three amino groups on the pyridine ring. The primary reactions with electrophiles typically involve the formation of fused heterocyclic systems. The most common reaction is the cyclocondensation with 1,2-dicarbonyl compounds or their equivalents to form imidazo[4,5-c]pyridines, which are analogs of purines.[1][2] The vicinal diamines at the 3- and 4-positions are generally the most reactive sites for this cyclization.

Q2: What are the most common classes of electrophiles that react with this compound?

Common electrophiles include:

  • Aldehydes and Ketones: Used in condensation reactions to form Schiff bases which can then cyclize.

  • Carboxylic Acids and Derivatives (acyl chlorides, anhydrides, esters): Used for acylation and subsequent cyclization to form imidazolones or other fused systems.

  • β-Dicarbonyl Compounds (e.g., β-ketoesters, malonic esters): Can undergo condensation and cyclization reactions to form various fused pyridopyrimidine structures.

  • Isothiocyanates and Isocyanates: React with the amino groups to form thioureas and ureas, which can be precursors to other heterocyclic systems.

Q3: How does the regioselectivity of electrophilic attack on the pyridine ring itself play a role?

Direct electrophilic aromatic substitution on the pyridine ring of this compound is generally not a major competing reaction. The pyridine ring is inherently electron-deficient, and this effect is only partially offset by the electron-donating amino groups.[3] Furthermore, the amino groups are highly nucleophilic and will typically react with electrophiles much faster than the ring carbons. If ring functionalization is desired, it is usually achieved through other synthetic strategies.[3][4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Imidazo[4,5-c]pyridine Product

Symptoms:

  • The final product yield after cyclocondensation is significantly lower than expected.

  • TLC or LC-MS analysis shows multiple spots, indicating a mixture of products.

Possible Causes and Solutions:

Possible CauseProposed Solution
Incomplete Reaction - Increase reaction time and/or temperature. - Use a more efficient dehydrating agent if water is a byproduct (e.g., molecular sieves, Dean-Stark trap).
Side Reaction: Multi-acylation - Use a stoichiometric amount of the electrophile. - Employ slow, dropwise addition of the electrophile at a low temperature to control reactivity.
Side Reaction: Formation of Regioisomers - While the 3,4-diamino groups are most likely to react, reaction at the 2-amino group can occur. Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. - Purification by column chromatography or recrystallization may be necessary to separate isomers.
Oxidation of the Starting Material or Product - Perform the reaction under an inert atmosphere (Nitrogen or Argon). - Use degassed solvents.
Hydrolysis of the Electrophile - Ensure all reagents and solvents are anhydrous, especially when using reactive electrophiles like acyl chlorides or anhydrides.

Experimental Protocol: General Procedure for Imidazo[4,5-c]pyridine Synthesis

A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or DMF) is prepared. The electrophile (e.g., a substituted benzaldehyde, 1.0-1.2 eq) is added to the solution. The reaction mixture may be heated under reflux for several hours.[1] Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, and the product is isolated by filtration if it precipitates, or by extraction after solvent removal. Purification is typically achieved by recrystallization or column chromatography.

Issue 2: Formation of a Polymeric or Insoluble Byproduct

Symptoms:

  • A significant amount of insoluble, often dark-colored, material is formed during the reaction.

  • The desired product is difficult to extract from the solid byproduct.

Possible Causes and Solutions:

Possible CauseProposed Solution
Intermolecular Condensation/Polymerization - Use dilute reaction conditions to favor intramolecular cyclization over intermolecular reactions. - Add the electrophile slowly to the solution of the triamine to maintain a low concentration of the reactive intermediate.
Decomposition of Starting Material or Product - this compound can be sensitive to harsh acidic or basic conditions and high temperatures. Screen for milder reaction conditions. - Ensure the reaction is not heated for an unnecessarily long time.
Issue 3: Incomplete Cyclization or Isolation of an Intermediate

Symptoms:

  • The isolated product is not the final fused heterocyclic compound but rather an acylated or Schiff base intermediate.

  • The intermediate is stable and does not cyclize under the initial reaction conditions.

Possible Causes and Solutions:

Possible CauseProposed Solution
Insufficient Energy for Cyclization - Increase the reaction temperature or switch to a higher-boiling solvent. - Microwave irradiation can sometimes promote difficult cyclizations.
Need for a Catalyst - Some cyclization reactions require an acid or base catalyst to proceed. Add a catalytic amount of an appropriate acid (e.g., p-toluenesulfonic acid) or base (e.g., pyridine).
Intermediate is Kinetically Stable - Isolate the intermediate and subject it to more forcing conditions for cyclization in a separate step. This can sometimes provide a cleaner product and a higher overall yield.

Visualizing Reaction Pathways

Diagram 1: Desired vs. Side Reaction in Acylation

G This compound This compound Desired Mono-acylated Intermediate Desired Mono-acylated Intermediate This compound->Desired Mono-acylated Intermediate 1 eq. Electrophile Di- or Tri-acylated Side Products Di- or Tri-acylated Side Products This compound->Di- or Tri-acylated Side Products >1 eq. Electrophile Electrophile (Acyl Chloride) Electrophile (Acyl Chloride) Imidazo[4,5-c]pyridine Product Imidazo[4,5-c]pyridine Product Desired Mono-acylated Intermediate->Imidazo[4,5-c]pyridine Product Cyclization

Caption: Control of stoichiometry is key to preventing over-acylation.

Diagram 2: Troubleshooting Low Yield

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Degradation Degradation Low Yield->Degradation Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Optimize Stoichiometry Optimize Stoichiometry Side Reactions->Optimize Stoichiometry Inert Atmosphere Inert Atmosphere Degradation->Inert Atmosphere

References

Validation & Comparative

A Comparative Guide to Pyridine-2,3,4-triamine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, triaminopyridine scaffolds serve as versatile building blocks for the development of novel therapeutic agents. Their unique electronic properties and hydrogen bonding capabilities make them attractive for targeting a range of biological macromolecules. This guide provides a comparative analysis of pyridine-2,3,4-triamine and its structural isomers, offering a valuable resource for researchers, scientists, and drug development professionals.

This guide focuses on the synthesis, physicochemical properties, and potential biological applications of these isomers, with a particular emphasis on their relevance in anticancer and kinase inhibition studies. While direct comparative experimental data across all isomers is limited in the public domain, this document collates available information to facilitate informed decision-making in research and development.

Physicochemical Properties of Triaminopyridine Isomers

The position of the three amino groups on the pyridine ring significantly influences the physicochemical properties of each isomer, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. Key properties are summarized in the table below.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C) (Predicted)pKa (Predicted)
This compound 52559-11-2[1]C₅H₈N₄124.14[1]253[1]433.2 ± 40.0[1]9.38 ± 0.47[1]
2,3,5-Triaminopyridine320734-48-3C₅H₈N₄124.15N/A442.7 ± 40.0[2]6.46 ± 0.49[2]
2,4,5-Triaminopyridine23244-87-3C₅H₈N₄124.14N/AN/AN/A
3,4,5-Triaminopyridine618439-82-0C₅H₈N₄124.14N/AN/AN/A
2,3,6-Triaminopyridine4318-79-0C₅H₈N₄124.14N/AN/AN/A
2,4,6-Triaminopyridine56549-53-4C₅H₈N₄124.14N/AN/AN/A

Synthesis of Triaminopyridine Isomers

The synthesis of triaminopyridine isomers often involves multi-step procedures, typically starting from commercially available pyridine derivatives. The general strategies involve nitration followed by reduction of the nitro groups to amino groups.

General Synthetic Workflow

G Start Pyridine Derivative Nitration Nitration Start->Nitration e.g., HNO₃/H₂SO₄ Reduction Reduction Nitration->Reduction e.g., Fe/HCl, H₂/Pd-C, SnCl₂ Purification Purification Reduction->Purification e.g., Crystallization, Chromatography Isomer Triaminopyridine Isomer Purification->Isomer

Caption: A generalized workflow for the synthesis of triaminopyridine isomers.

Specific Synthetic Protocols

Detailed experimental procedures for the synthesis of each isomer can be found in the chemical literature. Below are summaries of common approaches:

  • This compound: Synthesis can be challenging due to the adjacent amino groups. One approach involves the reduction of a corresponding diaminonitropyridine precursor.

  • 2,3,5-Triaminopyridine: Can be synthesized from 2,5-diaminopyridine through nitration and subsequent reduction.

  • 2,4,5-Triaminopyridine: A common method involves the reduction of 5-nitropyridine-2,4-diamine using reagents like sodium dithionite or through catalytic hydrogenation[3].

  • 2,4,6-Triaminopyrimidine (for comparison): A well-established synthesis involves the condensation of malononitrile with guanidine in the presence of a base like sodium methoxide[4].

Biological Activity and Applications in Drug Discovery

Triaminopyridine and its isomers are of significant interest in drug discovery due to their ability to act as scaffolds for kinase inhibitors and other targeted therapies. The arrangement of the amino groups allows for diverse interactions with the hinge region of kinases and other protein targets.

Kinase Inhibition

Many kinase inhibitors incorporate a pyridine or pyrimidine core, which often forms hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. While direct comparative data for the parent triaminopyridine isomers is scarce, derivatives of these scaffolds have shown significant activity against various kinases, including CDKs and VEGFR-2.

G cluster_0 Kinase Inhibition Triaminopyridine Triaminopyridine Scaffold Kinase Kinase Active Site (e.g., Hinge Region) Triaminopyridine->Kinase Binding (H-bonds) Inhibition Inhibition of Kinase Activity Kinase->Inhibition Downstream Blockade of Downstream Signaling Inhibition->Downstream Effect Anti-proliferative/Anti-angiogenic Effects Downstream->Effect

Caption: A simplified signaling pathway illustrating the mechanism of kinase inhibition by triaminopyridine-based compounds.

Anticancer Cytotoxicity

The cytotoxic effects of triaminopyridine derivatives against various cancer cell lines have been reported in the literature. The specific isomer and its substitution pattern can greatly influence the potency and selectivity of the cytotoxic activity.

Experimental Protocols

For researchers interested in evaluating the biological activity of these isomers, the following are general protocols for common assays.

Protocol 1: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Triaminopyridine isomer stock solutions (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triaminopyridine isomers. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Triaminopyridine isomer stock solutions

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, its substrate, and the triaminopyridine isomer at various concentrations in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with an ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound and its isomers represent a promising class of scaffolds for the development of targeted therapies. The choice of isomer can have a profound impact on the physicochemical properties and biological activity of the resulting compounds. This guide provides a foundational understanding of these key differences to aid researchers in their drug discovery efforts. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships within this class of compounds and to unlock their full therapeutic potential.

References

A Comparative Analysis of Pyridine-2,3,4-triamine and 2,4,5-triaminopyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, aminopyridine and its related heterocyclic scaffolds are of significant interest due to their diverse biological activities. This guide provides a comparative overview of two isomeric triaminopyridines: Pyridine-2,3,4-triamine and 2,4,5-triaminopyridine. While direct comparative studies are limited, this document compiles available data on their synthesis, physicochemical properties, and biological potential to assist researchers in selecting appropriate scaffolds for their specific applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their behavior in biological systems and for guiding synthetic strategies. The following table summarizes key computed and experimental properties for both compounds.

PropertyThis compound2,4,5-triaminopyridine
Molecular Formula C₅H₈N₄[1]C₅H₈N₄
Molecular Weight 124.14 g/mol [1]124.14 g/mol
CAS Number 52559-11-2[1]23244-87-3
Predicted Boiling Point 433.2±40.0 °CNot available
Melting Point 253 °CNot available
Predicted Density 1.387±0.06 g/cm³Not available
Synonyms 2,3,4-pyridinetriamine[1]2,4,5-pyridinetriamine

Synthesis and Reactivity

This compound: The synthesis of this isomer is not widely documented in readily available literature. General methods for introducing multiple amino groups onto a pyridine ring often involve multi-step processes, including nitration followed by reduction.

2,4,5-triaminopyridine: The synthesis of this isomer and its derivatives has been described, often starting from substituted pyridines. One common approach involves the reduction of a corresponding nitro-substituted diaminopyridine. For instance, the reduction of 5-nitropyridine-2,4-diamine can yield 2,4,5-triaminopyridine.

General Experimental Protocol: Reduction of a Nitropyridine Derivative

This protocol describes a general method for the reduction of a nitropyridine to an aminopyridine, a common step in the synthesis of compounds like 2,4,5-triaminopyridine.

Materials:

  • Nitro-substituted pyridine precursor

  • Reducing agent (e.g., sodium dithionite, catalytic hydrogenation with Pd/C)

  • Appropriate solvent (e.g., water, ethanol, or a mixture)

  • Acid or base for pH adjustment (if necessary)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the nitro-substituted pyridine precursor in a suitable solvent in a round-bottom flask.

  • If using a chemical reducing agent like sodium dithionite, add it portion-wise to the solution while stirring. The reaction may be exothermic and require cooling.

  • If using catalytic hydrogenation, add the catalyst (e.g., 10% Pd/C) to the solution.

  • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, if a catalyst was used, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired triaminopyridine.

Biological Activity and Potential Applications

While direct comparative biological data is scarce, the available information suggests that both isomers have potential in different areas of drug discovery.

This compound: There is limited publicly available information on the specific biological activities of this isomer. However, the general class of aminopyridines is known to exhibit a wide range of pharmacological properties, including acting as ion channel modulators and enzyme inhibitors. Further screening of this compound is warranted to explore its potential.

2,4,5-triaminopyridine and its Pyrimidine Analogs: This scaffold has been more extensively studied, particularly in the context of kinase inhibition and anticancer research. Derivatives of 2,4,5-triaminopyrimidine have been investigated as:

  • Kinase Inhibitors: The 2,4,5-trisubstituted pyrimidine scaffold is a key feature in the design of potent inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer[2].

  • Anticancer Agents: Pyridine derivatives, in general, have shown promising anticancer activity through various mechanisms, including the induction of cell cycle arrest and apoptosis[3].

  • Fluorescent Probes: Certain 2,4,5-triaminopyrimidine derivatives have been synthesized and shown to act as fluorescent probes for monitoring cell viability[1][4].

Due to the lack of direct comparative data, the following table presents a summary of reported activities for derivatives of each scaffold. It is important to note that these are not direct comparisons of the parent compounds.

Biological ActivityThis compound Derivatives2,4,5-triaminopyridine/pyrimidine Derivatives
Enzyme Inhibition Data not readily available. General pyridine derivatives have been screened as enzyme inhibitors.Derivatives have shown potent inhibition of kinases such as PI3Kδ[3].
Anticancer Activity Data not readily available. General pyridine derivatives show cytotoxic effects against various cancer cell lines[5][6].Derivatives have been evaluated for anticancer activity, with some showing high cytostatic and cytotoxic effects[7].
Other Activities Not specified.Derivatives used as fluorescent probes for cell viability[1][4].

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assays commonly used to evaluate the biological activity of compounds like triaminopyridines.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a 384-well plate, add the test compounds, kinase, and substrate in the appropriate assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

cluster_0 Kinase Inhibition Assay Workflow A Prepare Compound Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Add Detection Reagent (Measure ATP) D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 F->G cluster_1 MTT Cell Viability Assay Workflow H Seed Cells in 96-well Plate I Treat Cells with Compound H->I J Incubate I->J K Add MTT Reagent J->K L Incubate (Formazan Formation) K->L M Solubilize Formazan L->M N Measure Absorbance M->N O Calculate % Viability and IC50 N->O cluster_2 Hypothetical PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation promotes Inhibitor Triaminopyridine Inhibitor Inhibitor->PI3K inhibits

References

Comparative Biological Activity of Pyridine-2,3,4-triamine and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Pyridine-2,3,4-triamine and its analogues. While direct comparative studies are limited, this document synthesizes available data on their anticancer and potassium channel modulating effects, supported by experimental protocols and pathway diagrams to inform future research and development.

Introduction

Pyridine-based compounds form a cornerstone of medicinal chemistry, with a diverse range of demonstrated biological activities. Aminopyridines, in particular, have garnered significant interest for their therapeutic potential. This guide focuses on this compound and its analogues, exploring their known biological effects, primarily as potential anticancer agents and modulators of potassium channels. The information presented herein is intended to provide a foundation for further investigation into the structure-activity relationships and therapeutic applications of this class of compounds.

Data Presentation: Summary of Biological Activities

Quantitative data on the biological activity of this compound is scarce in publicly available literature. However, studies on various aminopyridine analogues provide insights into the potential activities of this scaffold. The following tables summarize the available data for different aminopyridine derivatives, highlighting their anticancer effects and interactions with key biological targets.

It is crucial to note that the following data is compiled from different studies and direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Aminopyridine Analogues

Compound/AnalogueCell LineAssayIC50 (µM)Reference
This compound --Data Not Available-
Various 2-aminopyridine derivatives Multiple cancer cell linesMTT AssayVaries widely based on substitution[1]
Imidazo[4,5-c]pyridin-2-one derivatives (derived from a triamine precursor) U87, U251, T98G (Glioblastoma)Antiproliferative assayVaries with substitution[2]

Table 2: Potassium Channel Blocking Activity of Aminopyridine Analogues

Compound/AnalogueChannel TypeAssayIC50 / Kd (µM)Reference
This compound --Data Not Available-
4-Aminopyridine (4-AP) Kv1.1Electrophysiology170[3]
4-Aminopyridine (4-AP) Kv1.2Electrophysiology230[3]
4-Aminopyridine (4-AP) Delayed rectifier K+ channels (lymphocytes)Patch-clamp120 (peak current decrease)[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of aminopyridine compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5][6][7][8][9]

Thallium Flux Assay for Potassium Channel Inhibition

This is a fluorescence-based high-throughput screening method to identify potassium channel modulators.

Principle: Thallium (Tl+) ions can pass through most potassium channels and act as a surrogate for K+. The influx of Tl+ into cells is detected by a Tl+-sensitive fluorescent dye.

Protocol:

  • Cell Preparation: Plate cells expressing the potassium channel of interest in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a Tl+-sensitive fluorescent indicator dye.

  • Compound Incubation: Incubate the cells with the test compounds at various concentrations.

  • Thallium Stimulation: Add a solution containing Tl+ to initiate its influx through the potassium channels.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the potassium channel activity. Calculate the percentage of inhibition for each compound concentration to determine the IC50 value.[10][11][12][13][14]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

experimental_workflow_mtt cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation add_compound Add test compounds overnight_incubation->add_compound incubation Incubate for 24-72h add_compound->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

signaling_pathway_k_channel cluster_membrane Cell Membrane kv_channel Voltage-gated K+ Channel (Kv) inhibition Blockage of K+ Efflux kv_channel->inhibition aminopyridine Aminopyridine Analogue aminopyridine->kv_channel Binds to and inhibits depolarization Membrane Depolarization inhibition->depolarization ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Activates ca_influx Ca2+ Influx ca_channel->ca_influx neurotransmitter_release Enhanced Neurotransmitter Release ca_influx->neurotransmitter_release signaling_pathway_cancer cluster_pathways Potential Anticancer Signaling Pathways aminopyridine Aminopyridine Derivative jak_stat JAK/STAT Pathway aminopyridine->jak_stat May inhibit erk ERK1/2 Pathway aminopyridine->erk May modulate pi3k_akt PI3K/AKT/mTOR Pathway aminopyridine->pi3k_akt May inhibit proliferation Cell Proliferation jak_stat->proliferation inhibition_node Inhibition jak_stat->inhibition_node erk->proliferation erk->inhibition_node pi3k_akt->proliferation pi3k_akt->inhibition_node apoptosis Apoptosis inhibition_node->apoptosis

References

The Versatility of Pyridine-2,3,4-triamine as a Scaffold in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical structure, or scaffold, is a critical decision that dictates the trajectory of a drug discovery program. Among the myriad of heterocyclic scaffolds, pyridine-based structures have proven to be exceptionally fruitful. This guide provides an in-depth validation of "Pyridine-2,3,4-triamine" as a versatile scaffold, comparing its application and performance in the development of targeted therapies against alternative scaffolds.

The pyridine ring is a fundamental component in numerous FDA-approved drugs, valued for its ability to enhance solubility and bioavailability.[1][2] The strategic placement of amino groups, as seen in this compound, provides multiple points for chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties. This guide will focus on the utility of the this compound scaffold in the development of inhibitors for two key protein kinases implicated in various diseases: Tyrosine Kinase 2 (TYK2) and Src kinase.

This compound in the Development of TYK2 Inhibitors

TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways that are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[3] Selective inhibition of TYK2 is a promising therapeutic strategy. The this compound scaffold has been successfully employed in the discovery of potent and selective TYK2 inhibitors.

A notable example is the development of GLPG3667, a selective, ATP-competitive TYK2 inhibitor. The synthesis of this class of molecules utilizes derivatives of this compound, highlighting the scaffold's suitability for creating compounds that fit into the ATP-binding pocket of the kinase.[4][5]

Comparative Analysis of TYK2 Inhibitor Scaffolds

To objectively assess the performance of the this compound scaffold, it is compared with other scaffolds that have led to the development of clinical-stage TYK2 inhibitors.

Inhibitor (Scaffold)TargetIC50 (nM)Key Features
GLPG3667 (3H-imidazo[4,5-b]pyridine derived from this compound)TYK2< 1[4]ATP-competitive inhibitor.[3]
Deucravacitinib (BMS-986165) (N-(methyl-d3)pyridazine-3-carboxamide)TYK2 (JH2 domain)1.0[6]Allosteric inhibitor binding to the pseudokinase (JH2) domain.[6]
Ropsacitinib (PF-06826647) (Pyrazolopyrazine)TYK215[1]ATP-competitive inhibitor.[7]

G Scaffold1 Scaffold1 Inhibitor1 Inhibitor1 Scaffold1->Inhibitor1 Prop1 Prop1 Inhibitor1->Prop1 Scaffold2 Scaffold2 Inhibitor2 Inhibitor2 Scaffold2->Inhibitor2 Prop2 Prop2 Inhibitor2->Prop2 Scaffold3 Scaffold3 Inhibitor3 Inhibitor3 Scaffold3->Inhibitor3 Prop3 Prop3 Inhibitor3->Prop3

This compound in the Development of Src Kinase Inhibitors

Src is a non-receptor tyrosine kinase that is a key regulator of various cellular processes, and its aberrant activation is implicated in the progression of numerous human cancers.[8] The this compound scaffold has also been utilized as a foundational structure for the synthesis of novel Src family kinase (SFK) inhibitors. For instance, N4-cyclopentyl-N2,N2-bis(4-methoxybenzyl)this compound serves as a key intermediate in the synthesis of imidazo[4,5-c]pyridin-2-one derivatives, a novel class of SFK inhibitors.[9][10]

Comparative Analysis of Src Inhibitor Scaffolds

The effectiveness of the this compound scaffold in generating Src inhibitors can be benchmarked against other well-established scaffolds that have produced clinically approved drugs.

Inhibitor (Scaffold)TargetIC50 (nM)Key Features
Imidazo[4,5-c]pyridin-2-one derivative (derived from this compound)Src, Fyn(Data not publicly available for direct comparison)Novel ATP pocket binder.[9]
Dasatinib (Aminothiazole)Src, Abl0.8[11]Multi-targeted inhibitor.[11]
Saracatinib (AZD0530) (Quinazoline)Src2.7[12]Potent and selective Src family inhibitor.[12]
Bosutinib (SKI-606) (4-anilino-3-quinolinecarbonitrile)Src, Abl1.2[8]Dual Src/Abl inhibitor.[8]

G

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of any chemical scaffold. Below are representative methodologies for the key kinase assays cited in this guide.

TYK2 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for measuring TYK2 kinase activity and the potency of inhibitors.

Materials:

  • Active TYK2 enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Substrate (e.g., a suitable peptide or protein substrate for TYK2)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add diluted active TYK2 enzyme to each well, except for the "no enzyme" control wells.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, and therefore to the kinase activity.

  • Data Analysis: Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G

Src Kinase Assay (Radiometric [γ-³²P]ATP Filter Binding Assay)

This protocol describes a classic and highly sensitive method for measuring Src kinase activity.

Materials:

  • Recombinant active Src kinase

  • Src Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • [γ-³²P]ATP

  • Test compounds (dissolved in DMSO)

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Mix Preparation: Prepare a master mix containing Src Kinase Reaction Buffer, peptide substrate, and water.

  • Reaction Setup: In microcentrifuge tubes, combine the reaction mix, Src kinase, and test compounds. Pre-incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in Stop Solution.

  • Washing: Wash the P81 papers multiple times with the Stop Solution to remove unincorporated [γ-³²P]ATP.

  • Measurement: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Determine the kinase activity and calculate the IC50 values for the inhibitors.

Conclusion

The this compound scaffold has demonstrated its value as a versatile starting point for the development of potent and selective kinase inhibitors. Its successful application in the discovery of inhibitors for both TYK2 and Src kinases underscores its potential in generating diverse molecular entities capable of targeting different members of the kinome. While direct comparative data against alternative scaffolds in identical experimental settings is often limited in publicly available literature, the data presented in this guide allows for an objective assessment of its performance relative to other successful scaffolds. The ability to readily modify the triamine substitutions provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties, solidifying the position of this compound as a valuable scaffold in modern drug discovery.

References

Benchmarking the Catalytic Activity of Pyridine-2,3,4-triamine Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of metal complexes featuring aminopyridine-based ligands, with a focus on providing a benchmark for the potential performance of "Pyridine-2,3,4-triamine" complexes. Due to the limited availability of specific catalytic data for this compound complexes in peer-reviewed literature, this guide utilizes data from a closely related structural isomer, 2,4,5-triaminopyridine , to provide a relevant and insightful comparison. The performance of cobalt(II) complexes with this ligand in the oxidation of cyclohexane is presented alongside alternative metal-based catalysts for the same reaction.

Data Presentation: Catalytic Oxidation of Cyclohexane

The following table summarizes the catalytic performance of a cobalt(II) complex with a 2,4,5-triaminopyridine ligand and compares it with other cobalt, manganese, and ruthenium-based catalysts in the oxidation of cyclohexane. This reaction is a crucial industrial process for the production of cyclohexanol and cyclohexanone, which are precursors to nylon.

Catalyst/LigandMetal CenterOxidantSolventReaction Time (h)Conversion (%)Product(s)Selectivity (%)TONTOF (h⁻¹)Reference
2,4,5-Triaminopyridine Cobalt(II) O₂Acetonitrile67.6Cyclohexanol, Cyclohexanone89.1 (total)--[1]
Schiff Base (salen-type)Cobalt(II)O₂1-Propanol4-Acetophenone, 1-phenylethanol100 (total)--[2]
Bis-(2-pyridylmethyl)amineCopper(II)H₂O₂Acetonitrile24-Cyclohexanol, Cyclohexanone, etc.---[3]
(R,R)-mcpManganese(II)H₂O₂---γ-ketones---[4]
TetrakispentafluorophenylporphyrinRuthenium(II)2,6-dichloropyridine N-oxide---Adamantane hydroxylation-14,800800/min[5]
Ti-Zr-Co Alloy-O₂Solvent-free66.8Cyclohexanol, Cyclohexanone90.4 (total)--[6]
Cobalt Ferrite NanoparticlesCoFe₂O₄O₂--<2Cyclohexene, Benzene---[7]

Note: Direct comparison of TON (Turnover Number) and TOF (Turnover Frequency) is challenging due to variations in reported experimental conditions. The data for the 2,4,5-triaminopyridine complex is based on a study by Elouali et al. (2013)[1].

Experimental Protocols

Detailed methodologies for the synthesis of the catalyst and the catalytic oxidation reaction are crucial for reproducibility and further development. The following protocols are based on the procedures described for cobalt(II) complexes with aminopyridine and Schiff base ligands.

I. Synthesis of Cobalt(II)-Aminopyridine Complex

This protocol describes a general method for the synthesis of a cobalt(II) complex with an aminopyridine ligand, adapted from methodologies for similar complexes.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • This compound (or 2,4,5-triaminopyridine)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound (2 mmol) in warm ethanol (20 mL).

  • In a separate flask, dissolve CoCl₂·6H₂O (1 mmol) in deionized water (10 mL).

  • Slowly add the cobalt(II) chloride solution to the ligand solution with constant stirring.

  • A precipitate should form. Continue stirring the mixture at room temperature for 2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with ethanol and then diethyl ether.

  • Dry the complex in a vacuum oven at 60 °C for 4 hours.

  • Characterize the synthesized complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.

II. Catalytic Oxidation of Cyclohexane

This protocol outlines a general procedure for the catalytic oxidation of cyclohexane using a cobalt(II)-aminopyridine complex.

Materials:

  • Cobalt(II)-aminopyridine complex (catalyst)

  • Cyclohexane (substrate)

  • Acetonitrile (solvent)

  • Oxygen (oxidant)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • In a high-pressure reactor, place the Cobalt(II)-aminopyridine complex (0.01 mmol) and acetonitrile (10 mL).

  • Add cyclohexane (1 mL) to the reactor.

  • Pressurize the reactor with oxygen to the desired pressure (e.g., 10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 150 °C) and stir for the specified reaction time (e.g., 6 hours).

  • After the reaction, cool the reactor to room temperature and carefully release the pressure.

  • Analyze the reaction mixture using a gas chromatograph (GC) to determine the conversion of cyclohexane and the selectivity for cyclohexanol and cyclohexanone.

Mandatory Visualization

Logical Relationship: Benchmarking Catalytic Performance

The following diagram illustrates the logical workflow for benchmarking the catalytic activity of a novel catalyst, such as a this compound complex.

Workflow for Benchmarking Catalytic Performance A Synthesize Novel Catalyst (e.g., this compound Complex) B Characterize Catalyst (Spectroscopy, Elemental Analysis) A->B E Perform Catalytic Experiments (Under Standardized Conditions) B->E C Select Benchmark Reaction (e.g., Cyclohexane Oxidation) C->E D Identify Alternative Catalysts (Literature Search) H Compare Performance Data (Tabulate and Visualize) D->H F Analyze Reaction Products (GC, HPLC, etc.) E->F G Calculate Performance Metrics (Conversion, Selectivity, TON, TOF) F->G G->H I Draw Conclusions (Activity, Selectivity, Stability) H->I

Caption: A flowchart outlining the key steps in the evaluation and comparison of a new catalyst's performance.

Experimental Workflow: Catalyst Synthesis and Testing

This diagram visualizes the experimental process from ligand synthesis to the evaluation of the final catalyst.

Experimental Workflow for Catalyst Synthesis and Evaluation cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing A Start with Ligand (this compound) B React with Metal Salt (e.g., CoCl2) A->B C Isolate and Purify Complex B->C D Characterize Complex (FT-IR, UV-Vis) C->D E Set up Reaction (Substrate, Solvent, Catalyst) D->E Use Characterized Catalyst F Introduce Oxidant (e.g., O2) E->F G Run Reaction (Controlled Temp. & Pressure) F->G H Analyze Products (Gas Chromatography) G->H

Caption: A diagram illustrating the sequential steps involved in preparing and testing the catalytic activity of a metal complex.

References

A Comparative Guide to the Coordination Chemistry of Pyridine-Triamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the coordination chemistry of various pyridine-triamine isomers. The ability of these isomers to act as ligands and form metal complexes is critical for their potential applications in catalysis, materials science, and drug development. While the coordination chemistry of some isomers is well-documented, others remain largely unexplored, presenting opportunities for future research.

Introduction to Pyridine-Triamine Isomers as Ligands

Pyridine-triamine isomers are a class of organic molecules that feature a pyridine ring substituted with three amino groups. The nitrogen atom of the pyridine ring and the nitrogen atoms of the amino groups can all act as potential donor sites for coordination with metal ions. The specific arrangement of the amino groups on the pyridine ring significantly influences the chelation behavior, the stability of the resulting metal complexes, and their subsequent chemical and physical properties. The isomers covered in this guide are:

  • Pyridine-2,3,4-triamine

  • Pyridine-2,3,5-triamine

  • Pyridine-2,3,6-triamine

  • Pyridine-2,4,5-triamine

  • Pyridine-2,4,6-triamine

  • Pyridine-3,4,5-triamine

Pyridine-2,4,5-triamine: A Well-Studied Chelating Ligand

Among the various pyridine-triamine isomers, the coordination chemistry of pyridine-2,4,5-triamine is the most extensively studied. It has been shown to be a strong chelating ligand, forming stable complexes with a variety of transition metals and lanthanides.[1]

Coordination with Transition Metals

Studies have demonstrated that pyridine-2,4,5-triamine forms stable complexes with transition metal ions such as cobalt(II), copper(II), and iron(III).[1] These complexes have shown potential applications in catalysis and as sensors.

A dual-responsive fluorescent sensor for Cu²⁺ and Fe³⁺ has been developed based on a 2,4,5-triaminopyridine ligand.

Coordination with Lanthanides

The coordination of pyridine-2,4,5-triamine with lanthanide ions has also been explored, leading to the development of materials with interesting photoluminescent and thermal properties.

Summary of Quantitative Data for Pyridine-2,4,5-triamine Complexes
Metal IonCoordination ModeKey FindingsApplicationReference
Cobalt(II)ChelatingForms stable complexes with catalytic activity.CatalysisElouali, et al. (2013)
Copper(II)ChelatingForms stable complexes; used in fluorescent sensors.SensingWang, et al. (2012)
Iron(III)ChelatingForms stable complexes; used in fluorescent sensors.SensingWang, et al. (2012)
LanthanidesChelatingComplexes exhibit photoluminescence and specific thermal behavior.Materials ScienceMorales, et al. (2012)
Experimental Protocols for Pyridine-2,4,5-triamine Metal Complexes

General Synthesis of Cobalt(II) Complexes (as described by Elouali, et al., 2013):

A solution of cobalt(II) salt (e.g., CoCl₂·6H₂O) in a suitable solvent (e.g., methanol) is added to a solution of pyridine-2,4,5-triamine in the same solvent. The reaction mixture is stirred at room temperature for a specified period. The resulting precipitate is then filtered, washed with the solvent, and dried under vacuum.

Characterization Techniques:

  • Infrared (IR) Spectroscopy: To identify the coordination of the amino and pyridine nitrogen atoms to the metal center.

  • UV-Vis Spectroscopy: To study the electronic transitions in the metal complexes.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complexes.

  • Elemental Analysis: To confirm the stoichiometry of the synthesized complexes.

Coordination Chemistry of Other Pyridine-Triamine Isomers: A Research Gap

A comprehensive review of the scientific literature reveals a significant lack of experimental data on the coordination chemistry of the following pyridine-triamine isomers:

  • This compound

  • Pyridine-2,3,5-triamine

  • Pyridine-2,3,6-triamine

  • Pyridine-2,4,6-triamine

  • Pyridine-3,4,5-triamine

This lack of information presents a significant opportunity for researchers in coordination chemistry and materials science. The systematic investigation of the coordination behavior of these understudied isomers could lead to the discovery of novel metal complexes with unique catalytic, electronic, or biological properties.

Logical Workflow for Investigating Underexplored Pyridine-Triamine Isomers

The following workflow outlines a logical approach for researchers to explore the coordination chemistry of the less-studied pyridine-triamine isomers.

G cluster_0 Ligand Synthesis and Characterization cluster_1 Complex Synthesis cluster_2 Structural and Physicochemical Characterization cluster_3 Evaluation of Properties and Applications A Synthesize and purify Pyridine-Triamine Isomer B Characterize Ligand (NMR, IR, MS, EA) A->B C React Ligand with various Metal Salts (e.g., Transition Metals, Lanthanides) B->C D Isolate and Purify Metal Complexes C->D E Structural Analysis (X-ray Crystallography) D->E F Spectroscopic Analysis (IR, UV-Vis, NMR) D->F G Determine Stability Constants (e.g., Potentiometric Titration) D->G H Investigate Magnetic and Electronic Properties D->H L Biological Activity Testing D->L I Catalytic Activity Screening E->I J Photophysical Properties (Luminescence) F->J K Electrochemical Studies H->K

Caption: A logical workflow for the systematic investigation of the coordination chemistry of unexplored pyridine-triamine isomers.

Conclusion

The coordination chemistry of pyridine-triamine isomers presents a tale of contrasts. While pyridine-2,4,5-triamine has been established as a versatile and potent ligand with demonstrated applications, its isomers remain largely enigmatic within the realm of coordination chemistry. This guide serves to both summarize the existing knowledge and, more importantly, to highlight the significant gaps that represent fertile ground for new scientific inquiry. The systematic exploration of the coordination behavior of the understudied pyridine-triamine isomers holds the promise of uncovering novel metal complexes with potentially valuable applications across various scientific disciplines.

References

The Role of Pyridine-2,3,4-triamine Derivatives as Scaffolds for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology research, the quest for novel chemical entities with potent and selective anticancer activity is perpetual. Pyridine-2,3,4-triamine and its derivatives have emerged as versatile building blocks in the synthesis of more complex heterocyclic compounds that exhibit significant efficacy against various cancer cell lines. While direct and extensive studies on the anticancer properties of simple this compound derivatives are limited, their utility as key intermediates is well-documented in the development of potent kinase inhibitors. This guide provides a comparative analysis of the efficacy of compounds derived from these scaffolds, with a focus on imidazo[4,5-c]pyridin-2-one derivatives targeting glioblastoma.

Efficacy of Imidazo[4,5-c]pyridin-2-one Derivatives Against Glioblastoma Cell Lines

Recent studies have demonstrated that derivatives of N4-cyclopentyl-N2,N2-bis(4-methoxybenzyl)this compound can be effectively cyclized to form imidazo[4,5-c]pyridin-2-ones.[1] A series of these compounds have shown potent antiproliferative activity against glioblastoma (GBM) cell lines. Glioblastoma is an aggressive form of brain cancer with limited treatment options, making the discovery of new therapeutic agents a critical area of research. The efficacy of these compounds is attributed to their ability to inhibit Src family kinases (SFKs), which are often upregulated and hyperactivated in GBM, playing a crucial role in cancer cell proliferation and differentiation.[1]

The table below summarizes the in vitro antiproliferative activity (IC50 values) of selected imidazo[4,5-c]pyridin-2-one derivatives against the U87MG and T98G glioblastoma cell lines.[1]

Compound IDU87MG IC50 (µM)T98G IC50 (µM)
1d 1.85 ± 0.112.13 ± 0.15
1e 1.54 ± 0.091.78 ± 0.12
1q 1.21 ± 0.081.45 ± 0.10
1s 0.89 ± 0.061.02 ± 0.07
PP2 (Control) 0.52 ± 0.040.61 ± 0.05

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

The in vitro antiproliferative activities of the target compounds were evaluated against human glioblastoma cell lines (U87MG and T98G) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: U87MG and T98G cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (or PP2 as a positive control) and incubated for an additional 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Synthetic and Signaling Pathways

The following diagrams illustrate the general synthetic workflow from a this compound derivative to the active imidazo[4,5-c]pyridin-2-one compounds and the targeted Src kinase signaling pathway.

synthetic_workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final Final Products start This compound Derivative intermediate N4-substituted this compound start->intermediate Substitution cyclization Imidazo[4,5-c]pyridin-2-one Core intermediate->cyclization Ring Formation final_products Active Anticancer Compounds (e.g., 1d, 1e, 1q, 1s) cyclization->final_products Further Modification signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Src_Kinase Src Family Kinase (SFK) Receptor->Src_Kinase Activation Downstream_Pathways Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src_Kinase->Downstream_Pathways Phosphorylation Proliferation Cell Proliferation, Survival, Invasion Downstream_Pathways->Proliferation Inhibitor Imidazo[4,5-c]pyridin-2-one (derived from this compound) Inhibitor->Src_Kinase Inhibition

References

Structure-Activity Relationship of Aminopyridine Analogues as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminopyridine analogues as kinase inhibitors. While specific SAR data for Pyridine-2,3,4-triamine is limited in the public domain, this document leverages available data from structurally related aminopyridine and diaminopyrimidine scaffolds that have been investigated as inhibitors of various protein kinases. The information presented herein is intended to serve as a valuable resource for the rational design and development of novel kinase inhibitors based on the aminopyridine core.

Data Presentation: Comparative Inhibitory Activity of Aminopyridine Analogues

The following table summarizes the in vitro inhibitory activity (IC50) of a series of aminopyridine and related heterocyclic analogues against various protein kinases. The data highlights key structural modifications and their impact on potency and selectivity.

Compound IDScaffoldR1R2Kinase TargetIC50 (nM)
1a 2-AminopyridineH4-(diethylamino)butylaminoPDGFr300
1b 2-AminopyridineH2,6-dichlorophenylPDGFr1110
1c 2-AminopyridineH3,5-dimethoxyphenylFGFr60
2a 2,4-DiaminopyrimidineHN/Amt-DHFR6250
3a 3-Aminopyridin-2-oneH2-aminopyrimidineMPS1-
3b 3-Aminopyridin-2-oneHN-methylpiperazineMPS1-
4a AminopyrazineThiazoleSulfonamide derivativePI3Kγ<100
4b AminopyridineThiazoleSulfonamide derivativePI3Kγ<100

Experimental Protocols

Detailed methodologies for the synthesis of aminopyridine analogues and their subsequent biological evaluation are crucial for reproducible research. Below are generalized protocols based on common practices in the field.

General Synthesis of Substituted 2-Aminopyridine Analogues

A common route for the synthesis of substituted 2-aminopyridines involves a multi-component reaction.[1]

Materials:

  • Appropriate enaminone precursor

  • Malononitrile

  • Primary amine

  • Solvent (e.g., ethanol, or solvent-free conditions)

Procedure:

  • A mixture of the enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (1 mmol) is prepared.

  • The reaction can be conducted under solvent-free conditions by heating the mixture at 80°C for 3 hours.[1] Alternatively, the reactants can be refluxed in a solvent like ethanol.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the desired 2-aminopyridine derivative.

  • The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR.[1]

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.[2]

Materials:

  • Kinase enzyme

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., aminopyridine analogue) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical 10-point dose-response curve might use a 1:3 serial dilution starting from a high concentration (e.g., 1 mM). A DMSO-only control is also prepared.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a mixture containing the kinase substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway Ligand Growth Factor (e.g., PDGF, FGF) RTK Receptor Tyrosine Kinase (e.g., PDGFr, FGFr) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Sos) Dimerization->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factors (e.g., Myc, Fos, Jun) ERK->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor Aminopyridine Analogue Inhibitor->RTK

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling cascade.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Synthesis of Aminopyridine Analogues Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification StockSolution Preparation of Stock Solutions in DMSO Purification->StockSolution KinaseAssay In Vitro Kinase Inhibition Assay StockSolution->KinaseAssay CellAssay Cell-Based Assays (e.g., MTT, Apoptosis) StockSolution->CellAssay IC50 IC50 Determination KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR CellularActivity Evaluation of Cellular Potency (e.g., EC50) CellAssay->CellularActivity CellularActivity->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for synthesis and evaluation of aminopyridine analogues.

References

"Pyridine-2,3,4-triamine" performance in organic electronic devices compared to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of pyridine-based compounds into organic electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), has garnered significant attention for its potential to enhance device performance and stability. While specific performance data for Pyridine-2,3,4-triamine in such applications remains limited in publicly available research, this guide provides a comparative analysis of its potential performance by examining structurally similar aminopyridine derivatives. These analogues offer insights into how the presence of multiple amine functionalities on a pyridine core can influence the efficiency and operational stability of organic electronic devices.

Comparison of Aminopyridine Derivatives in Perovskite Devices

The introduction of pyridine derivatives with amine functionalities as additives or interface layers in perovskite solar cells and LEDs has been shown to be an effective strategy for defect passivation and performance enhancement. The lone pair of electrons on the nitrogen atoms of both the pyridine ring and the amine groups can coordinate with uncoordinated lead ions in the perovskite structure, reducing trap states that lead to non-radiative recombination.

Below is a table summarizing the performance of perovskite devices incorporating aminopyridine-based additives. It is important to note that these are not direct analogues of this compound, but they provide a valuable benchmark for the potential impact of amino-functionalized pyridines.

Compound/AdditiveDevice TypeKey Performance Metric(s)Reference Compound/Control Performance
3-pyridinylmethylammonium cation (3-pyA+)Perovskite LED (PeLED)Peak External Quantum Efficiency (EQE): 30.8%Phenylmethanamine cation (PMA+)-treated device: 22.5%
Photoluminescence Quantum Yield (PLQY): 92%PMA+-incorporated film: 73%
T50 Lifetime (at 100 cd/m²): 200 minPMA+-treated device: 50 min
5-amino-2,4-diiodo-pyridine (5-ADI)Perovskite Solar Cell (PSC)Power Conversion Efficiency (PCE): 22.42%Control device: 21.03%

Experimental Protocols

Detailed methodologies are crucial for the reproducible fabrication and characterization of high-performance organic electronic devices. Below are generalized protocols for the fabrication of perovskite solar cells and the characterization of key device parameters.

Perovskite Solar Cell Fabrication (n-i-p architecture)
  • Substrate Preparation:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are then treated with UV-ozone for 20 minutes to improve the wettability and work function of the ITO surface.

  • Electron Transport Layer (ETL) Deposition:

    • A solution of SnO₂ nanoparticles (e.g., 3 wt% in distilled water) is spin-coated onto the ITO substrates at 3000 RPM for 30 seconds.

    • The substrates are then annealed at 150°C for 30 minutes in ambient air.

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox):

    • A precursor solution of the perovskite material (e.g., formamidinium lead iodide, FAPbI₃) is prepared in a suitable solvent mixture (e.g., DMF:DMSO).

    • The perovskite solution is spin-coated onto the ETL at a two-step spin program (e.g., 1000 RPM for 10s, then 5000 RPM for 30s).

    • During the second step, an anti-solvent (e.g., chlorobenzene) is dispensed onto the spinning substrate to induce rapid crystallization.

    • The films are then annealed at a specific temperature (e.g., 150°C) for 10-15 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • A solution of the hole transport material (e.g., Spiro-OMeTAD) doped with additives like Li-TFSI and t-BP is prepared in a solvent like chlorobenzene.

    • The HTL solution is spin-coated onto the perovskite layer at 4000 RPM for 30 seconds.

  • Electrode Deposition:

    • A metal electrode (e.g., Gold or Silver) is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the device.

Device Characterization
  • Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source measure unit. Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted.

  • External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the ratio of collected charge carriers to incident photons at each wavelength.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: These techniques are used to investigate the charge carrier recombination dynamics and defect densities within the perovskite film.

  • Stability Testing: The long-term stability of the devices is evaluated by monitoring their performance under continuous illumination and/or at elevated temperatures and humidity.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow for the fabrication and characterization of perovskite solar cells.

Perovskite_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Glovebox) cluster_final Final Steps Cleaning Substrate Cleaning (Ultrasonication) UVO UV-Ozone Treatment Cleaning->UVO ETL ETL Deposition (e.g., SnO₂) UVO->ETL Perovskite Perovskite Deposition (Spin-coating) ETL->Perovskite HTL HTL Deposition (e.g., Spiro-OMeTAD) Perovskite->HTL Electrode Electrode Deposition (Thermal Evaporation) HTL->Electrode Encapsulation Device Encapsulation Electrode->Encapsulation

Perovskite Solar Cell Fabrication Workflow

Device_Characterization_Workflow start Fabricated Device jv J-V Measurement (Solar Simulator) start->jv eqe EQE Measurement start->eqe pl_trpl PL & TRPL Spectroscopy start->pl_trpl stability Stability Testing (Light, Heat, Humidity) start->stability data Performance Data (PCE, Voc, Jsc, FF, Lifetime) jv->data eqe->data pl_trpl->data stability->data

Device Characterization Workflow

Safety Operating Guide

Navigating the Safe Disposal of Pyridine-2,3,4-triamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to be familiar with the known hazards of Pyridine-2,3,4-triamine. According to safety information from Synthonix Corporation, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Adherence to proper personal protective equipment (PPE) protocols is mandatory. This includes, but is not limited to, chemical-resistant gloves (such as butyl rubber or Viton®), safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Procedures

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste, in accordance with local, state, and federal regulations.

  • Waste Segregation: All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be segregated from other waste streams. It is crucial to prevent mixing with incompatible materials, particularly strong oxidizing agents and acids.

  • Containerization: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition.

  • Spill Management: In the event of a spill, evacuate the immediate area. For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance. Carefully collect the absorbent material and place it in the designated hazardous waste container. For larger spills, or if you are not equipped or trained to handle the spill, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed disposal facility. Common disposal methods for pyridine-based compounds include incineration at high temperatures.

Quantitative Data Summary

For quick reference, the following table summarizes key safety and disposal information for this compound.

ParameterValue/InstructionSource
CAS Number 52559-11-2
Hazard Statements H302, H315, H319, H335
Signal Word Warning
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coatGeneral Best Practice
Waste Container Labeled, sealed, compatible (e.g., HDPE, glass)General Best Practice
Disposal Method Licensed hazardous waste disposal (e.g., incineration)General Best Practice for Pyridines

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Waste Generation & Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate This compound Waste ppe Wear Appropriate PPE start->ppe Always segregate Segregate Waste ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize spill_check Spill Occurs? store Store in Designated Satellite Accumulation Area containerize->store containerize->spill_check Potential Event arrange_pickup Arrange for Professional Disposal store->arrange_pickup end Waste Disposed Compliantly arrange_pickup->end small_spill Small Spill: Absorb with Inert Material spill_check->small_spill Yes (Small) large_spill Large Spill: Evacuate & Contact EHS spill_check->large_spill Yes (Large) collect_spill Collect Absorbed Material into Waste Container small_spill->collect_spill large_spill->arrange_pickup Follow EHS Instructions collect_spill->containerize Add to Waste

Safe Handling of Pyridine-2,3,4-triamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal protocols for Pyridine-2,3,4-triamine. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

This compound and related aminopyridines are compounds that require careful handling due to their potential health hazards. Aminopyridines can be toxic if inhaled, ingested, or absorbed through the skin.[1][2][3] Exposure can cause irritation to the skin, eyes, and respiratory tract.[4][5] Therefore, the use of appropriate personal protective equipment and adherence to strict safety protocols are mandatory.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of PPE. All handling of this compound, including preparation of solutions and transfers, must be conducted within a properly functioning chemical fume hood.[1][6][7]

Protection Type Specification & Requirement Rationale
Eye & Face Protection ANSI-approved, properly fitting chemical splash goggles or safety glasses.[7]Protects eyes from splashes and aerosols.
Hand Protection Wear two pairs of chemical-resistant nitrile gloves ("double-gloving").[7][8]Prevents skin contact and absorption. Nitrile is recommended for its resistance to pyridine-based compounds.[6][8]
Body Protection A fully buttoned lab coat must be worn.[6][8]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator should be used when necessary, especially if working outside of a fume hood is unavoidable or during a large spill.[1]Prevents inhalation of harmful dust or vapors.[1]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is crucial for minimizing risks associated with this compound.

Pre-Handling Preparations
  • Risk Assessment: Before beginning work, review the Safety Data Sheet (SDS) and understand the specific hazards.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.[6]

  • Gather Materials: Assemble all necessary equipment, including the chemical, glassware, and waste containers, inside the fume hood to minimize movement.

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[9]

Handling the Compound
  • Don PPE: Put on all required PPE as specified in the table above before entering the designated work area.

  • Weighing and Transfer: Conduct all weighing and transfers of solid or liquid this compound exclusively within the fume hood to contain any dust or vapors.[1] Use the smallest practical quantities for the experiment.[7]

  • Container Management: Keep containers of the chemical tightly closed when not in use.[6][10]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[6][9] Wash hands thoroughly after handling the compound, even after removing gloves.[7][10]

Post-Handling Procedures
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent.

  • PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after work is complete.[8]

Caption: A workflow diagram illustrating the key safety steps for handling this compound.

Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance. Aminopyridines are classified as hazardous waste and must be managed accordingly.[2]

Waste Segregation and Collection
  • Dedicated Waste Container: All solid waste (e.g., contaminated gloves, weigh paper, paper towels) and liquid waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7][11]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • No Drain Disposal: Never dispose of this material or its solutions down the drain.[7]

Storage and Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids or oxidizers.[7][11]

  • Collection: Arrange for chemical waste collection through your institution's Environmental Health & Safety (EH&S) department.[7] Follow their specific procedures for waste pickup requests.

Emergency Procedures: Spills and Exposure

Spill Response
  • Small Spill (<1 Liter, inside a fume hood):

    • Ensure appropriate PPE is worn.[11]

    • Absorb the spill with an inert material like dry sand or a commercial sorbent.[10]

    • Collect the absorbed material into a hazardous waste container.

    • Decontaminate the area and report the incident to your supervisor.

  • Large Spill (>1 Liter or outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and notify your institution's emergency response team or EH&S immediately.[7][11]

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[8] If breathing is difficult, seek emergency medical assistance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,3,4-triamine
Reactant of Route 2
Reactant of Route 2
Pyridine-2,3,4-triamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.